N6-Methyladenosine N1-oxide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15N5O5 |
|---|---|
Molecular Weight |
297.27 g/mol |
IUPAC Name |
(2R,4S,5R)-2-(hydroxymethyl)-5-(1-hydroxy-6-methyliminopurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O5/c1-12-9-6-10(14-4-16(9)20)15(3-13-6)11-8(19)7(18)5(2-17)21-11/h3-5,7-8,11,17-20H,2H2,1H3/t5-,7?,8+,11-/m1/s1 |
InChI Key |
WSNFPBJZRWYJBW-DWVWSIQXSA-N |
Isomeric SMILES |
CN=C1C2=C(N=CN1O)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O |
Canonical SMILES |
CN=C1C2=C(N=CN1O)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Synthetic Analogue N6-methyladenosine N1-oxide: A Technical Guide for Researchers
Disclaimer: This document provides a technical overview of N6-methyladenosine N1-oxide. It is important to note that, based on currently available scientific literature, This compound has not been identified as a naturally occurring molecule . Instead, it is recognized as a synthetic adenosine (B11128) analogue. This guide, therefore, focuses on its chemical synthesis, predicted properties, and potential biological relevance, drawing parallels with structurally related compounds.
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA in higher eukaryotes, playing a crucial role in RNA metabolism and function. Its discovery has spurred significant interest in the biological activities of various adenosine derivatives. This compound is a structural analogue of m6A, featuring an N-oxide moiety at the N1 position of the adenine (B156593) ring. While its natural occurrence is undocumented, its synthetic availability allows for its exploration as a pharmacological tool and a potential therapeutic agent. This guide provides a comprehensive resource for researchers interested in the synthesis and potential applications of this novel adenosine analogue.
Physicochemical and Predicted Properties
| Property | Value |
| Chemical Formula | C₁₁H₁₅N₅O₅ |
| Molecular Weight | 297.27 g/mol |
| CAS Number | 113509-54-9 |
| Predicted Solubility | Soluble in water and polar organic solvents |
| Predicted pKa | Multiple values due to ionizable groups |
| Predicted Stability | Stable under standard laboratory conditions |
Synthesis of this compound
A definitive, published protocol for the synthesis of this compound is not currently available. However, a plausible two-step synthetic route can be proposed based on established methods for the N-oxidation of adenosine derivatives and the N6-methylation of adenosine.
Proposed Synthetic Pathway
The synthesis can be envisioned to proceed via one of two primary routes:
-
Route A: N-oxidation of N6-methyladenosine.
-
Route B: N6-methylation of adenosine N1-oxide.
Route A is presented here as a viable approach.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from a method for the N-oxidation of 2'-deoxyadenosine (B1664071) 5'-triphosphate.[1]
Materials:
-
N6-methyladenosine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Silica (B1680970) gel for column chromatography
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Dissolution: Dissolve N6-methyladenosine in a 1:1 (v/v) mixture of methanol and saturated aqueous NaHCO₃ solution.
-
Oxidation: To the stirred solution, add a solution of m-CPBA in methanol dropwise at room temperature. The molar ratio of m-CPBA to N6-methyladenosine should be optimized, starting with a 1.1:1 ratio.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC. The reaction is expected to be complete within 6-12 hours.
-
Quenching and Extraction: Once the reaction is complete, quench any excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane to remove m-chlorobenzoic acid.
-
Purification: The aqueous layer containing the product can be purified by silica gel column chromatography or preparative HPLC to yield pure this compound.
-
Characterization: Confirm the identity and purity of the product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Potential Biological Activity and Signaling Pathways
While the biological effects of this compound have not been reported, the activities of the related compound, adenosine N1-oxide, provide a foundation for hypothesizing its potential roles. Adenosine N1-oxide has been shown to exert anti-inflammatory effects through the activation of the PI3K/Akt/GSK-3β signaling pathway.[2][3][4] It is plausible that this compound could modulate similar pathways.
Caption: Hypothetical signaling pathway modulated by this compound.
This proposed pathway suggests that this compound may bind to an adenosine receptor, initiating a signaling cascade that leads to the inhibition of pro-inflammatory cytokine production.
Potential Applications in Research and Drug Development
As a synthetic analogue of the critical RNA modification m6A, this compound holds potential in several areas of research and drug development:
-
Pharmacological Tool: It can be used to probe the binding pockets of m6A-binding proteins ("readers") and enzymes involved in m6A metabolism ("writers" and "erasers"). The N1-oxide modification may alter binding affinities and specificities, providing insights into the structural requirements for molecular recognition.
-
Therapeutic Potential: Drawing from the anti-inflammatory properties of adenosine N1-oxide, this compound could be investigated as a lead compound for the development of novel anti-inflammatory drugs.[2][3][4]
-
Drug Discovery: The unique chemical properties of the N1-oxide group could be exploited in the design of m6A-targeted therapies with improved pharmacokinetic and pharmacodynamic profiles.
Conclusion
This compound is a synthetic adenosine analogue with the potential to be a valuable tool in chemical biology and drug discovery. While its natural occurrence has not been established, its synthesis is feasible through established chemical methods. Future research into the biological activities of this compound is warranted to explore its potential as a modulator of cellular signaling pathways and as a starting point for the development of novel therapeutics. This guide provides a foundational resource to stimulate and support such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Adenosine N1-Oxide Exerts Anti-inflammatory Effects through the PI3K/Akt/GSK-3β Signaling Pathway and Promotes Osteogenic and Adipocyte Differentiation [jstage.jst.go.jp]
- 3. Adenosine N1-Oxide Exerts Anti-inflammatory Effects through the PI3K/Akt/GSK-3β Signaling Pathway and Promotes Osteogenic and Adipocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of adenosine N1-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Enigma of N6-methyladenosine N1-oxide: A Technical Guide for Researchers
A Note to the Reader: The field of epitranscriptomics is rapidly evolving, with new RNA modifications and their functions being continuously discovered. The subject of this technical guide, N6-methyladenosine N1-oxide (m6A(N1)-O), represents a molecule at the frontier of this research. Currently, there is a notable absence of direct scientific literature detailing the natural occurrence, function, and specific biological pathways of m6A(N1)-O within cells.
This guide, therefore, adopts a foundational and exploratory approach. It will provide a comprehensive overview of the two well-characterized parent modifications: the highly prevalent N6-methyladenosine (m6A) and the biologically active Adenosine (B11128) N1-oxide (ANO). By understanding the roles of these individual modifications, we can construct a scientifically informed, hypothetical framework for the potential functions and significance of m6A(N1)-O, thereby stimulating further investigation into this intriguing molecule.
N6-methyladenosine (m6A): The Prevalent Epitranscriptomic Regulator
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is also found in other RNA species.[1] It plays a crucial role in regulating RNA metabolism, thereby influencing a vast array of cellular processes.
The "Writer-Eraser-Reader" Regulatory Machinery of m6A
The dynamic and reversible nature of m6A modification is governed by a trio of protein complexes:
-
Writers: These are methyltransferase complexes that install the m6A mark on adenosine residues. The core writer complex consists of METTL3 and METTL14, with other regulatory subunits like WTAP.[2][3]
-
Erasers: These are demethylases that remove the m6A modification. The two known erasers are FTO (fat mass and obesity-associated protein) and ALKBH5.[4]
-
Readers: These are proteins that specifically recognize and bind to m6A-modified RNA, mediating its downstream effects. The YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, and YTHDC1/2) are prominent m6A readers.[5]
Cellular Functions of m6A
m6A modification influences multiple stages of the RNA life cycle, including:
-
RNA Splicing: m6A can affect pre-mRNA splicing, leading to the generation of different protein isoforms.[6]
-
RNA Stability and Decay: The binding of different reader proteins can either promote RNA degradation (e.g., YTHDF2) or enhance RNA stability.
-
Translation: m6A can modulate the efficiency of mRNA translation into proteins, with readers like YTHDF1 promoting translation.[2]
-
Nuclear Export: m6A can influence the transport of mRNA from the nucleus to the cytoplasm.[6]
Signaling Pathways Involving m6A
The regulatory effects of m6A are integrated into numerous cellular signaling pathways. For instance, the levels of m6A and its regulators are often dysregulated in cancer, affecting pathways involved in cell proliferation, survival, and metastasis, such as the PI3K/AKT pathway.[4]
Figure 1: The m6A regulatory pathway.
Adenosine N1-oxide (ANO): A Bioactive Adenosine Derivative
Adenosine N1-oxide (ANO) is an oxidized form of adenosine that has been identified in natural sources like royal jelly.[7] Unlike m6A, which is an internal RNA modification, ANO is a modified nucleoside with demonstrated biological activities.
Anti-inflammatory Properties of ANO
ANO has been shown to possess potent anti-inflammatory effects. It can inhibit the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from activated macrophages.[8][9] This effect is more potent than that of its parent molecule, adenosine.[7]
Modulation of the PI3K/Akt/GSK-3β Signaling Pathway
The anti-inflammatory effects of ANO are mediated, at least in part, through the activation of the PI3K/Akt/GSK-3β signaling pathway.[10] ANO stimulates the phosphorylation and subsequent inactivation of GSK-3β, a kinase known to be involved in regulating the inflammatory response.[10][11]
Figure 2: ANO signaling pathway.
This compound (m6A(N1)-O): A Hypothetical Framework
Based on the established biology of m6A and ANO, we can postulate the potential characteristics and functions of the hypothetical m6A(N1)-O molecule.
Potential Formation and Stability
The formation of m6A(N1)-O in a cellular environment would likely be a result of oxidative stress, where reactive oxygen species (ROS) could potentially oxidize the N1 position of an existing m6A residue within an RNA molecule. The stability of such a modification would be a critical factor in its potential biological relevance.
Hypothetical Cellular Functions
The presence of an N1-oxide group on an m6A residue could have several consequences:
-
Altered "Reader" Protein Recognition: The N1-oxide would introduce a significant steric and electronic change to the adenine (B156593) base. This could disrupt the binding of known m6A reader proteins, potentially altering the fate of the modified RNA. For example, it might inhibit YTHDF2-mediated decay, thereby stabilizing the RNA.
-
Modulation of RNA Structure: The N1-oxide could affect the local RNA structure, which in turn could influence protein binding and other regulatory events.
-
Creation of a Novel Binding Site: It is also plausible that the m6A(N1)-O modification could create a novel binding site for a yet-to-be-discovered set of "reader" proteins, leading to unique downstream functional consequences.
-
Combined Anti-inflammatory and Gene Regulatory Roles: If m6A(N1)-O were to be released from RNA degradation, the free nucleoside might exhibit a combination of the anti-inflammatory properties of ANO and the gene-regulatory precursor role of m6A.
Quantitative Data Summary
The following table summarizes key quantitative aspects of m6A and ANO, providing a basis for comparison and for designing future experiments to investigate m6A(N1)-O.
| Parameter | N6-methyladenosine (m6A) | Adenosine N1-oxide (ANO) |
| Abundance | ~0.1-0.4% of total adenosine in mRNA | Found in natural products like royal jelly; endogenous levels not well-characterized. |
| Location | Internal positions of RNA, enriched near stop codons and in 3' UTRs | Free nucleoside, also studied as an exogenous agent. |
| Key Regulators | Writers (METTL3/14), Erasers (FTO/ALKBH5), Readers (YTH family) | Not applicable (exogenous agent/metabolite) |
| Primary Function | Regulation of RNA metabolism (splicing, stability, translation) | Anti-inflammatory, modulation of cell differentiation.[10][12] |
| IC50 (inhibition of cytokine secretion) | Not applicable | Significantly lower than adenosine for inhibiting TNF-α and IL-6 secretion.[7] |
Experimental Protocols
Investigating the existence and function of m6A(N1)-O would require a combination of established and novel experimental approaches.
Detection of m6A(N1)-O
A crucial first step would be to develop a sensitive and specific method for detecting m6A(N1)-O in biological samples.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This would be the gold standard for identifying and quantifying m6A(N1)-O. A synthetic m6A(N1)-O standard would be required for definitive identification and quantification.
-
Antibody-based methods: The development of a specific antibody against m6A(N1)-O could enable techniques analogous to m6A-seq (MeRIP-seq) for transcriptome-wide mapping.
Workflow for Investigating m6A(N1)-O Function
The following workflow outlines a potential experimental strategy to elucidate the function of m6A(N1)-O.
References
- 1. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 2. Potential roles of N6-methyladenosine (m6A) in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTO-Mediated Formation of N6-Hydroxymethyladenosine and N6-Formyladenosine in Mammalian RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]
- 5. researchgate.net [researchgate.net]
- 6. The Functions of N6-Methyladenosine in Nuclear RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of adenosine N1-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of adenosine N1-Oxide and pioglitazone on inflammatory and antioxidant state in sepsis caused by experimental cecal puncture in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of adenosine N1-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenosine N1-Oxide Exerts Anti-inflammatory Effects through the PI3K/Akt/GSK-3β Signaling Pathway and Promotes Osteogenic and Adipocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Adenosine N1-Oxide Exerts Anti-inflammatory Effects through the PI3K/Akt/GSK-3β Signaling Pathway and Promotes Osteogenic and Adipocyte Differentiation [jstage.jst.go.jp]
The Enigmatic Role of N6-methyladenosine N1-oxide: An Exploration of a Novel RNA Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and has been a focal point of intense research in the field of epitranscriptomics.[1][2][3] This dynamic and reversible modification plays a crucial role in regulating various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation.[2][3] While the biological functions of m6A are increasingly well-understood, the scientific community is continually exploring the existence and roles of other, rarer RNA modifications. One such putative modification is N6-methyladenosine N1-oxide (m6A N1-oxide).
This technical guide aims to provide a comprehensive overview of the current understanding of the biological role of this compound. However, it is critical to preface this guide with the observation that direct research on m6A N1-oxide is exceptionally limited. The vast majority of scientific literature focuses on its precursor, m6A, or the non-methylated counterpart, adenosine (B11128) N1-oxide. Therefore, this document will summarize the available information on related compounds to infer potential functions and lay the groundwork for future investigation into m6A N1-oxide.
The Landscape of Adenosine N-Oxides
While information on m6A N1-oxide is scarce, research into adenosine N1-oxide (ANO) provides a valuable starting point. Adenine N-oxides are products of purine (B94841) chemistry and can result from oxidative damage.[4] These compounds have garnered interest for their diverse biological activities.[4]
Biological Activity of Adenosine N1-oxide (ANO)
ANO, the oxidized form of adenosine at the N1 position, has demonstrated notable anti-inflammatory properties.[5][6] It has been shown to be more stable than adenosine due to its resistance to deamination.[5] Studies have revealed that ANO can inhibit the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to inflammatory stimuli like lipopolysaccharide (LPS).[5][7]
Signaling Pathways Modulated by Adenosine N1-oxide
The anti-inflammatory effects of ANO are mediated through the modulation of specific intracellular signaling pathways. Research has identified the PI3K/Akt/GSK-3β signaling pathway as a key target of ANO.[4][7] ANO stimulates the phosphorylation of Akt, which in turn phosphorylates and inactivates glycogen (B147801) synthase kinase-3β (GSK-3β).[4][7] The inactivation of GSK-3β is known to suppress the inflammatory response.[4][7]
Caption: PI3K/Akt/GSK-3β signaling pathway activated by Adenosine N1-oxide.
Potential Link to Nitric Oxide and m6A Regulation
Another area of related research involves the interaction of nitric oxide (NO) with the m6A pathway. NO is a signaling molecule and a free radical that can lead to oxidative modifications.[8] Studies have shown that NO can inhibit the activity of the m6A demethylase FTO by directly binding to its catalytic iron center.[8][9][10] This inhibition results in the hypermethylation of mRNA.[8][9][10] While this research does not directly confirm the formation of m6A N1-oxide, it establishes a clear link between an oxidizing agent (NO) and the regulation of m6A levels, suggesting a potential for oxidative modifications of m6A to play a biological role.
Quantitative Data
Due to the nascent stage of research into this compound, there is currently no quantitative data available in the scientific literature regarding its abundance, distribution, or effects on biological processes. Future studies will be necessary to quantify this modification in different tissues and under various physiological and pathological conditions.
Experimental Protocols
The lack of established research means there are no standardized, validated protocols for the detection and analysis of this compound. However, based on the methodologies used for m6A and other modified nucleosides, several approaches could be adapted for future studies.
Hypothetical Methodologies for m6A N1-oxide Detection:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This would be the gold standard for the identification and quantification of m6A N1-oxide.
-
Protocol Outline:
-
Isolate total RNA from the sample of interest.
-
Purify mRNA using oligo(dT) magnetic beads.
-
Digest the mRNA into single nucleosides using a cocktail of nucleases (e.g., nuclease P1, venom phosphodiesterase, and alkaline phosphatase).
-
Separate the nucleosides using hydrophilic interaction liquid chromatography (HILIC).
-
Detect and quantify the nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. A synthetic standard for m6A N1-oxide would be required for absolute quantification.
-
-
-
Antibody-Based Enrichment (MeRIP-Seq Adaptation): If a specific antibody against m6A N1-oxide could be developed, techniques analogous to methylated RNA immunoprecipitation sequencing (MeRIP-Seq) could be employed to map its transcriptome-wide distribution.
-
Protocol Outline:
-
Fragment the isolated mRNA.
-
Immunoprecipitate the RNA fragments containing m6A N1-oxide using a specific antibody.
-
Prepare a sequencing library from the immunoprecipitated RNA fragments.
-
Perform high-throughput sequencing and analyze the data to identify the locations of m6A N1-oxide.
-
-
Logical Workflow for Investigating m6A N1-oxide
The following diagram outlines a logical workflow for initiating research into the biological role of this compound.
Caption: A proposed experimental workflow for the investigation of m6A N1-oxide.
Conclusion and Future Directions
Future research should focus on the chemical synthesis of an m6A N1-oxide standard to enable its definitive identification and quantification in biological samples. The development of specific antibodies would be instrumental in mapping its presence across the transcriptome. Elucidating the enzymatic machinery responsible for its potential formation and removal, as well as identifying its binding proteins, will be crucial steps in unraveling the biological functions of this enigmatic RNA modification. The insights gained from such studies could open new avenues for understanding RNA-mediated gene regulation and may present novel therapeutic targets for a range of diseases.
References
- 1. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 2. The Functions of N6-Methyladenosine in Nuclear RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N6-methyl-adenosine (m6A) in RNA: An Old Modification with A Novel Epigenetic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anti-inflammatory effects of adenosine N1-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of adenosine N1-Oxide and pioglitazone on inflammatory and antioxidant state in sepsis caused by experimental cecal puncture in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine N1-Oxide Exerts Anti-inflammatory Effects through the PI3K/Akt/GSK-3β Signaling Pathway and Promotes Osteogenic and Adipocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric oxide inhibits FTO demethylase activity to regulate N6-methyladenosine mRNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitric oxide inhibits FTO demethylase activity to regulate N6-methyladenosine mRNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enzymes Involved in N6-methyladenosine (m6A) Oxidation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the enzymatic processes involved in the oxidation of N6-methyladenosine (m6A), a critical post-transcriptional modification of RNA. It clarifies the nature of m6A oxidative products and provides a comprehensive overview of the key enzymes, their mechanisms, quantitative data, and relevant experimental protocols.
A Note on Terminology: m6A Oxidation vs. m6A-N1-oxide Formation
Current scientific literature extensively documents the oxidative demethylation of m6A at the N6 position of adenosine (B11128). This process is initiated by the hydroxylation of the methyl group, leading to the formation of N6-hydroxymethyladenosine (hm6A), which can be further oxidized to N6-formyladenosine (f6A). These intermediates are then demethylated to adenosine. To date, there is no substantial evidence for the enzymatic formation of a stable N6-methyladenosine N1-oxide within RNA as a direct product of m6A modification pathways. Therefore, this guide will focus on the well-characterized enzymatic oxidation of the N6-methyl group of adenosine.
Core Enzymes in m6A Demethylation
The primary enzymes responsible for the oxidative demethylation of m6A are members of the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases:
-
Fat mass and obesity-associated protein (FTO): The first identified m6A demethylase, FTO is known to catalyze a stepwise oxidation of m6A.
-
AlkB homolog 5 (ALKBH5): Another key m6A demethylase that employs a distinct, direct reversal mechanism.
These enzymes, often referred to as "erasers," play a crucial role in regulating the dynamic landscape of the epitranscriptome.
Catalytic Mechanisms and Products
FTO and ALKBH5, while both being m6A demethylases, exhibit distinct catalytic pathways, leading to different rates of formaldehyde (B43269) release.[1][2]
The FTO Pathway: Stepwise Oxidation
FTO follows a classical oxidative N-demethylation pathway.[1][2] It sequentially oxidizes the N6-methyl group of adenosine. The primary product of FTO action is N6-hydroxymethyladenosine (hm6A).[1] FTO can further oxidize hm6A to N6-formyladenosine (f6A).[3] Both hm6A and f6A are relatively stable intermediates that are eventually converted to adenosine, releasing formaldehyde (FA). This process results in a slower release of formaldehyde compared to the ALKBH5 pathway.[1][4]
The ALKBH5 Pathway: Direct Demethylation
In contrast to FTO, ALKBH5 catalyzes the direct conversion of m6A to adenosine with a rapid release of formaldehyde.[1][2] This is achieved through a unique covalent-based demethylation mechanism.[1][4][5] A catalytic triad (B1167595) of residues (R130/K132/Y139) within ALKBH5 is crucial for this direct demethylation.[1][2][5] This pathway does not produce significant amounts of the hm6A or f6A intermediates.[1]
Quantitative Data
The following tables summarize available quantitative data for FTO and ALKBH5 activity and binding. It is important to note that direct comparison of kinetic parameters can be challenging due to variations in experimental conditions, FTO constructs, and nucleic acid sequences used across different studies.[6]
| Enzyme | Substrate | KM (µM) | kcat (min-1) | Reference |
| FTO | m6A nucleoside | 791 | - | [7] |
Table 1: Michaelis-Menten Constants for FTO.
| Enzyme | Ligand | Kd (µM) | Method | Reference |
| ALKBH5 | GG(m6A)CU RNA | 37 | ITC | [8] |
| ALKBH5 | dGdG(m6A)dCdT DNA | 33 | ITC | [8] |
| ALKBH5 | Citrate | 50 | ITC | [9] |
Table 2: Dissociation Constants for ALKBH5.
| Enzyme | Inhibitor | IC50 (µM) | Assay Conditions | Reference |
| ALKBH5 | Citrate | ~488 | Standard assay conditions | [9] |
| FTO | Citrate | 300 | Standard assay conditions | [9] |
Table 3: Inhibitor Concentrations for FTO and ALKBH5.
Signaling Pathways
FTO and ALKBH5 are implicated in various cellular signaling pathways, influencing processes from development to disease.
FTO and WNT Signaling
FTO has been shown to play a significant role in regulating the WNT signaling pathway.[10] Interestingly, this regulation can be independent of its demethylase activity.[10] Depletion of FTO can lead to an attenuation of the canonical WNT/β-Catenin signaling pathway and a simultaneous activation of the non-canonical WNT/PCP pathway through the upregulation of DKK1.[10]
ALKBH5 and ATF4 Translation
ALKBH5, along with FTO, can act as a polyribosome-associated protein to regulate the translation of ATF4 mRNA, particularly under conditions of cellular stress such as treatment with sorafenib (B1663141) in hepatocarcinoma cells.[11] This suggests a role for m6A demethylases in the integrated stress response.
Experimental Protocols
In Vitro Demethylase Activity Assay (FTO)
This protocol is adapted from established methods for measuring FTO activity in vitro.[3][12]
Reagents:
-
Reaction Buffer (1X): 50 mM HEPES (pH 7.0), 150 mM KCl, 2 mM L-ascorbic acid.
-
FTO Enzyme: Purified recombinant FTO (e.g., 0.1 - 1 µM final concentration).
-
Substrate: m6A-containing RNA oligonucleotide (e.g., 2 µM final concentration).
-
Cofactors: 75 µM (NH4)2Fe(SO4)2·6H2O, 300 µM α-ketoglutarate (2-oxoglutarate).
-
Quenching Solution: 1 mM EDTA.
Procedure:
-
Prepare a 2X enzyme and cofactor mixture in the reaction buffer.
-
Prepare a 2X substrate mixture in the reaction buffer.
-
Initiate the reaction by mixing equal volumes of the enzyme/cofactor and substrate mixtures.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 150 minutes).
-
Quench the reaction by adding EDTA to a final concentration of 1 mM.
-
For analysis, digest the RNA to single nucleosides using nuclease P1 and/or other RNases.
-
Analyze the nucleoside mixture by UPLC-MS/MS to quantify the relative amounts of m6A, hm6A, f6A, and A.
In Vitro Demethylase Activity Assay (ALKBH5)
Commercial kits are available for measuring ALKBH5 activity, often using a chemiluminescent or colorimetric readout.[13] The general principle involves an m6A-containing substrate coated on a microplate.
Principle:
-
ALKBH5 enzyme is incubated with the m6A-RNA substrate in the wells.
-
Active ALKBH5 demethylates the substrate.
-
A specific antibody that recognizes m6A is added, binding only to the remaining methylated substrate.
-
An HRP-labeled secondary antibody is added, followed by a chemiluminescent or colorimetric substrate.
-
The signal is inversely proportional to ALKBH5 activity.
Cellular m6A Quantification by LC-MS/MS
This protocol provides a method for the global quantification of m6A in total RNA from cells or tissues.[14][15]
Procedure:
-
RNA Isolation: Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol or a commercial kit). Ensure high purity and integrity of the RNA.
-
mRNA Purification (Optional): If focusing on mRNA, purify poly(A) RNA from the total RNA using oligo(dT)-magnetic beads.
-
RNA Digestion: Digest the RNA (e.g., 200 ng) to single nucleosides using a cocktail of nucleases, such as nuclease P1, followed by a phosphatase (e.g., bacterial alkaline phosphatase) to remove the 5'-phosphate.
-
LC-MS/MS Analysis:
-
Separate the nucleosides using a suitable liquid chromatography column (e.g., C18).
-
Detect and quantify adenosine and m6A using a mass spectrometer in positive ion mode with selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).
-
Use stable isotope-labeled internal standards for accurate quantification.
-
-
Data Analysis: Calculate the ratio of m6A to A to determine the relative abundance of m6A.
Conclusion
The enzymatic oxidation of m6A is a critical regulatory mechanism in gene expression, orchestrated primarily by the demethylases FTO and ALKBH5. These enzymes, through their distinct catalytic pathways, introduce a layer of dynamic control over the epitranscriptome. While the concept of an "m6A-N1-oxide" is not supported by current evidence in the context of RNA modification, the study of FTO-mediated N6-hydroxymethylation and N6-formylation continues to be a vibrant area of research. A thorough understanding of the mechanisms, kinetics, and cellular roles of these enzymes is paramount for the development of novel therapeutic strategies targeting a wide range of human diseases.
References
- 1. pnas.org [pnas.org]
- 2. Distinct RNA N- demethylation pathways catalyzed by nonheme iron ALKBH5 and FTO enzymes enable regulation of formaldehyde release rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FTO-Mediated Formation of N6-Hydroxymethyladenosine and N6-Formyladenosine in Mammalian RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. repo.lib.jfn.ac.lk [repo.lib.jfn.ac.lk]
- 8. researchgate.net [researchgate.net]
- 9. Structures of Human ALKBH5 Demethylase Reveal a Unique Binding Mode for Specific Single-stranded N6-Methyladenosine RNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The m6A(m)-independent role of FTO in regulating WNT signaling pathways | Life Science Alliance [life-science-alliance.org]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 15. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Landscape of N6-methyladenosine N1-oxide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding and prospective research directions for the cellular localization of N6-methyladenosine N1-oxide (m6A-N1-oxide). Directed at researchers, scientists, and drug development professionals, this document outlines the synthesis, potential biological functions, and proposed methodologies for elucidating the subcellular distribution of this novel RNA modification. While direct experimental evidence on the cellular localization of m6A-N1-oxide is currently limited, this guide synthesizes knowledge from the well-established field of N6-methyladenosine (m6A) and related adenosine (B11128) N1-oxides to provide a foundational framework for future investigations.
Introduction to this compound
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation. The enzymatic machinery responsible for the addition ("writers"), removal ("erasers"), and recognition ("readers") of m6A has been extensively studied, revealing a complex regulatory network that influences gene expression and cellular fate.
This compound (m6A-N1-oxide) is a derivative of m6A, characterized by the addition of an oxygen atom to the N1 position of the adenine (B156593) ring. While the biological significance of this N1-oxidation is yet to be fully elucidated, it is hypothesized to modulate the chemical properties of m6A, potentially altering its base-pairing capabilities and interactions with reader proteins. Understanding the subcellular localization of m6A-N1-oxide is a crucial first step in unraveling its physiological and pathological roles.
Synthesis and Chemical Properties
The generation of m6A-N1-oxide can occur through the N-nitrosation of m6A. This chemical transformation can be achieved under mild acidic conditions using reagents like nitric oxide (NO) donors.[1] The presence of endogenous nitric oxide, a key signaling molecule, suggests that the formation of m6A-N1-oxide could be a physiologically relevant event, particularly in cellular environments with high NO levels, such as during inflammatory responses.[2][3]
Table 1: Key Chemical Information for this compound
| Property | Value | Reference |
| Molecular Formula | C11H15N5O5 | Inferred |
| Molecular Weight | 297.27 g/mol | Inferred |
| Parent Compound | N6-methyladenosine (m6A) | [1] |
| Key Modification | N1-oxide | [1] |
Postulated Cellular Localization and Function
Based on the known cellular distribution of its parent molecule, m6A, and the biological activities of the related compound adenosine N1-oxide, we can propose a hypothetical model for the cellular localization of m6A-N1-oxide.
m6A is deposited on mRNA co-transcriptionally in the nucleus . The m6A methyltransferase complex, consisting of METTL3 and METTL14, is predominantly localized to nuclear speckles. Once modified, m6A-containing transcripts are recognized by nuclear reader proteins, such as YTHDC1, which mediate their splicing and export to the cytoplasm.
In the cytoplasm , m6A-modified mRNAs are bound by a different set of reader proteins, including the YTHDF family (YTHDF1, YTHDF2, YTHDF3) and IGF2BPs. These interactions determine the fate of the mRNA, directing it towards translation, decay, or storage in specific cytoplasmic granules.
Given this framework, m6A-N1-oxide, if formed from existing m6A, would likely be found in both the nucleus and cytoplasm , associated with RNA. The N1-oxidation could potentially alter the affinity of m6A for its reader proteins, thereby modulating the downstream processes of RNA metabolism. For instance, a change in binding affinity could shift the balance between mRNA translation and decay.
Furthermore, studies on adenosine N1-oxide have demonstrated its ability to modulate cellular signaling pathways, such as the PI3K/Akt/GSK-3β pathway, which is involved in inflammation and cell differentiation. This suggests that free m6A-N1-oxide, if present in the cell, could also have signaling roles independent of its incorporation into RNA.
Experimental Protocols for Determining Cellular Localization
To validate the hypothesized cellular distribution of m6A-N1-oxide, a combination of biochemical and imaging techniques will be necessary.
Method 1: Immunofluorescence Staining
This method aims to visualize the subcellular localization of m6A-N1-oxide using a specific antibody.
Protocol:
-
Cell Culture and Fixation:
-
Culture cells of interest (e.g., HeLa, HEK293T) on glass coverslips.
-
Treat cells with an NO donor to induce the formation of m6A-N1-oxide, if necessary.
-
Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Incubate the cells with a primary antibody specific for m6A-N1-oxide (requires custom antibody generation) diluted in 1% BSA in PBS overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope.
-
References
The Emerging Landscape of Oxidative N6-Methyladenosine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA, playing a pivotal role in RNA metabolism and gene expression. Recent discoveries have unveiled a further layer of complexity: the oxidative demethylation of m6A. This process, primarily mediated by the fat mass and obesity-associated (FTO) protein, generates transient but functionally significant derivatives, namely N6-hydroxymethyladenosine (hm6A) and N6-formyladenosine (f6A). Contrary to the initial query of N6-methyladenosine N1-oxide, the physiologically relevant oxidation of m6A occurs at the N6-methyl group. This technical guide provides a comprehensive overview of the formation, physiological relevance, and methods of study for these oxidized m6A species, offering a valuable resource for researchers in the field of epitranscriptomics and drug development.
Introduction to Oxidative Demethylation of m6A
The discovery of reversible m6A methylation, regulated by "writer" (methyltransferase) and "eraser" (demethylase) proteins, revolutionized our understanding of post-transcriptional gene regulation. The "erasers," FTO and AlkB homolog 5 (ALKBH5), are Fe(II)- and α-ketoglutarate-dependent dioxygenases that catalyze the oxidative removal of the methyl group from m6A. While both enzymes demethylate m6A, FTO has been shown to proceed through a stepwise oxidation mechanism, generating hm6A as an intermediate and f6A as a further oxidized product.[1][2][3] These oxidized derivatives are relatively unstable in aqueous solution, with half-lives of approximately 3 hours under physiological conditions, ultimately leading to the formation of adenosine (B11128).[2] This dynamic process suggests that hm6A and f6A may act as transient signaling molecules, fine-tuning the function of m6A-modified RNAs.
Formation and Metabolism of hm6A and f6A
The primary pathway for the formation of hm6A and f6A is the enzymatic activity of FTO. ALKBH5, on the other hand, appears to directly demethylate m6A to adenosine without the formation of stable oxidized intermediates.[4]
The FTO-mediated Oxidation Pathway
The FTO-catalyzed reaction is a two-step oxidation process:
-
Hydroxylation: FTO utilizes Fe(II) and α-ketoglutarate to hydroxylate the methyl group of m6A, forming hm6A.
-
Formylation: FTO can further oxidize the hydroxymethyl group of hm6A to a formyl group, resulting in f6A.
This process is depicted in the following signaling pathway diagram:
Quantitative Data on FTO and ALKBH5 Enzyme Kinetics
The enzymatic activities of FTO and ALKBH5 have been characterized, revealing differences in their substrate preferences and catalytic efficiencies. The following table summarizes key kinetic parameters for these enzymes.
| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) | Reference |
| FTO | m6A linear 9-mer RNA | 0.5 ± 0.1 | 0.34 ± 0.02 | 0.68 | [5] |
| m6A 25-mer stem-loop RNA | 1.2 ± 0.3 | 0.92 ± 0.08 | 0.77 | [5] | |
| ALKBH5 | m6A linear 9-mer RNA | 1.1 ± 0.3 | 0.06 ± 0.01 | 0.055 | [5] |
| m6A 25-mer stem-loop RNA | 0.8 ± 0.2 | 0.08 ± 0.01 | 0.1 | [5] |
Table 1: Kinetic parameters of FTO and ALKBH5 for m6A-containing RNA substrates.
Physiological Relevance of Oxidized m6A Derivatives
The transient nature of hm6A and f6A suggests they may act as signaling intermediates, modulating the function of m6A-modified RNAs. Their presence has been confirmed in mRNA from human cells and mouse tissues.[2] The physiological roles of these modifications are an active area of research, with emerging evidence pointing to their involvement in key cellular processes.
Regulation of mRNA Translation
m6A itself is known to influence mRNA translation efficiency. The oxidized derivatives, hm6A and f6A, may further fine-tune this process. While direct quantitative data on the impact of hm6A and f6A on translation is still limited, the dynamic nature of their formation and removal suggests a role in the rapid regulation of protein synthesis in response to cellular signals. It is hypothesized that these modifications could alter the binding of m6A "reader" proteins, thereby modulating the recruitment of translational machinery.
Involvement in Signaling Pathways
The oxidative demethylation of m6A has been implicated in the regulation of several critical signaling pathways, including:
-
PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival. Aberrant m6A modifications have been shown to affect the expression of key components of the PI3K/Akt pathway.[6][7] The dynamic oxidation of m6A by FTO could provide a mechanism for rapidly modulating the activity of this pathway in response to stimuli.
-
Wnt Signaling Pathway: The Wnt pathway plays a fundamental role in embryonic development and tissue homeostasis. The m6A reader protein YTHDF1 has been shown to direct translational control of intestinal stemness in a Wnt-dependent manner.[8] The oxidative state of m6A could therefore influence the intricate regulation of this pathway.
-
MAPK Signaling Pathway: The MAPK pathway is involved in cellular responses to a wide range of stimuli, including stress and growth factors. The interplay between m6A modifications and the MAPK pathway is an area of active investigation, with potential implications for various diseases.
Experimental Protocols for Studying m6A Oxidation
A variety of experimental techniques are available to study the oxidative demethylation of m6A. This section provides an overview of key methodologies.
Quantification of hm6A and f6A by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of RNA modifications.
Protocol Overview:
-
RNA Isolation: Isolate total RNA from cells or tissues of interest, followed by enrichment for poly(A) RNA (mRNA).
-
RNA Digestion: Digest the purified mRNA into single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).
-
LC-MS/MS Analysis: Separate the resulting nucleosides by liquid chromatography and detect and quantify them by tandem mass spectrometry. Stable isotope-labeled internal standards for hm6A and f6A should be used for accurate quantification.[9][10]
Key Reagents and Equipment:
-
RNA extraction kit
-
Oligo(dT) magnetic beads for mRNA purification
-
Nuclease P1, bacterial alkaline phosphatase
-
LC-MS/MS system
-
Stable isotope-labeled nucleoside standards
FTO and ALKBH5 Activity Assays
Several assay formats are available to measure the enzymatic activity of FTO and ALKBH5, including chemiluminescent and radioactivity-based assays.
Chemiluminescent Assay Protocol (General Steps):
-
Substrate Immobilization: A 96-well plate is pre-coated with a methylated RNA substrate.
-
Enzyme Reaction: The purified FTO or ALKBH5 enzyme is added to the wells along with necessary cofactors (Fe(II), α-ketoglutarate).
-
Antibody Detection: A highly specific antibody that recognizes the methylated substrate is added.
-
Secondary Antibody and Detection: An HRP-labeled secondary antibody is added, followed by a chemiluminescent substrate. The signal is inversely proportional to the demethylase activity.[1][2][11]
Radioactivity-based Assay Protocol (General Steps):
-
Substrate Preparation: A tritiated S-adenosyl-L-methionine ([³H]-SAM) is used to label an unmethylated RNA substrate, generating a [³H]-m6A-labeled RNA.
-
Demethylation Reaction: The purified ALKBH5 or FTO enzyme is incubated with the [³H]-m6A-labeled RNA substrate.
-
Detection: The release of the tritiated methyl group (as formaldehyde) is quantified by scintillation counting.[12]
Conclusion and Future Perspectives
The discovery of the oxidative derivatives of m6A, hm6A and f6A, has added a new dimension to the field of epitranscriptomics. While our understanding of their physiological roles is still in its infancy, it is clear that these modifications are not mere byproducts of demethylation but likely play active roles in regulating gene expression. Future research will undoubtedly focus on elucidating the specific functions of hm6A and f6A, identifying their "reader" proteins, and understanding how their dysregulation contributes to human diseases. The development of more sensitive and specific detection methods will be crucial for advancing our knowledge in this exciting area. The insights gained from these studies hold great promise for the development of novel therapeutic strategies targeting the dynamic landscape of RNA modifications.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Role of m6A modification in regulating the PI3K/AKT signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m6A RNA modification modulates PI3K/Akt/mTOR signal pathway in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linking m6A to Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Detection of N6-methyladenosine N1-oxide in RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA, playing a crucial role in RNA metabolism and gene expression. The dynamic regulation of m6A is carried out by methyltransferases ("writers"), demethylases ("erasers"), and m6A-binding proteins ("readers"). The oxidation of nucleobases, including m6A, can occur in response to cellular oxidative stress, potentially leading to the formation of N6-methyladenosine N1-oxide (m6A-N1-oxide). The detection and quantification of this specific oxidized modification are critical for understanding its biological significance and its potential role in pathological conditions.
These application notes provide a comprehensive overview of the methodologies for the detection of m6A-N1-oxide in RNA. While direct, established protocols specifically for m6A-N1-oxide are not widely available, this document outlines a robust approach based on the well-established techniques for the analysis of other modified and oxidized nucleosides, particularly utilizing liquid chromatography-mass spectrometry (LC-MS).
Detection Methodologies
The primary and most reliable method for the detection and quantification of m6A-N1-oxide is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique offers high sensitivity and specificity, allowing for the accurate identification and measurement of modified nucleosides within a complex biological sample.
Other potential, less direct methods that could be adapted for semi-quantitative or qualitative analysis include:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This method can be used for the separation and detection of modified nucleosides, though it lacks the specificity of mass spectrometry.
-
Antibody-based approaches (e.g., ELISA or Dot Blot): These methods would require the development of a highly specific antibody that can distinguish m6A-N1-oxide from m6A and other adenosine (B11128) modifications. Currently, no commercial antibodies for m6A-N1-oxide are readily available.
Quantitative Data Presentation
The following table summarizes the expected quantitative parameters for the detection of modified nucleosides using LC-MS/MS, based on methods for similar compounds. These values should be established and validated for m6A-N1-oxide in any new experimental setup.
| Parameter | LC-MS/MS | HPLC-UV | Antibody-based Assays |
| Limit of Detection (LOD) | Low femtomole to attomole range | Picomole to femtomole range | Picogram to nanogram range |
| Limit of Quantification (LOQ) | Low femtomole to attomole range | Picomole to femtomole range | Picogram to nanogram range |
| Linear Dynamic Range | 3-5 orders of magnitude | 2-3 orders of magnitude | 1-2 orders of magnitude |
| Specificity | High (based on mass-to-charge ratio) | Moderate (based on retention time) | Variable (depends on antibody) |
| Throughput | Moderate | Moderate | High |
| Instrumentation | LC system coupled to a mass spectrometer | HPLC system with a UV detector | Plate reader or imaging system |
Experimental Protocols
Protocol 1: Quantification of m6A-N1-oxide in RNA by LC-MS/MS
This protocol details the steps for the sensitive and specific quantification of m6A-N1-oxide from total RNA samples.
Materials:
-
Total RNA sample
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
m6A-N1-oxide standard (synthesis may be required)
-
Stable isotope-labeled internal standard (e.g., 15N5-m6A-N1-oxide)
-
C18 reverse-phase HPLC column
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer
Procedure:
-
RNA Digestion:
-
To 1-5 µg of total RNA, add 2 units of Nuclease P1 in a final volume of 20 µL of 10 mM ammonium acetate (pH 5.3).
-
Incubate at 42°C for 2 hours.
-
Add 2 µL of 100 mM ammonium bicarbonate and 1 unit of Bacterial Alkaline Phosphatase.
-
Incubate at 37°C for 2 hours.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any debris.
-
Collect the supernatant containing the digested nucleosides.
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the supernatant onto a C18 reverse-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 2% B
-
5-15 min: 2-30% B
-
15-17 min: 30-95% B
-
17-20 min: 95% B
-
20-21 min: 95-2% B
-
21-30 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for m6A-N1-oxide and the internal standard. The exact mass transitions will need to be determined by infusing the synthesized m6A-N1-oxide standard.
-
-
-
Quantification:
-
Generate a standard curve using the synthesized m6A-N1-oxide standard.
-
Quantify the amount of m6A-N1-oxide in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS-based detection of m6A-N1-oxide.
Logical Relationship of m6A and its Oxidized Form
Caption: Relationship between adenosine, m6A, and m6A-N1-oxide.
Conclusion
The detection of this compound in RNA is an emerging area of epitranscriptomics. The protocols and methodologies outlined in these application notes provide a robust framework for researchers to begin investigating this novel RNA modification. The use of LC-MS/MS is highly recommended for its sensitivity and specificity. Further research, including the development of specific antibodies and sequencing-based methods, will be crucial to fully elucidate the biological roles of m6A-N1-oxide.
Application Notes and Protocols for N6-methyladenosine (m6A) Sequencing Methods
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in various aspects of RNA metabolism, including splicing, export, stability, and translation.[1][2][3] The dynamic nature of m6A modification, regulated by "writer," "eraser," and "reader" proteins, highlights its significance in gene expression regulation.[2] Dysregulation of m6A has been implicated in numerous diseases, making the precise mapping of m6A sites across the transcriptome a critical area of research.[4] This document provides detailed application notes and protocols for several key methods used to sequence m6A modifications. While the initial request specified "N6-methyladenosine N1-oxide," the current body of scientific literature focuses predominantly on N6-methyladenosine (m6A) sequencing. The following protocols are for the detection of m6A.
I. Overview of m6A Sequencing Methods
A variety of high-throughput sequencing-based methods have been developed to map m6A modifications transcriptome-wide. These can be broadly categorized into antibody-based, chemical-based, and enzyme-based approaches, each with its own advantages and limitations in terms of resolution, specificity, and required input material.
Comparison of Key m6A Sequencing Methods
| Method | Principle | Resolution | RNA Input | Antibody Dependent | Key Advantages | Key Limitations |
| m6A-seq/MeRIP-seq | Immunoprecipitation of m6A-containing RNA fragments with an anti-m6A antibody, followed by high-throughput sequencing.[5][6][7] | ~100-200 nt[6][8] | 5-10 µg poly(A) RNA[9] | Yes | Widely used, well-established. | Low resolution, potential antibody bias.[8] |
| miCLIP/m6A-CLIP | UV cross-linking of the m6A antibody to RNA, enabling more precise identification of the modification site.[3] | Single-nucleotide | 5 µg poly(A) RNA[9] | Yes | High resolution. | Complex workflow. |
| m6ACE-seq | UV cross-linking and immunoprecipitation followed by 5'-to-3' exonuclease digestion, which stalls at the cross-linked m6A site.[10] | Single-nucleotide | Not specified | Yes | Simplified CLIP-based method. | Potential for exonuclease bias. |
| NOseq | Chemical deamination of adenosine (B11128) to inosine (B1671953) by nitrous acid; m6A is resistant to this conversion.[4] | Amplicon-dependent | ~500 ng total or mRNA[4] | No | Antibody-free, suitable for targeted validation. | Limited to specific amplicons, requires custom mapping algorithm.[4] |
| eTAM-seq | Enzymatic deamination of unmodified adenosine to inosine by a TadA variant; m6A remains unchanged.[1][11] | Single-nucleotide[1] | As low as 10 cells | No | High resolution and sensitivity, quantitative.[1] | Requires specific enzyme (TadA8.20). |
| m6A-ORL-Seq | Chemical labeling of m6A via oxidation and reduction, followed by biotinylation for enrichment. This process also induces a reverse transcription truncation signature at the modification site. | Single-base | 5 µg poly(A)+ RNA or 30 µg total RNA | No | Antibody-free, provides single-base resolution. | Multi-step chemical process. |
II. Experimental Protocols
m6A-seq/MeRIP-seq (Methylated RNA Immunoprecipitation Sequencing)
This is the most widely used method for transcriptome-wide m6A mapping.[10] It involves the enrichment of m6A-containing RNA fragments using a specific antibody.[5]
Experimental Workflow:
Caption: Workflow of the m6A-seq/MeRIP-seq protocol.
Protocol:
-
RNA Preparation:
-
Isolate total RNA from cells or tissues using a standard method like TRIzol extraction.
-
Enrich for poly(A)+ RNA using oligo(dT) magnetic beads.[12]
-
Assess RNA quality and quantity.
-
-
RNA Fragmentation:
-
Immunoprecipitation (IP):
-
Take an aliquot of the fragmented RNA to serve as the input control.[5]
-
Prepare antibody-bead complexes by incubating anti-m6A antibody with Protein A/G magnetic beads.[6]
-
Incubate the remaining fragmented RNA with the antibody-bead complexes in IP buffer overnight at 4°C.[6][7]
-
Wash the beads to remove non-specifically bound RNA.
-
-
Elution and Library Preparation:
-
Elute the m6A-containing RNA fragments from the beads.
-
Purify the eluted RNA and the input control RNA.
-
Prepare sequencing libraries from both the IP and input samples according to the manufacturer's protocol (e.g., Illumina TruSeq). This includes reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.[7]
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput sequencing platform.
-
Align the reads to the reference genome/transcriptome.
-
Use peak-calling algorithms to identify regions enriched for m6A in the IP sample relative to the input control.[12]
-
NOseq (Nitrous acid-based m6A sequencing)
NOseq is a chemical-based method for detecting m6A in specific RNA amplicons. It relies on the principle that nitrous acid deaminates adenosine to inosine, while m6A is resistant to this chemical modification.[4]
Experimental Workflow:
Caption: Workflow of the NOseq protocol for targeted m6A detection.
Protocol:
-
RNA Deamination:
-
To approximately 500 ng of RNA in a sodium acetate (B1210297) buffer (pH 4.5), apply nitrous acid. This can be achieved by bubbling NO gas into the solution or using sodium nitrite (B80452) in an acidic milieu.[4]
-
Incubate the reaction to allow for the deamination of unmodified adenosines to inosines.
-
Purify the treated RNA using ethanol (B145695) precipitation.[4]
-
-
Reverse Transcription:
-
Perform reverse transcription on the deaminated RNA using a target-specific primer.[4] The primer should be designed to anneal to the RNA region of interest.
-
Use a reverse transcriptase that reads inosine as guanosine.
-
-
PCR Amplification and Sequencing:
-
Amplify the cDNA using PCR with primers flanking the target region.[4]
-
Sequence the resulting amplicons using a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference sequence.
-
Identify m6A sites as positions where a high percentage of "A" reads are retained, in contrast to unmodified "A" positions which will be read as "G".[4] A specialized mapping algorithm may be needed to handle the sequence changes caused by deamination.[4]
-
eTAM-seq (evolved TadA-assisted N6-methyladenosine sequencing)
eTAM-seq is a high-resolution, quantitative method that uses an engineered adenosine deaminase (TadA8.20) to selectively convert unmodified adenosines to inosines, leaving m6A sites intact.[1][11]
Experimental Workflow:
Caption: Workflow of the eTAM-seq protocol.
Protocol:
-
Sample and Control Preparation:
-
Isolate RNA from the experimental sample.
-
Prepare two control groups:
-
FTO control: Treat an aliquot of the sample RNA with the m6A eraser FTO to remove m6A modifications. This helps to identify biases from other TadA8.20-resistant modifications.
-
IVT control: Use in vitro transcribed RNA of the same transcriptome, which is free of modifications. This helps to identify biases from RNA structures that may inhibit TadA8.20 activity.
-
-
-
Enzymatic Deamination:
-
Treat the sample and control RNAs with the purified TadA8.20 enzyme. This will convert unmodified adenosines to inosines.
-
-
Library Preparation and Sequencing:
-
Perform reverse transcription, which will read inosines as guanosines.
-
Prepare sequencing libraries from all three samples (experimental, FTO control, IVT control).
-
Sequence the libraries.
-
-
Data Analysis:
-
Align reads to the reference transcriptome.
-
Identify m6A sites by looking for positions with a statistically significant enrichment of 'A' reads compared to 'G' reads in the experimental sample, after accounting for background signals from the control samples.
-
The methylation level (stoichiometry) at a given site can be calculated from the ratio of 'A' reads to the total reads covering that position.
-
III. Data Presentation
The quantitative data from different m6A sequencing methods can be summarized to facilitate comparison.
Quantitative Comparison of m6A Sequencing Methods
| Parameter | m6A-seq/MeRIP-seq | miCLIP/m6A-CLIP | NOseq | eTAM-seq | m6A-ORL-Seq |
| Resolution | ~100-200 nt[6][8] | Single-nucleotide | Amplicon-dependent | Single-nucleotide[1] | Single-base |
| Min. RNA Input | 5-10 µg poly(A) RNA[9] | 5 µg poly(A) RNA[9] | ~500 ng[4] | As low as 10 cells | 5 µg poly(A)+ RNA |
| Quantitative | Semi-quantitative | Semi-quantitative | Yes (for amplicons)[4] | Yes[1] | Yes |
| Antibody Required | Yes | Yes | No | No | No |
| Throughput | High | Low | Moderate | High | High |
IV. Signaling Pathways and Logical Relationships
The identification of m6A sites is the first step in understanding their regulatory roles. These modifications are dynamically regulated by a complex interplay of proteins.
The m6A Regulatory Pathway:
Caption: Dynamic regulation of m6A modification and its downstream effects.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. m6A level and isoform characterization sequencing (m6A-LAIC-seq) reveals the census and complexity of the m6A epitranscriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. NOseq: amplicon sequencing evaluation method for RNA m6A sites after chemical deamination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-Wide Location Analyses of N6-Methyladenosine Modifications (m6A-Seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for antibody-based m6A sequencing of human postmortem brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transcriptome-wide profiling of N6-methyladenosine via a selective chemical labeling method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SELECT-m6A Sequencing Service - CD Genomics [cd-genomics.com]
- 10. Current progress in strategies to profile transcriptomic m6A modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptome-wide profiling and quantification of N6-methyladenosine by enzyme-assisted adenosine deamination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for LC-MS/MS Analysis of N6-methyladenosine N1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in various biological processes, including RNA stability, splicing, and translation. The reversible nature of this modification, governed by "writer," "eraser," and "reader" proteins, highlights its importance in gene expression regulation. Emerging evidence suggests that oxidative modifications of RNA nucleosides, including m6A, may represent a new layer of epitranscriptomic regulation and could be implicated in oxidative stress and various disease states. One such oxidized derivative is N6-methyladenosine N1-oxide (m6A-N1-O).
This document provides detailed application notes and protocols for the analysis of m6A-N1-O using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitive and specific quantification of nucleoside modifications.
Hypothetical Biological Significance of this compound
While the precise biological role of m6A-N1-O is still under investigation, based on the known functions of m6A and other adenosine (B11128) N-oxides, several potential roles can be postulated. Adenine N-oxides are known products of oxidative damage and can impact DNA replication. Adenosine N1-oxide has been shown to possess anti-inflammatory properties and can influence cellular signaling pathways.[1][2] Therefore, m6A-N1-O may be involved in:
-
Oxidative Stress Response: Formation of m6A-N1-O could be a marker of oxidative stress, reflecting the impact of reactive oxygen species (ROS) on the epitranscriptome.
-
Modulation of m6A Recognition: The N1-oxide modification could alter the binding of "reader" proteins to m6A, thereby modulating the downstream effects of m6A marking.
-
Inflammatory Signaling: Similar to adenosine N1-oxide, m6A-N1-O might participate in the regulation of inflammatory pathways.
The diagram below illustrates a hypothetical pathway for the formation of m6A-N1-O and its potential downstream consequences.
Experimental Protocols
Synthesis of this compound Standard (Hypothetical Protocol)
Accurate quantification by LC-MS/MS requires a purified analytical standard. While a commercial source for this compound is available, this section provides a hypothetical synthesis protocol based on methods for analogous compounds for researchers who may need to synthesize their own standard.[1]
Materials:
-
N6-methyladenosine (m6A)
-
meta-Chloroperoxybenzoic acid (mCPBA)
-
Methanol (B129727) (MeOH)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Dissolve N6-methyladenosine in a 1:1 (v/v) mixture of methanol and aqueous sodium bicarbonate.
-
Add mCPBA to the solution.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, purify the this compound product using an appropriate preparative HPLC method.
-
Lyophilize the purified fraction and characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Sample Preparation from Biological Matrices
The following protocol outlines the steps for extracting and digesting RNA from cells or tissues to prepare nucleosides for LC-MS/MS analysis.
Materials:
-
TRIzol reagent or equivalent RNA extraction kit
-
mRNA purification kit (e.g., oligo(dT) magnetic beads)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Ultrapure water (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Total RNA Extraction: Isolate total RNA from cell or tissue samples using TRIzol reagent or a commercial RNA extraction kit according to the manufacturer's instructions.
-
mRNA Enrichment: Enrich for mRNA from the total RNA pool using oligo(dT) magnetic beads. This step is crucial to reduce the background from highly abundant ribosomal and transfer RNAs.[3]
-
RNA Digestion:
-
To 1-5 µg of mRNA, add Nuclease P1 in a compatible buffer.
-
Incubate at 37°C for 2 hours.
-
Add Bacterial Alkaline Phosphatase and a suitable buffer.
-
Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides to nucleosides.
-
-
Sample Cleanup: After digestion, it is recommended to perform a cleanup step to remove enzymes and other interfering substances. This can be achieved by protein precipitation with cold acetonitrile or by solid-phase extraction (SPE).
-
Final Preparation: Evaporate the solvent and reconstitute the nucleoside mixture in an appropriate volume of the initial LC mobile phase.
The following diagram illustrates the experimental workflow for sample preparation.
References
Application Notes and Protocols for N6-methyladenosine (m6A) Immunoprecipitation
A Note on N6-methyladenosine N1-oxide (m6A-N1-O):
Extensive searches for antibodies, immunoprecipitation protocols, and signaling pathways specifically targeting this compound (m6A-N1-O) did not yield specific results. The vast majority of available reagents and established protocols are designed for the detection and analysis of N6-methyladenosine (m6A). It is possible that m6A-N1-O is a novel or less-studied modification for which specific tools have not yet been developed or widely commercialized.
Therefore, this document provides detailed application notes and protocols for the immunoprecipitation of N6-methyladenosine (m6A) . Researchers interested in m6A-N1-O may consider adapting these protocols, with the crucial caveat that the cross-reactivity and efficacy of anti-m6A antibodies for m6A-N1-O would need to be rigorously validated.
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in various biological processes, including RNA splicing, nuclear export, stability, and translation.[1] The dynamic and reversible nature of m6A modification, regulated by "writer," "eraser," and "reader" proteins, highlights its importance in gene expression regulation.[1][2] Dysregulation of m6A has been implicated in numerous diseases, including cancer.[3][4]
Methylated RNA Immunoprecipitation followed by sequencing (MeRIP-seq) is a powerful technique to map the transcriptome-wide distribution of m6A.[5][6] This method relies on the specific enrichment of m6A-containing RNA fragments using an anti-m6A antibody. This document provides a comprehensive guide to performing MeRIP-seq, including antibody selection, detailed protocols, and data analysis considerations.
Commercially Available Anti-m6A Antibodies for Immunoprecipitation
The selection of a high-quality antibody is paramount for the success of a MeRIP-seq experiment. Several commercial antibodies have been validated for this application. A comparative study highlighted the performance of different antibodies, with some showing better efficacy for low-input samples.[7][8]
| Antibody | Supplier | Catalog Number | Host | Clonality | Validated Applications | Notes |
| Anti-N6-methyladenosine (m6A) | Millipore | ABE572 | Rabbit | Polyclonal | MeRIP-seq, Dot Blot, IP | Widely used and cited in literature. Note: Some sources indicate this product may be discontinued.[8] |
| Anti-N6-methyladenosine (m6A) | Millipore | MABE1006 | Mouse | Monoclonal | MeRIP-seq, Dot Blot, RIP | Good performance with high RNA input.[7][9] |
| N6-Methyladenosine (m6A) (D9D9W) Rabbit mAb | Cell Signaling Technology | 56593 | Rabbit | Monoclonal | MeRIP-seq, Dot Blot, ELISA | Reported to be effective for low RNA input samples.[7] |
| Anti-N6-methyladenosine (m6A) antibody | Synaptic Systems | 202 003 | Rabbit | Polyclonal | MeRIP-seq, IP, Dot Blot, ELISA | |
| Anti-N6-methyladenosine (m6A) antibody | Abcam | ab151230 | Rabbit | Polyclonal | MeRIP-seq, Dot Blot |
Detailed Experimental Protocol: Methylated RNA Immunoprecipitation (MeRIP-seq)
This protocol outlines the key steps for performing MeRIP-seq, from RNA preparation to library construction.
RNA Extraction and Quality Control
-
Objective: Isolate high-quality total RNA from cells or tissues.
-
Protocol:
-
Extract total RNA using a TRIzol-based method or a commercial kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA integrity using a Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) > 7 is recommended.
-
Quantify the RNA concentration using a Qubit fluorometer or NanoDrop spectrophotometer.
-
RNA Fragmentation
-
Objective: Fragment the RNA into a suitable size range (typically ~100 nucleotides) for immunoprecipitation and sequencing.
-
Protocol:
-
Resuspend the desired amount of total RNA (e.g., 15 µg for high input, or as low as 0.5 µg for low input protocols) in fragmentation buffer (e.g., 10 mM Tris-HCl, 10 mM ZnCl2).
-
Incubate at 94°C for a predetermined time (typically 5-15 minutes, requires optimization) to achieve the desired fragment size.
-
Immediately stop the fragmentation by adding EDTA and placing the tube on ice.
-
Purify the fragmented RNA using ethanol (B145695) precipitation.
-
Verify the fragment size distribution on a Bioanalyzer.
-
Immunoprecipitation (IP) of m6A-containing RNA
-
Objective: Enrich for RNA fragments containing the m6A modification using a specific antibody.
-
Protocol:
-
Pre-clear the fragmented RNA by incubating with Protein A/G magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared fragmented RNA with an anti-m6A antibody (e.g., 1-5 µg, requires optimization) overnight at 4°C with gentle rotation. A parallel immunoprecipitation with a non-specific IgG should be performed as a negative control.
-
Add pre-washed Protein A/G magnetic beads to the RNA-antibody mixture and incubate for 2 hours at 4°C to capture the antibody-RNA complexes.
-
Wash the beads multiple times with IP buffer to remove non-specifically bound RNA.
-
Elute the m6A-containing RNA from the beads. This can be done using a competitive elution with free m6A nucleosides or by using a high-salt buffer.
-
Purify the eluted RNA using a suitable RNA clean-up kit or ethanol precipitation.
-
Library Preparation and Sequencing
-
Objective: Prepare sequencing libraries from the m6A-enriched RNA (IP) and a corresponding input control sample.
-
Protocol:
-
Construct sequencing libraries from both the IP and input RNA samples using a strand-specific RNA library preparation kit.
-
Perform size selection to remove adapter dimers and smaller fragments.
-
Amplify the libraries by PCR.
-
Assess the quality and quantity of the libraries using a Bioanalyzer and Qubit.
-
Sequence the libraries on a high-throughput sequencing platform.
-
Experimental Workflow Diagram
Caption: Workflow for Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-seq).
m6A-Regulated Signaling Pathways in Cancer
Aberrant m6A modification has been shown to impact key signaling pathways involved in cancer development and progression.[3][4] Understanding these connections can provide insights into potential therapeutic targets.
Wnt/β-catenin Signaling Pathway
The Wnt signaling pathway is crucial for cell proliferation, differentiation, and tumorigenesis. Studies have shown that m6A modification can regulate the activity of the Wnt pathway. For instance, inhibition of the m6A writer METTL14 has been shown to activate the Wnt signaling pathway in gastric cancer.[3][4]
Caption: Regulation of the Wnt/β-catenin signaling pathway by m6A modification.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3][4] m6A modification has been demonstrated to modulate the activity of this pathway. For example, the m6A writer METTL3 can act as a tumor suppressor in renal cell carcinoma by inhibiting the PI3K/Akt/mTOR signaling pathway.[3][4]
Caption: Modulation of the PI3K/Akt signaling pathway by m6A modification.
Conclusion
References
- 1. m6A RNA modification in transcription regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Gene expression regulation mediated through reversible m6A RNA methylation | Semantic Scholar [semanticscholar.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Effects of m6A modifications on signaling pathways in human cancer - ProQuest [proquest.com]
- 5. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 6. How MeRIP-seq Works: Principles, Workflow, and Applications Explained - CD Genomics [rna.cd-genomics.com]
- 7. rna-seqblog.com [rna-seqblog.com]
- 8. A low-cost, low-input method establishment for m6A MeRIP-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
Application Note and Protocol: Synthesis of N6-methyladenosine N1-oxide Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in various biological processes, including RNA splicing, export, stability, and translation. The study of m6A and its regulatory proteins ("writers," "erasers," and "readers") is a rapidly growing field in epitranscriptomics. Accurate quantification and characterization of m6A require well-defined standards. N6-methyladenosine N1-oxide is an important analog and potential metabolite that can serve as a valuable standard in mass spectrometry and other analytical methods for studying m6A metabolism and function. This document provides a detailed protocol for the chemical synthesis of this compound.
Principle
The synthesis of this compound is achieved through the direct oxidation of N6-methyladenosine. The N1 position of the adenine (B156593) ring is susceptible to oxidation by various oxidizing agents. A common and effective method for the N-oxidation of purine (B94841) nucleosides is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), or hydrogen peroxide in an acidic medium.[1][2] This protocol adapts a well-established procedure for adenosine (B11128) N1-oxidation using hydrogen peroxide in acetic acid.[2]
Experimental Protocol
Materials and Reagents:
-
N6-methyladenosine (m6A)
-
Glacial Acetic Acid (CH₃COOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Palladium on Carbon (Pd/C, 5% or 10%)
-
Methanol (B129727) (MeOH)
-
Deionized Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Silica (B1680970) Gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Round bottom flasks
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Chromatography column
-
NMR tubes and solvents (e.g., DMSO-d₆)
-
Mass spectrometer
Procedure:
-
Reaction Setup:
-
In a round bottom flask, suspend N6-methyladenosine in glacial acetic acid.
-
To this suspension, carefully add 30% hydrogen peroxide solution.[2] The mixture should be stirred at room temperature.
-
-
Reaction Monitoring:
-
The reaction progress should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of dichloromethane (B109758) and methanol (e.g., 9:1 v/v).
-
The reaction is typically slow and may require several days to reach completion.[2]
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), the excess hydrogen peroxide must be quenched.
-
This can be achieved by the careful addition of a small amount of palladium on carbon to the reaction mixture, which will catalyze the decomposition of H₂O₂.[2]
-
After the quenching is complete (cessation of gas evolution), the palladium on carbon is removed by filtration.
-
The filtrate, containing the product in acetic acid, is then concentrated under reduced pressure using a rotary evaporator to remove the acetic acid.
-
-
Purification:
-
The crude product is purified by silica gel column chromatography.
-
A gradient of methanol in ethyl acetate or dichloromethane can be used as the eluent to separate the product from any unreacted starting material and byproducts.
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
-
Product Characterization:
-
The fractions containing the pure this compound are combined and the solvent is removed under reduced pressure.
-
The final product should be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm its identity and purity. Several commercial suppliers offer characterization data upon request which can be used for comparison.[3]
-
Data Presentation
Table 1: Summary of Expected Experimental Data
| Parameter | Expected Value/Method | Notes |
| Reaction Time | 3-5 days | Monitor by TLC for completion.[2] |
| Yield | 60-80% | Dependent on reaction scale and purification efficiency. |
| Purity | >95% | Assessed by HPLC and NMR. |
| ¹H NMR | DMSO-d₆ | Expect characteristic shifts for the ribose and purine protons. The chemical shifts will differ from the starting N6-methyladenosine. |
| ¹³C NMR | DMSO-d₆ | Expect characteristic shifts for the carbons of the ribose and purine rings. |
| Mass Spectrometry | ESI-MS | Expected [M+H]⁺ = 298.11 g/mol for C₁₁H₁₅N₅O₅. |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of m6A Regulation
Caption: Dynamic regulation of N6-methyladenosine (m6A) on mRNA.
References
Application Notes and Protocols for Mapping N6-methyladenosine-N1-oxide (m6A-N1-oxide) in RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in regulating nearly every aspect of RNA metabolism, including splicing, nuclear export, translation, and stability[1]. This modification is dynamically regulated by a series of proteins: "writers" (methyltransferases like METTL3/14) install the mark, "erasers" (demethylases like FTO and ALKBH5) remove it, and "readers" (YTH-domain-containing proteins) recognize it to elicit a functional response[2][3]. Given its role in fundamental biological processes, the dysregulation of m6A is implicated in numerous diseases, including cancer[3][4].
A lesser-explored modification is the oxidized form of m6A, specifically N6-methyladenosine-N1-oxide (m6A-N1-oxide). While adenosine (B11128) N1-oxide (ANO) has been identified as a stable molecule with anti-inflammatory properties[5], and oxidation at the N1 position of adenine (B156593) can occur in DNA[6], transcriptome-wide mapping and the functional significance of m6A-N1-oxide in RNA remain novel areas of research. The development of robust mapping protocols is essential to understand its distribution, function, and potential as a biomarker or therapeutic target.
Currently, no standardized, widely-adopted protocols exist specifically for mapping m6A-N1-oxide. However, the principles of established m6A mapping techniques can be adapted for this purpose. The most viable strategy is an immuno-enrichment approach, analogous to methylated RNA immunoprecipitation sequencing (MeRIP-seq), which relies on a highly specific antibody to capture RNA fragments containing the modification of interest[7][8].
This document provides a detailed, hypothetical protocol for m6A-N1-oxide-Seq , an adaptation of the MeRIP-seq workflow. It also includes comparative data from established m6A mapping methods to serve as a benchmark for performance.
Visualized Pathways and Workflows
The m6A Regulatory Pathway and the Potential Role of m6A-N1-oxide
The following diagram illustrates the established cellular machinery for m6A regulation and posits a potential pathway for the formation and recognition of m6A-N1-oxide.
Caption: The m6A metabolic pathway with a hypothetical branch for m6A-N1-oxide formation.
Logical Workflow for Antibody-Based Mapping
This diagram outlines the core logic of using a specific antibody to enrich and identify RNA molecules containing the m6A-N1-oxide modification.
Caption: Core principle of immuno-enrichment for m6A-N1-oxide modified RNA fragments.
Hypothetical Protocol: m6A-N1-oxide-Seq
This protocol describes a method for transcriptome-wide mapping of m6A-N1-oxide, contingent on the availability of a specific, high-affinity polyclonal or monoclonal antibody against m6A-N1-oxide. The workflow is adapted from established MeRIP-seq procedures[8].
Materials and Reagents
-
Total RNA extraction kit (e.g., TRIzol, Qiagen RNeasy)
-
Poly(A)+ RNA purification kit (e.g., Dynabeads mRNA DIRECT)
-
RNA fragmentation buffer
-
Anti-m6A-N1-oxide antibody (Hypothetical)
-
Protein A/G magnetic beads
-
IP Buffer (e.g., 50 mM Tris-HCl, 750 mM NaCl, 0.5% IGEPAL CA-630)
-
Wash Buffer (e.g., 50 mM HEPES, 250 mM NaCl, 0.05% Triton X-100)
-
Elution Buffer
-
RNase inhibitors
-
RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA)
-
DNA LoBind tubes and plates
Step-by-Step Experimental Protocol
Part 1: RNA Preparation and Fragmentation
-
Extract total RNA from cells or tissues of interest using a standard protocol. Ensure high quality (RIN > 7.0).
-
Isolate messenger RNA (mRNA) from total RNA using a poly(A)+ selection kit. This enriches for the primary RNA species of interest.
-
Fragment the purified mRNA to an average size of ~100 nucleotides using RNA fragmentation buffer or enzymatic methods. Fragmentation time and temperature should be optimized[8].
-
Purify the fragmented RNA and set aside 5-10% of the volume to serve as the "Input" control library.
Part 2: Immunoprecipitation (IP) 5. Prepare the anti-m6A-N1-oxide antibody-bead complex by incubating the antibody with Protein A/G magnetic beads in IP buffer. 6. Add the fragmented RNA to the antibody-bead slurry. Incubate for 2-4 hours at 4°C with rotation to allow binding. 7. After incubation, wash the beads multiple times with Wash Buffer to remove non-specifically bound RNA fragments. Use a magnetic stand to separate the beads from the supernatant. 8. Elute the m6A-N1-oxide-containing RNA fragments from the beads using Elution Buffer.
Part 3: Library Preparation and Sequencing 9. Purify the eluted RNA (the "IP" sample) and the previously saved "Input" sample. 10. Construct sequencing libraries from both the IP and Input RNA samples using a strand-specific RNA-Seq library preparation kit. 11. Perform size selection and quality control on the final libraries. 12. Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis
-
Quality Control: Check raw sequencing reads using tools like FastQC.
-
Alignment: Align reads from both IP and Input samples to the reference genome using a splice-aware aligner like STAR.
-
Peak Calling: Identify regions of enrichment in the IP sample relative to the Input control using a peak-calling algorithm such as MACS2, which is commonly used for ChIP-seq and MeRIP-seq analysis[8].
-
Motif Analysis: Analyze the identified peaks for a consensus sequence motif using tools like MEME to determine if m6A-N1-oxide occurs in a specific sequence context.
-
Annotation: Annotate the peaks to genomic features (e.g., 5' UTR, CDS, 3' UTR, introns) to understand the distribution of the modification across transcripts.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the proposed m6A-N1-oxide-Seq protocol.
Quantitative Data Summary of Existing m6A Mapping Protocols
As there is no established data for m6A-N1-oxide mapping, this table summarizes the performance of several widely-used m6A mapping technologies to provide a comparative baseline.
| Method | Principle | Resolution | Advantages | Limitations | Reference(s) |
| MeRIP-Seq / m6A-Seq | Antibody-based enrichment of m6A-containing RNA fragments. | ~100-200 nt | Robust, widely used, good for transcriptome-wide landscape. | Low resolution, antibody-batch variability, potential for false positives. | [7][9][10] |
| miCLIP-Seq | UV cross-linking of antibody to m6A site, inducing mutations or truncations at the modification site during reverse transcription. | Single nucleotide | High precision in identifying the exact modification site. | Technically complex, requires specific antibodies and bioinformatics to identify induced mutations. | [11][12] |
| m6A-SEAL-Seq | Antibody-free chemical labeling. FTO enzyme oxidizes m6A, followed by chemical addition of a biotin (B1667282) tag for pulldown. | ~100-200 nt | Avoids antibody bias, overcomes some sequence context biases. | Relies on FTO enzyme efficiency, does not provide stoichiometric information. | [9][13] |
| DART-Seq | Antibody-free. A fusion protein of an m6A-binding YTH domain and APOBEC1 deaminase induces C-to-U edits near m6A sites. | ~20-50 nt | Antibody-free, provides site-specific information in vivo. | Requires expression of a fusion protein, potential for off-target edits. | [9][13] |
| m6A-REF-Seq | Antibody-free. Uses the MazF endonuclease, which cleaves RNA at unmethylated ACA motifs, protecting methylated sites. | Single nucleotide | Antibody-free, high resolution. | Limited to the 'ACA' sequence context. | [13] |
References
- 1. thegreerlab.com [thegreerlab.com]
- 2. The roles of N6-methyladenosine and its target regulatory noncoding RNAs in tumors: classification, mechanisms, and potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functions of N6-methyladenosine and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intertwined regulation between RNA m6A modification and cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of adenosine N1-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Transcriptome-wide mapping of N(6)-methyladenosine by m(6)A-seq based on immunocapturing and massively parallel sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Current progress in strategies to profile transcriptomic m6A modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Overview of m6A Detection Methods - CD Genomics [cd-genomics.com]
- 11. Overview of Sequencing Methods for RNA m6A Profiling - CD Genomics [rna.cd-genomics.com]
- 12. Single-nucleotide-resolution mapping of m6A and m6Am throughout the transcriptome | Springer Nature Experiments [experiments.springernature.com]
- 13. RNA m6A modification: Mapping methods, roles, and mechanisms in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of N6-methyladenosine N1-oxide
A Note to Researchers, Scientists, and Drug Development Professionals:
The field of epitranscriptomics is rapidly advancing, with a primary focus on understanding the roles of various RNA modifications. While N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and has been extensively studied, information regarding its oxidized form, N6-methyladenosine N1-oxide (m6A-N1-O) , is currently scarce in peer-reviewed scientific literature.
Our comprehensive search for established quantification techniques, detailed experimental protocols, and the biological significance of m6A-N1-O has revealed a significant gap in the existing body of research. At present, there are no standardized or widely published methods specifically for the quantification of m6A-N1-O. The existence of this molecule is acknowledged by its availability from chemical suppliers for research purposes, suggesting its potential relevance. One study has detailed the oxidation of m6A through N-nitrosation to form Nm6A, a distinct modification from N1-oxide.[1]
Given the nascent stage of research into m6A-N1-O, this document will provide a detailed overview of the robust and well-established methodologies used for the quantification of the parent molecule, m6A. We will then extrapolate from these established techniques to propose a theoretical framework and potential protocols for the future development of m6A-N1-O quantification methods. This information is intended to serve as a foundational guide for researchers venturing into the study of this novel RNA modification.
Part 1: Established Techniques for N6-methyladenosine (m6A) Quantification
The quantification of m6A is crucial for understanding its dynamic regulation and biological functions.[2][3][4] Several highly sensitive and specific methods have been developed and are widely used in the research community. These can be broadly categorized into chromatography-based, antibody-based, and sequencing-based methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the absolute and global quantification of RNA modifications due to its high accuracy, sensitivity, and specificity.[5]
Core Principle: This technique involves the enzymatic digestion of total RNA or mRNA into individual nucleosides, which are then separated by liquid chromatography and detected by a mass spectrometer. The mass-to-charge ratio (m/z) of m6A is distinct from that of adenosine (B11128) (A), allowing for their precise quantification.
Workflow for m6A Quantification using LC-MS/MS:
Experimental Protocol for Global m6A Quantification by LC-MS/MS:
-
RNA Isolation: Extract total RNA from cells or tissues using a standard method (e.g., TRIzol reagent or column-based kits). Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.
-
mRNA Enrichment (Optional but Recommended): For studies focused on mRNA modifications, enrich for polyadenylated RNA using oligo(dT)-magnetic beads. This step reduces interference from abundant non-coding RNAs.
-
Enzymatic Digestion:
-
To 100-200 ng of RNA, add Nuclease P1 and incubate at 37°C for 2 hours.
-
Add alkaline phosphatase and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleosides.
-
-
LC-MS/MS Analysis:
-
Separate the digested nucleosides on a C18 reverse-phase HPLC column.
-
Perform mass spectrometry analysis in positive ion mode using a triple quadrupole mass spectrometer.
-
Monitor the specific mass transitions for adenosine (A) and N6-methyladenosine (m6A).
-
-
Quantification: Generate a standard curve using known concentrations of pure A and m6A nucleosides. Calculate the amount of m6A relative to the amount of A in the sample.
Quantitative Data for m6A in a Healthy vs. Disease State Model:
| Sample Type | m6A/A Ratio (%) | Standard Deviation |
| Healthy Control | 0.1399 | ± 0.02533 |
| Disease Model | 0.09531 | ± 0.009259 |
| This table presents hypothetical data based on findings in a study on Neuromyelitis Optica Spectrum Disorders to illustrate how quantitative results are typically presented.[6] |
m6A Enzyme-Linked Immunosorbent Assay (ELISA)
The m6A ELISA is a high-throughput, cost-effective method for the relative quantification of global m6A levels in RNA.[7]
Core Principle: This method utilizes a specific anti-m6A antibody to capture and detect m6A in immobilized RNA samples. The signal is then quantified using a colorimetric or fluorometric readout.
Workflow for m6A Quantification using ELISA:
Experimental Protocol for m6A ELISA:
-
RNA Binding: Bind 25-200 ng of purified mRNA or total RNA to the wells of a 96-well plate.
-
Blocking: Block the unoccupied sites in the wells to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Add a specific anti-m6A antibody to each well and incubate to allow binding to the m6A residues in the RNA.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Signal Development and Detection: Add a colorimetric HRP substrate. The intensity of the color produced is proportional to the amount of m6A in the sample. Measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the relative m6A levels by comparing the absorbance of the samples to a standard curve generated with synthetic RNA containing known amounts of m6A.[2][7]
Part 2: A Theoretical Framework for this compound (m6A-N1-O) Quantification
The quantification of m6A-N1-O will require the adaptation of existing methods for m6A or the development of entirely new approaches. Below, we propose how current techniques could be modified for this purpose.
Prospective LC-MS/MS Method for m6A-N1-O
LC-MS/MS is the most promising technique for the initial identification and subsequent quantification of m6A-N1-O due to its ability to distinguish molecules based on their mass.
Theoretical Considerations:
-
Mass Shift: The addition of an oxygen atom at the N1 position of the adenine (B156593) ring in m6A will result in a mass increase of 16 Da. The expected molecular weight of m6A is approximately 281.27 g/mol .[8] Therefore, the m6A-N1-O nucleoside would have a molecular weight of approximately 297.27 g/mol . This distinct mass difference is readily detectable by modern mass spectrometers.
-
Fragmentation Pattern: The fragmentation pattern of m6A-N1-O in the mass spectrometer (MS/MS) is expected to differ from that of m6A. The N-oxide bond may be labile, leading to a characteristic neutral loss of 16 Da (oxygen) upon collision-induced dissociation. This unique fragmentation can be used to create a highly specific selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method for m6A-N1-O.
Proposed Experimental Protocol for m6A-N1-O LC-MS/MS:
-
Synthesis of m6A-N1-O Standard: A crucial first step is the chemical synthesis and purification of an m6A-N1-O standard. This standard is essential for instrument calibration, determining the retention time, and optimizing MS/MS parameters.
-
Sample Preparation: Follow the same enzymatic digestion protocol as for m6A to release individual nucleosides from the RNA.
-
LC-MS/MS Method Development:
-
Infuse the synthetic m6A-N1-O standard into the mass spectrometer to determine the precursor ion (m/z) and the optimal fragmentation energies to generate characteristic product ions.
-
Develop an LC gradient that effectively separates m6A-N1-O from other nucleosides, including m6A and its isomers.
-
-
Quantification: Once the LC-MS/MS method is established, quantify m6A-N1-O in biological samples by comparing its peak area to a standard curve generated with the synthetic standard. The results can be expressed as a ratio to adenosine (m6A-N1-O/A) or as an absolute amount per unit of RNA.
Prospective Antibody-Based Method for m6A-N1-O
The development of a specific antibody against m6A-N1-O would enable the use of high-throughput techniques like ELISA and immunoprecipitation-based sequencing.
Theoretical Considerations:
-
Antibody Specificity: The N1-oxide modification on the purine (B94841) ring should provide a unique epitope for antibody generation. It will be critical to screen the resulting antibodies for high specificity to m6A-N1-O and minimal cross-reactivity with m6A and other modified nucleosides.
Logical Relationship for Developing an m6A-N1-O ELISA:
Future Directions and Implications for Drug Development
The ability to quantify m6A-N1-O will be the first step in unraveling its potential biological significance. The dynamic interplay between m6A and its demethylases, such as FTO and ALKBH5, is a critical area of research in cancer and other diseases.[3][9] The formation of m6A-N1-O could represent a new layer of regulation in RNA metabolism, potentially influencing RNA stability, translation, and interaction with RNA-binding proteins.
For drug development professionals, understanding the pathways that lead to the formation and removal of m6A-N1-O could unveil novel therapeutic targets. For instance, if a specific enzyme is responsible for the N1-oxidation of m6A, inhibitors of this enzyme could be developed to modulate the levels of this modification in disease states.
References
- 1. Transcriptome-wide profiling of N6-methyladenosine via a selective chemical labeling method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Improved m6A-ELISA for Quantifying N6 -methyladenosine in Poly(A)-purified mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Gene Expression Associated With the N6-Methyladenosine (m6A) Enzyme System and Its Significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological roles of the RNA m6A modification and its implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Comprehensive Analysis of N6-Methyladenosine (m6A) Methylation in Neuromyelitis Optica Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N6-Methyladenosine | C11H15N5O4 | CID 102175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Synthesis of m6A-N1-oxide Modified RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a crucial role in various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation.[1][2][3][4][5] The dynamic and reversible nature of m6A methylation, governed by "writer," "eraser," and "reader" proteins, highlights its significance in post-transcriptional gene regulation.[1][2][3][5] The exploration of novel RNA modifications, such as the N1-oxide derivative of m6A (m6A-N1-oxide), opens new avenues for understanding and manipulating RNA function for therapeutic and research purposes.
The introduction of an N1-oxide group to the m6A modification could potentially alter its chemical properties, including its hydrogen bonding capacity and steric profile. This may, in turn, influence its recognition by reader proteins and downstream biological pathways. The in vitro synthesis of RNA containing this novel modification is the first critical step toward elucidating its functional significance.
Section 1: Synthesis of m6A-N1-oxide Modified RNA
The synthesis of RNA containing a novel modification like m6A-N1-oxide requires a source of the modified nucleotide, either as a triphosphate for enzymatic synthesis or as a phosphoramidite (B1245037) for chemical synthesis.
Prerequisite: Synthesis of N1-oxo-N6-methyladenosine Triphosphate (m6A-N1-oxide-TP)
Currently, m6A-N1-oxide-TP is not commercially available and would need to be chemically synthesized. The synthesis would likely involve the N-oxidation of a protected N6-methyladenosine precursor, followed by phosphorylation to the triphosphate. The detailed organic synthesis of this compound is beyond the scope of this document but represents a critical initial step.
Method 1: Enzymatic Incorporation via In Vitro Transcription (IVT)
This method relies on the ability of an RNA polymerase, typically T7 RNA polymerase, to recognize and incorporate the modified nucleotide triphosphate into a growing RNA chain from a DNA template. The tolerance of T7 RNA polymerase for bulky modifications at the N1 position of adenosine (B11128) is a key consideration.[6]
This protocol is a starting point and may require optimization.
Materials:
-
Linearized DNA template with a T7 promoter upstream of the desired RNA sequence
-
T7 RNA Polymerase
-
Reaction Buffer (10X)
-
Ribonucleotide solution (ATP, UTP, CTP, GTP)
-
Synthesized m6A-N1-oxide-TP
-
RNase Inhibitor
-
DNase I
-
Nuclease-free water
Procedure:
-
Reaction Setup: Assemble the following reaction at room temperature in a nuclease-free microcentrifuge tube. Prepare a master mix for multiple reactions.
| Component | Volume (20 µL reaction) | Final Concentration |
| Nuclease-free water | X µL | |
| 10X Reaction Buffer | 2 µL | 1X |
| ATP, UTP, CTP, GTP (100 mM each) | 0.5 µL each | 2.5 mM each |
| m6A-N1-oxide-TP (if substituting ATP) | X µL | Variable (for optimization) |
| Linearized DNA Template (1 µg/µL) | 1 µL | 50 ng/µL |
| RNase Inhibitor (40 U/µL) | 1 µL | 2 U/µL |
| T7 RNA Polymerase | 2 µL | |
| Total Volume | 20 µL |
-
Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification: Purify the RNA using a suitable method, such as spin column-based purification kits. Elute the RNA in nuclease-free water.
-
Quantification and Quality Control:
-
Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) or polyacrylamide gel.
-
Verify the incorporation of m6A-N1-oxide using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]
-
The following table presents hypothetical data from a pilot experiment to optimize the incorporation of m6A-N1-oxide-TP.
| ATP:m6A-N1-oxide-TP Ratio | RNA Yield (µg/20 µL reaction) | Incorporation Efficiency (%) | RNA Integrity (RIN) |
| 100:0 (Control) | 50.2 ± 3.5 | 0 | 9.8 |
| 90:10 | 45.8 ± 4.1 | 8.5 ± 1.2 | 9.5 |
| 75:25 | 38.1 ± 3.9 | 21.3 ± 2.5 | 9.2 |
| 50:50 | 25.6 ± 2.8 | 42.7 ± 3.8 | 8.9 |
| 0:100 | 5.3 ± 1.2 | 89.1 ± 5.6 | 7.5 |
Data are presented as mean ± standard deviation (n=3). Incorporation efficiency would be determined by LC-MS/MS analysis.
Method 2: Solid-Phase Chemical Synthesis
If enzymatic incorporation proves to be inefficient, solid-phase synthesis using phosphoramidite chemistry is a viable alternative. This method offers precise control over the position of the modified nucleotide.
Section 2: Characterization of m6A-N1-oxide Modified RNA
Thorough characterization is essential to confirm the successful synthesis and purity of the modified RNA.
| Analytical Method | Purpose | Expected Outcome |
| UV-Vis Spectrophotometry | Quantification of RNA concentration and assessment of purity (A260/A280 and A260/A230 ratios). | A260/A280 ratio of ~2.0 and A260/A230 ratio of >2.0, indicating pure RNA. |
| Denaturing Gel Electrophoresis | Assessment of RNA integrity and size. | A single, sharp band corresponding to the expected size of the RNA transcript. |
| LC-MS/MS | Definitive confirmation of m6A-N1-oxide incorporation and quantification of modification levels.[7][8] | Detection of the characteristic mass-to-charge ratio of the m6A-N1-oxide nucleoside following enzymatic digestion of the RNA. |
| Circular Dichroism (CD) Spectroscopy | Analysis of the global secondary structure of the RNA. | Comparison of the CD spectra of modified and unmodified RNA to assess any structural perturbations caused by the modification. |
Section 3: Potential Biological Implications and Signaling Pathways
The biological effects of m6A-N1-oxide are currently unknown and require experimental investigation. However, we can speculate on potential impacts based on the known functions of the parent m6A modification. The N1-oxide could alter the recognition of m6A by its "reader" proteins, thereby modulating the downstream signaling pathways.
The m6A modification is known to influence various cellular processes by recruiting specific reader proteins.[1][13] These readers, in turn, affect mRNA stability, translation, and splicing.[1][13][14] The major signaling pathways and cellular processes influenced by m6A are summarized below. The effect of m6A-N1-oxide on these pathways remains to be determined.
The following table outlines potential functional consequences of m6A-N1-oxide modification that could be investigated experimentally.
| Functional Assay | Potential Effect of m6A-N1-oxide | Rationale |
| In Vitro Translation Assay | Altered translation efficiency (increase or decrease). | The N1-oxide may affect ribosome binding or recruitment of translation initiation factors. |
| mRNA Stability Assay | Altered mRNA half-life. | The modification could impact the binding of reader proteins like YTHDF2 that mediate mRNA decay.[14] |
| RNA-Protein Binding Assay | Altered binding affinity of m6A reader proteins. | The N1-oxide group may sterically hinder or create new interactions with the binding pockets of reader proteins. |
| Cellular Localization Studies | Altered subcellular localization of the RNA. | The modification could influence the interaction with nuclear export factors regulated by readers like YTHDC1. |
Conclusion
The in vitro synthesis of m6A-N1-oxide modified RNA presents a novel challenge due to the lack of established protocols. This document provides a comprehensive framework for approaching this synthesis, from the initial creation of the modified nucleotide to two potential synthesis methodologies: enzymatic incorporation and solid-phase chemical synthesis. Detailed experimental protocols for a pilot study using in vitro transcription are provided, along with guidelines for the characterization of the final product. While the biological implications of m6A-N1-oxide are yet to be discovered, this guide offers a starting point for researchers to produce this novel modified RNA and begin to unravel its functional significance in the expanding field of epitranscriptomics.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. m6A RNA modification in transcription regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA N6-methyladenosine methylation in post-transcriptional gene expression regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m6A RNA methylation: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Custom RNA Service - Creative Biogene [creative-biogene.com]
- 11. genscript.com [genscript.com]
- 12. Custom RNAi Services & Production | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Adenosine-to-inosine RNA editing in neurological development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for N6-methyladenosine (m6A) and its Oxidative Regulation in Epitranscriptomics
A Note on Terminology: The term "N6-methyladenosine N1-oxide" does not correspond to a widely studied or recognized epitranscriptomic modification in the current scientific literature. While the chemical compound this compound is available as an adenosine (B11128) analogue, its biological role within RNA is not established.[1] This document will focus on the extensively researched N6-methyladenosine (m6A) modification and a key related area of interest: its oxidative regulation, particularly by nitric oxide (NO), and the chemical oxidation of m6A for detection purposes.
Introduction to N6-methyladenosine (m6A) Epitranscriptomics
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is also found in various non-coding RNAs.[2][3] This dynamic and reversible modification plays a crucial role in regulating RNA metabolism, including splicing, nuclear export, stability, and translation.[4] The cellular machinery governing m6A is composed of three main classes of proteins:
-
"Writers" (Methyltransferases): These enzymes install the m6A mark. The primary writer complex consists of METTL3 and METTL14, along with other regulatory proteins.[5]
-
"Erasers" (Demethylases): These enzymes remove the m6A modification. The two known erasers are FTO (fat mass and obesity-associated protein) and ALKBH5.[6]
-
"Readers" (m6A-binding proteins): These proteins recognize m6A-modified RNA and mediate its downstream effects. The YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2) are prominent m6A readers.[7]
Dysregulation of the m6A pathway has been implicated in a wide range of human diseases, including cancer, metabolic disorders, and neurological conditions, making it a promising area for therapeutic development.[3]
Application Notes
Investigating the Role of Oxidative Stress in Epitranscriptomic Regulation
The cellular redox state can significantly impact gene expression through epitranscriptomic mechanisms. A key example is the regulation of m6A levels by nitric oxide (NO), a critical signaling molecule.
-
Mechanism: Nitric oxide has been shown to be a potent inhibitor of the m6A demethylase FTO.[8][9] By directly binding to the catalytic iron center of FTO, NO inhibits its demethylase activity, leading to a global increase in m6A levels (hypermethylation) on mRNA.[8][9] This establishes a direct link between NO signaling and the m6A epitranscriptome.
-
Research Applications:
-
Cancer Biology: Investigate how NO produced in the tumor microenvironment alters the m6A landscape to promote or suppress tumor growth and metastasis.
-
Cardiovascular Disease: Explore the role of NO-mediated m6A regulation in cardiac hypertrophy and other cardiovascular pathologies.
-
Toxicology: Study how environmental toxicants that induce oxidative stress affect m6A pathways and contribute to disease.[10]
-
-
Drug Development: The NO-FTO-m6A axis presents a novel target for therapeutic intervention. Small molecules that mimic the effect of NO on FTO or that modulate endogenous NO synthesis could be developed to alter m6A levels for therapeutic benefit in diseases characterized by aberrant m6A modification.
Leveraging Chemical Oxidation for Transcriptome-Wide m6A Profiling
While not a naturally occurring modification, the chemical oxidation of m6A is a powerful tool for its detection.
-
Methodology: The m6A-ORL-Seq method utilizes nitric oxide to perform N-nitrosation (an oxidation reaction) on the N6-methyl group of adenosine.[11][12] This chemical conversion allows for the specific labeling and subsequent enrichment of m6A-containing RNA fragments, enabling their identification through high-throughput sequencing.[11]
-
Advantages: This antibody- and enzyme-free chemical method provides a new approach for single-base resolution mapping of m6A across the transcriptome.[11]
-
Applications: This technique can be used to generate high-resolution maps of the m6A epitranscriptome in various cell types and disease models, providing valuable insights into the specific transcripts regulated by this modification.
Quantitative Data
Quantitative analysis is crucial for understanding the dynamics of m6A. Various methods offer different levels of quantification, from global changes to site-specific stoichiometry.
Table 1: Comparison of Performance for m6A Quantification Methods
| Metric | LC-MS/MS | SMRT Sequencing | m6A-Sensitive Enzyme Digestion |
|---|---|---|---|
| Quantification Type | Absolute (Global m6A/A ratio) | Stoichiometric (Per-site) | Semi-quantitative (Site-specific) |
| Resolution | Global (No site information) | Single-nucleotide | Specific recognition sites |
| Sensitivity | High (fmol to amol range) | High (Single-molecule detection) | Moderate to High (ng of DNA/RNA) |
| Specificity | Very High | High (Based on kinetic signature) | High (Dependent on enzyme fidelity) |
| Accuracy/Precision | Very High (Gold Standard) | Good; subject to sequencing errors | Moderate; prone to incomplete digestion |
| Input Material | ng to µg range | ng range | ng range |
| Throughput | Moderate | High | Moderate to High (qPCR-based) |
(Data synthesized from BenchChem)[13]
Table 2: Example Concentrations of m6A in Human Serum
| Analyte | Healthy Volunteers (n=99) | Colorectal or Gastric Cancer Patients |
|---|---|---|
| N6-methyladenosine (m6A) | 4.51 ± 1.08 nM | Significantly higher than healthy controls |
| Adenosine (A) | 7.98 ± 3.01 nM | Not significantly different |
(Data from Frontiers in Oncology, 2021) These data indicate that circulating levels of m6A may serve as a potential non-invasive biomarker for certain cancers.
Signaling and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Quantification of Global m6A in mRNA using ELISA
This protocol is adapted from commercially available kits and provides a relative quantification of m6A levels in mRNA populations.[8]
Materials:
-
mRNA Isolation Kit (e.g., NEB Magnetic mRNA Isolation Kit)
-
EpiQuik™ m6A RNA Methylation Quantification Kit (Epigentek) or similar
-
DNase I
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
mRNA Isolation: Isolate total RNA from cells or tissues. Perform two to three rounds of poly(A) selection to purify mRNA and minimize rRNA contamination. Treat with DNase I to remove any contaminating genomic DNA.[8]
-
RNA Quality Control: Assess the purity and integrity of the mRNA using a spectrophotometer and agarose (B213101) gel electrophoresis. The A260/A280 ratio should be ~2.0. The gel should show a smear from ~0.5 to >10 kb with no distinct rRNA bands.
-
m6A ELISA Assay:
-
Prepare standards and samples according to the manufacturer's protocol. Typically, 100-200 ng of mRNA is required per well.[8]
-
Add 80 µL of binding solution and 200 ng of your mRNA sample to the assay wells. Include a positive and negative control provided by the kit.
-
Incubate at 37°C for 90 minutes to allow RNA to bind to the wells.
-
Wash the wells three times with the provided wash buffer.
-
Add 50 µL of the Capture Antibody solution to each well and incubate at room temperature for 60 minutes.
-
Wash the wells four times.
-
Add 50 µL of the Detection Antibody solution and incubate at room temperature for 30 minutes.
-
Wash the wells five times.
-
Add 100 µL of the Developer Solution and incubate in the dark for 5-10 minutes, or until the positive control wells turn blue.
-
Add 100 µL of Stop Solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm within 15 minutes of adding the Stop Solution.
-
Calculate the percentage of m6A using the formula provided by the manufacturer, typically by relating the absorbance of the sample to the absorbance of the positive control after background subtraction.
-
Protocol 2: Transcriptome-Wide m6A Mapping by MeRIP-Seq
This protocol outlines the key steps for methylated RNA immunoprecipitation followed by sequencing (MeRIP-Seq or m6A-Seq).[8]
Materials:
-
High-quality, pure mRNA
-
Fragmentation buffer (e.g., 100 mM Tris-HCl pH 7.0, 100 mM ZnCl₂)
-
Stop buffer (0.5 M EDTA)
-
Anti-m6A antibody (e.g., Millipore MABE1006, clone 17-3-4-1)[14]
-
Protein A/G magnetic beads
-
IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40, supplemented with RNase inhibitor)
-
Elution buffer
-
RNA-Seq library preparation kit
Procedure:
-
mRNA Fragmentation:
-
Take 5-10 µg of purified mRNA. Set aside 10% of this as the "input" control.
-
Resuspend the remaining mRNA in fragmentation buffer.
-
Incubate at 94°C for 90 seconds to generate fragments of approximately 150-300 nucleotides.[8]
-
Immediately stop the reaction by adding stop buffer and placing on ice.
-
Purify the fragmented RNA.
-
-
Immunoprecipitation (IP):
-
Couple the anti-m6A antibody to Protein A/G magnetic beads by incubating for 1-2 hours at 4°C.
-
Add the fragmented RNA to the antibody-bead complex in IP buffer.
-
Incubate overnight at 4°C with gentle rotation to allow for binding.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with IP buffer to remove non-specifically bound RNA fragments.
-
Elute the m6A-containing RNA fragments from the beads using an appropriate elution buffer (e.g., by competitive elution with free m6A nucleosides or a high-salt buffer).
-
Purify the eluted RNA.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from both the eluted (IP) and the input RNA samples using a standard RNA-Seq library preparation kit.
-
Perform high-throughput sequencing (e.g., on an Illumina NovaSeq platform).[8]
-
-
Bioinformatic Analysis:
-
Align the sequencing reads from both IP and input samples to the reference genome/transcriptome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify regions that are significantly enriched in the IP sample compared to the input. These enriched "peaks" represent m6A-modified regions in the transcriptome.
-
Protocol 3: Analysis of NO-Mediated Changes in m6A Levels
This protocol describes an experimental approach to determine if NO treatment alters global m6A levels in cultured cells.
Materials:
-
Cultured cells of interest
-
Nitric oxide donor (e.g., DETA NONOate) or vehicle control (e.g., NaOH)
-
Reagents for mRNA isolation and m6A ELISA (as in Protocol 1)
-
Griess Assay kit for measuring nitrite (B80452)/nitrate
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere and grow to the desired confluency.
-
Treat the cells with a range of concentrations of an NO donor (e.g., 10-500 µM DETA NONOate) or a vehicle control for a specified time (e.g., 24-72 hours).
-
-
Verification of NO Production:
-
Collect the cell culture media from treated and control cells.
-
Perform a Griess assay to measure the concentration of nitrite and nitrate, stable oxidation products of NO, to confirm the efficacy of the NO donor treatment.[8]
-
-
RNA Isolation and m6A Quantification:
-
Harvest the cells from each treatment group.
-
Isolate mRNA as described in Protocol 1.
-
Quantify the global m6A levels in 200 ng of mRNA from each group using the m6A ELISA protocol (Protocol 1).[8]
-
-
Data Analysis:
-
Compare the relative m6A levels between the vehicle-treated control cells and the NO donor-treated cells.
-
Determine if there is a dose-dependent or time-dependent increase in global m6A levels in response to NO treatment.
-
(Optional) For gene-specific analysis, perform MeRIP-qPCR on candidate genes known to be regulated by NO or m6A.
-
Protocol 4: Absolute Quantification of m6A by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for absolute quantification of nucleoside modifications.[13]
Materials:
-
Purified RNA (total RNA or mRNA)
-
Nuclease P1
-
Calf Intestinal Phosphatase (CIP) or Bacterial Alkaline Phosphatase (BAP)
-
LC-MS/MS system
-
Pure adenosine (A) and N6-methyladenosine (m6A) nucleoside standards
Procedure:
-
RNA Digestion to Nucleosides:
-
Take 1-5 µg of purified RNA.
-
Digest the RNA to mononucleotides using Nuclease P1 in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3) by incubating at 37°C for 2-4 hours.
-
Dephosphorylate the mononucleotides to nucleosides by adding a phosphatase (e.g., CIP) and incubating at 37°C for an additional 1-2 hours.[13]
-
-
Sample Preparation for LC-MS/MS:
-
Terminate the reaction (e.g., by heat inactivation or filtration).
-
Dry the sample completely using a vacuum concentrator.
-
Resuspend the nucleoside mixture in a solvent compatible with the LC mobile phase (e.g., water or 5% acetonitrile).
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the nucleosides using a suitable liquid chromatography method (e.g., reverse-phase chromatography).
-
Detect and quantify the nucleosides using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Monitor the specific mass transitions for adenosine (e.g., m/z 268 → 136) and m6A (e.g., m/z 282 → 150).[13]
-
-
Quantification:
-
Generate standard curves by running known concentrations of pure A and m6A nucleoside standards.
-
Calculate the absolute amount of A and m6A in the sample by interpolating their peak areas from the respective standard curves.
-
Express the final result as the ratio of m6A to A (m6A/A) to represent the global m6A level.
-
References
- 1. This compound | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]
- 2. N6-methyladenosine–encoded epitranscriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Roles of N6-Methyladenosine (m6A) Epitranscriptomics in Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function and evolution of RNA N6-methyladenosine modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RNA N6-methyladenosine and the regulation of RNA localisation and function in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Emerging Role of N6-Methyladenosine RNA Methylation as Regulators in Cancer Therapy and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dynamic epitranscriptome: N6-methyladenosine and gene expression control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric oxide inhibits FTO demethylase activity to regulate N6-methyladenosine mRNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitric oxide inhibits FTO demethylase activity to regulate N6-methyladenosine mRNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Emerging Roles of N6-Methyladenosine (m6A) Epitranscriptomics in Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transcriptome-wide profiling of N6-methyladenosine via a selective chemical labeling method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Studying N6-methyladenosine (m6A) and N6-methyladenosine N1-oxide (m6AO) Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification on messenger RNA (mRNA) in eukaryotes.[1][2][3] This reversible modification is dynamically regulated by a complex interplay of proteins. "Writer" proteins, such as the METTL3-METTL14 complex, install the methyl group.[1][4][5] "Eraser" proteins, like FTO and ALKBH5, remove it.[1][4][5] The biological functions of m6A are mediated by "reader" proteins, which selectively recognize and bind to m6A-containing transcripts, thereby influencing their splicing, nuclear export, stability, and translation.[4][6][7][8] Key m6A readers include the YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2).[4][8]
Recently, an oxidized form of m6A, N6-methyladenosine N1-oxide (m6AO), has been discovered. This modification arises from the oxidation of m6A and introduces another layer of complexity to the epitranscriptome. Emerging evidence suggests that this oxidation can alter the binding affinity of reader proteins, thereby modulating the fate of the modified mRNA. For instance, the presence of m6AO can reduce the binding affinity of reader proteins like YTHDF2, which is known to promote mRNA degradation.[9][10] This finding opens up new avenues for research into the nuanced regulation of gene expression and presents novel targets for therapeutic intervention.
These application notes provide an overview and detailed protocols for investigating the interactions between proteins and both m6A and m6AO modified RNA.
The Dynamic Regulation of m6A and m6AO
The lifecycle of m6A modification involves a dynamic process of addition, removal, and recognition, with the recent addition of oxidation to m6AO. This pathway highlights key protein families that are central to studying these interactions.
Quantitative Data on Protein Interactions
The binding affinity of reader proteins for m6A and m6AO can be quantified using biophysical techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).[11] These methods provide key thermodynamic and kinetic parameters, such as the dissociation constant (Kd), which indicates the strength of the interaction. A lower Kd value signifies a higher binding affinity.
| Protein | RNA Modification | Binding Affinity (Kd) | Technique | Reference |
| YTHDF2 | m6A | ~0.5 µM | ITC / SPR | (Hypothetical Data) |
| YTHDF2 | m6AO | > 5 µM | ITC / SPR | (Hypothetical Data) |
| YTHDF1 | m6A | ~0.4 µM | ITC / SPR | (Hypothetical Data) |
| YTHDF3 | m6A | ~0.6 µM | ITC / SPR | (Hypothetical Data) |
Note: The provided Kd values are representative and may vary depending on the specific RNA sequence context and experimental conditions. Direct measurement for m6AO binding is an active area of research.
Experimental Protocols
To investigate m6A/m6AO-protein interactions, a combination of transcriptome-wide mapping and in vitro validation techniques is essential.
Protocol 1: Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)
MeRIP-Seq is a powerful technique to map m6A or m6AO modifications across the transcriptome.[12][13] It involves immunoprecipitation of RNA fragments containing the modification of interest using a specific antibody, followed by high-throughput sequencing.
References
- 1. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 2. Function and evolution of RNA N6-methyladenosine modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Function and evolution of RNA N6-methyladenosine modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction between N6-methyladenosine (m6A) modification and noncoding RNAs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The roles of N6-methyladenosine and its target regulatory noncoding RNAs in tumors: classification, mechanisms, and potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N6-methyladenosine modifications: interactions with novel RNA-binding proteins and roles in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N6-methyladenosine modifications: interactions with novel RNA-binding proteins and roles in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Interaction Between N6-Methyladenosine Modification and Non-Coding RNAs in Gastrointestinal Tract Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Binding to m6A RNA promotes YTHDF2-mediated phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic and Thermodynamic Analyses of RNA–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N6-methyladenosine N1-oxide (m6A-N1-oxide) Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the detection of N6-methyladenosine N1-oxide (m6A-N1-oxide).
Frequently Asked Questions (FAQs)
Q1: What is this compound (m6A-N1-oxide) and why is it difficult to detect?
This compound is a modified form of N6-methyladenosine (m6A), a common mRNA modification. The addition of an N1-oxide group to the adenine (B156593) ring introduces distinct chemical properties. Detection is challenging primarily due to its likely low abundance in biological samples, the lack of commercially available, validated antibodies specific to this modification, and the potential for chemical instability during sample preparation.
Q2: Are there commercially available antibodies specifically for m6A-N1-oxide detection?
Currently, there is a lack of commercially available and highly validated antibodies raised specifically against m6A-N1-oxide. Researchers may need to generate custom antibodies, which requires significant validation to ensure specificity and minimize cross-reactivity with the more abundant m6A.
Q3: Can I use an anti-m6A antibody to detect m6A-N1-oxide?
While structurally similar, the N1-oxide group significantly alters the chemical nature of the nucleoside. It is unlikely that a standard anti-m6A antibody will efficiently recognize m6A-N1-oxide. Cross-reactivity should be thoroughly tested using synthetic RNA oligonucleotides containing m6A-N1-oxide as a control.
Q4: What are the potential challenges during RNA isolation and sample preparation for m6A-N1-oxide analysis?
The N1-oxide group may be chemically labile and sensitive to changes in pH and temperature. Standard RNA isolation protocols may need to be optimized to preserve the modification. It is crucial to maintain a consistent and mild pH throughout the procedure and avoid high temperatures.
Q5: What are the recommended control experiments for m6A-N1-oxide detection?
A robust set of controls is essential for validating detection methods. This includes:
-
Synthetic Oligonucleotides: Use of synthetic RNA oligonucleotides with and without the m6A-N1-oxide modification at known positions to test antibody specificity and enrichment efficiency.
-
Knockout/Knockdown Samples: If the enzyme responsible for writing this modification is known, using samples where this enzyme is knocked out or knocked down can serve as a negative control.
-
Unmodified RNA Spike-ins: Adding a known amount of unmodified RNA to the sample can help assess the level of non-specific background binding.
Troubleshooting Guides
Issue 1: Low or No Signal in Antibody-Based Enrichment (e.g., MeRIP-seq)
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor Antibody Quality/Specificity | Validate the custom antibody using dot blots with synthetic m6A-N1-oxide and m6A oligonucleotides. Perform immunoprecipitation followed by mass spectrometry (IP-MS) to identify off-target binding. |
| Low Abundance of m6A-N1-oxide | Increase the amount of starting material (total RNA). Optimize the enrichment protocol to minimize sample loss. |
| Modification Lost During Sample Prep | Assess the stability of m6A-N1-oxide under your specific RNA isolation and fragmentation conditions. Try alternative, milder protocols. |
| Inefficient Immunoprecipitation | Optimize the antibody concentration, incubation time, and washing conditions. Ensure proper bead handling to prevent loss of antibody-bead complexes. |
Issue 2: High Background Signal
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Non-specific Antibody Binding | Increase the stringency of the washing steps. Include a blocking agent (e.g., bovine serum albumin, yeast tRNA) during the immunoprecipitation step. |
| Cross-reactivity with m6A | Perform competitive binding assays using an excess of free m6A nucleosides to determine if the signal is specific to m6A-N1-oxide. |
| Contamination with Unmodified RNA | Optimize the RNase digestion steps to remove non-specifically bound RNA fragments. |
Experimental Protocols
Protocol 1: Validation of Custom Anti-m6A-N1-oxide Antibody using Dot Blot
-
Prepare Synthetic Oligonucleotides: Synthesize short RNA oligonucleotides (~30 nt) containing either a single m6A-N1-oxide, a single m6A, or no modification.
-
Spotting: Spot serial dilutions (e.g., 100 ng, 50 ng, 25 ng, 10 ng) of each oligonucleotide onto a nylon membrane.
-
Crosslinking: UV-crosslink the RNA to the membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the custom anti-m6A-N1-oxide antibody (at an optimized dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Compare the signal intensity for the different oligonucleotides to assess specificity.
Visualizations
Caption: Workflow for antibody-based enrichment of m6A-N1-oxide-containing RNA.
Technical Support Center: Optimizing LC-MS/MS for N6-methyladenosine N1-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N6-methyladenosine N1-oxide (m6A N1-oxide). The information is presented in a question-and-answer format to directly address specific issues encountered during LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection challenging?
This compound is a modified nucleoside. Like other RNA modifications, its accurate detection and quantification are crucial for understanding its potential roles in biological processes. The challenges in its analysis by LC-MS/MS stem from its low abundance in biological samples, the need for highly efficient sample preparation to remove interfering matrix components, and the development of sensitive and specific MS/MS methods.
Q2: What are the key considerations for sample preparation when analyzing m6A N1-oxide?
Proper sample preparation is critical for successful LC-MS/MS analysis. Key steps and considerations include:
-
RNA Extraction: Start with a high-quality RNA extraction method to ensure the integrity of the RNA.
-
Enrichment (Optional): If the modification is of very low abundance, consider enrichment strategies.
-
RNA Digestion: The RNA must be digested into individual nucleosides. This is typically achieved using a combination of nucleases, such as nuclease P1, followed by a phosphatase like bacterial alkaline phosphatase (BAP) or antarctic phosphatase, to remove the 3'-phosphate groups.
-
Sample Cleanup: After digestion, a cleanup step is essential to remove proteins and other macromolecules that can interfere with the LC-MS/MS analysis.[1] This can be done using solid-phase extraction (SPE) or filtration.
Q3: Which type of liquid chromatography is best suited for m6A N1-oxide analysis?
Reverse-phase liquid chromatography (RPLC) is commonly used for the separation of nucleosides. A C18 column is a popular choice.[2] Hydrophilic interaction liquid chromatography (HILIC) can also be an effective alternative for separating polar compounds like modified nucleosides.[3] The choice between RPLC and HILIC will depend on the specific separation needs and the complexity of the sample matrix.
Q4: How should I optimize the mass spectrometer for m6A N1-oxide detection?
Optimization of the mass spectrometer involves several steps:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of modified nucleosides.
-
Precursor Ion Selection: The precursor ion will be the protonated molecule [M+H]⁺.
-
Fragmentation (MS/MS): The collision energy for fragmentation needs to be optimized to obtain characteristic product ions. A key fragmentation pathway for N-oxides is the loss of an oxygen atom ([M+H-16]⁺) or a hydroxyl radical ([M+H-17]⁺).[4][5]
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, setting up MRM transitions is crucial. This involves monitoring specific precursor-to-product ion transitions to enhance selectivity and sensitivity.
Troubleshooting Guide
Issue 1: Poor or No Signal for m6A N1-oxide
-
Q: I am not seeing any peak for my analyte. What should I check first?
-
A: Start by verifying the performance of your LC-MS/MS system with a standard compound. If the system is working correctly, infuse a standard of a similar modified nucleoside to ensure the mass spectrometer is tuned appropriately for this class of compounds. Also, confirm that your sample preparation was successful and that the final sample was properly reconstituted in a solvent compatible with your mobile phase.
-
-
Q: My signal is very low. How can I improve it?
-
A:
-
Sample Concentration: If possible, concentrate your sample.
-
Injection Volume: Increase the injection volume, but be mindful of potential peak broadening.
-
Ionization Efficiency: Optimize the ESI source parameters, such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[6] Adding a small amount of an acid like formic acid to the mobile phase can improve protonation and signal intensity in positive ion mode.[1]
-
Matrix Effects: Ion suppression from co-eluting matrix components can significantly reduce the signal.[1] Improve your sample cleanup or adjust your chromatographic method to better separate the analyte from interfering compounds.
-
-
Issue 2: High Background or Noise
-
Q: My chromatogram has a very high baseline. What could be the cause?
-
A: High background can be caused by contamination in the mobile phase, the LC system, or the sample itself. Ensure you are using high-purity solvents and additives. Flush the LC system thoroughly. If the problem persists, it may be due to column bleed; consider conditioning or replacing the column.[6]
-
-
Q: I see many interfering peaks in my chromatogram. How can I reduce them?
-
A: This points to insufficient sample cleanup.[1] Consider adding an extra cleanup step, such as a different type of SPE cartridge, or optimizing your existing cleanup protocol. You can also try to improve the chromatographic separation by adjusting the gradient profile or changing the column.
-
Issue 3: Inconsistent Results and Poor Reproducibility
-
Q: My peak areas are not consistent between injections. What should I do?
-
A: Poor reproducibility can stem from several sources:
-
Autosampler Issues: Check the autosampler for air bubbles in the syringe and ensure accurate injection volumes.
-
Column Equilibration: Ensure the column is fully equilibrated between injections, especially when running a gradient.[1]
-
Sample Stability: The analyte might be degrading in the autosampler. Try running the samples at a lower temperature.
-
Inconsistent Matrix Effects: If the matrix composition varies between samples, it can lead to inconsistent ion suppression or enhancement.[7] Using a stable isotope-labeled internal standard can help to correct for these variations.
-
-
Quantitative Data and Experimental Protocols
Table 1: Example LC-MS/MS Parameters for m6A N1-oxide Analysis
Disclaimer: The following parameters are suggested starting points for method development and should be optimized for your specific instrumentation and experimental conditions.
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Nebulizer Gas | 35 psi |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp | 300 °C |
| MRM Transitions (Hypothetical) | |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ion 1 (m/z) | [M+H-16]⁺ (Loss of O) |
| Product Ion 2 (m/z) | [M+H-17]⁺ (Loss of OH) |
| Product Ion 3 (m/z) | [Adenine+H]⁺ (Loss of ribose N-oxide) |
Protocol 1: Sample Preparation from RNA
-
RNA Extraction: Extract total RNA from your biological sample using a commercially available kit or a standard Trizol/chloroform protocol. Assess RNA quality and quantity.
-
RNA Digestion:
-
To 1-5 µg of total RNA, add nuclease P1 and incubate at 37°C for 2 hours.
-
Add a suitable buffer and bacterial alkaline phosphatase (BAP) and incubate at 37°C for another 2 hours.
-
-
Protein Removal: Precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex and centrifuge at high speed for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the nucleosides.
-
Drying and Reconstitution: Dry the supernatant using a vacuum concentrator. Reconstitute the sample in a small volume of the initial mobile phase (e.g., 50 µL).
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter before injecting it into the LC-MS/MS system.
Visualizations
Caption: General experimental workflow for LC-MS/MS analysis of m6A N1-oxide.
Caption: Troubleshooting flowchart for common LC-MS/MS issues.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Improving N6-methyladenosine N1-oxide Sequencing (m6A-O-Seq) Library Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N6-methyladenosine N1-oxide sequencing (m6A-O-Seq), a chemical labeling-based method for the precise, single-nucleotide resolution mapping of N6-methyladenosine (m6A) in RNA. This guide addresses common issues that may arise during library preparation, from initial RNA quality control to final library validation.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind m6A-O-Seq?
A1: m6A-O-Seq is a chemical labeling method that enables the detection of m6A sites at single-base resolution. The workflow involves the specific chemical oxidation of the N6-methyladenosine (m6A) to this compound (m6A-O). This chemical modification acts as a roadblock for reverse transcriptase, leading to truncation of the cDNA transcript at the modified site. The resulting truncated reads are then sequenced and mapped to identify the precise locations of m6A modifications.
Q2: What are the critical quality control checkpoints for the input RNA?
A2: High-quality input RNA is crucial for a successful m6A-O-Seq experiment. Key QC steps include:
-
Integrity: Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of > 7 is recommended.
-
Purity: Ensure the absence of DNA and protein contamination. A260/280 ratios should be between 1.8 and 2.0, and A260/230 ratios should be between 2.0 and 2.2.
-
Quantification: Accurately quantify the RNA using a fluorometric method like Qubit.
Q3: How can I confirm the efficiency of the chemical oxidation step?
A3: Directly assessing the conversion of m6A to m6A-O on a complex RNA sample is challenging. However, you can include a synthetic RNA control with a known m6A site in your experiment. After the chemical treatment and reverse transcription, you can analyze the control RNA by qPCR or capillary electrophoresis to quantify the level of truncation, which serves as a proxy for oxidation efficiency.
Q4: What are the expected library yields for m6A-O-Seq?
A4: Library yields can vary depending on the input RNA amount, the abundance of m6A, and the efficiency of each step. Generally, yields may be lower than standard RNA-seq library preparation due to the selective nature of the enrichment for truncated fragments. Please refer to the quantitative data table below for typical ranges.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Library Yield | 1. Low input RNA quality or quantity. 2. Inefficient chemical oxidation of m6A. 3. Suboptimal reverse transcription conditions. 4. Loss of material during bead clean-up steps. 5. Inefficient adapter ligation. | 1. Ensure input RNA meets the quality control standards mentioned in the FAQs. 2. Optimize the concentration of the oxidizing agent and reaction time. Ensure fresh reagents. 3. Use a reverse transcriptase known to be sensitive to modifications and optimize reaction temperature and time. 4. Be careful during aspiration and use magnetic beads suitable for small RNA fragments. 5. Ensure adapters are not degraded and use the recommended molar ratios. |
| High Background (non-specific truncation) | 1. RNA degradation. 2. Harsh chemical treatment conditions. 3. Contaminating nucleases. | 1. Start with high-quality, intact RNA. Handle RNA in an RNase-free environment. 2. Titrate the concentration of the oxidizing agent and reduce the reaction time to minimize non-specific RNA damage. 3. Ensure all reagents and labware are RNase-free. |
| Low number of identified m6A sites | 1. Inefficient chemical oxidation. 2. Inefficient reverse transcription termination at m6A-O sites. 3. Insufficient sequencing depth. 4. Bioinformatics pipeline not optimized for truncation analysis. | 1. Optimize the chemical labeling step as described above. 2. Test different reverse transcriptases and reaction conditions. 3. Increase the sequencing depth to capture more truncation events. 4. Use a bioinformatics pipeline specifically designed to identify truncation sites from single-end sequencing reads. |
| Sequencing reads do not show clear truncation points | 1. Reverse transcriptase read-through of m6A-O. 2. Presence of other RNA modifications that cause RT stops. 3. Poor sequencing quality. | 1. This may indicate incomplete chemical conversion or a highly processive reverse transcriptase. Consider optimizing the oxidation or using a less processive enzyme. 2. This is a known challenge. Cross-referencing with databases of other RNA modifications can help filter out non-m6A related stops. 3. Check the quality scores of your sequencing run. If poor, consult with your sequencing provider. |
Quantitative Data Summary
The following table provides expected quantitative values at different stages of the m6A-O-Seq library preparation process. These values are approximate and can vary based on the specific protocol and sample type.
| Parameter | Expected Value | Notes |
| Input Poly(A)+ RNA | 100 ng - 1 µg | The amount can be adjusted based on the expected m6A abundance. |
| RNA Fragmentation Size | 100 - 200 nucleotides | Chemical fragmentation is typically used.[1] |
| Library Concentration (Final) | 1 - 10 nM | Yields are generally lower than standard RNA-seq. |
| Average Library Size | 200 - 350 bp | Includes adapter sequences. |
| Percentage of Reads Mapping to Truncation Sites | Variable (5-30%) | Highly dependent on the prevalence of m6A in the sample. |
Experimental Protocols & Methodologies
Key Experiment: this compound Chemical Labeling
This protocol is based on the principles of chemical labeling methods that induce reverse transcription signatures.[2]
-
RNA Fragmentation:
-
Start with high-quality poly(A)+ selected RNA.
-
Fragment the RNA to an average size of 100-200 nucleotides using an RNA fragmentation buffer (e.g., magnesium-based) at an elevated temperature (e.g., 94°C) for a short period (e.g., 5-10 minutes). The exact time should be optimized for the desired fragment size.
-
Immediately stop the reaction by placing the sample on ice and adding a stop solution (e.g., EDTA).
-
Purify the fragmented RNA using a spin column or magnetic beads.
-
-
Chemical Oxidation of m6A to m6A-O:
-
Caution: This step involves chemicals that should be handled in a fume hood with appropriate personal protective equipment.
-
Prepare the oxidation solution fresh. A common approach involves using a mild oxidizing agent that is selective for the N1 position of adenosine.
-
Resuspend the fragmented RNA in the reaction buffer.
-
Add the oxidizing agent to the RNA solution and incubate under optimized conditions (e.g., specific temperature and time). These conditions need to be carefully titrated to ensure efficient conversion of m6A to m6A-O while minimizing non-specific RNA damage.
-
Quench the reaction according to the specific protocol for the chosen oxidizing agent.
-
Purify the chemically treated RNA using an appropriate method to remove all traces of the reactants.
-
-
Reverse Transcription and Library Preparation:
-
Proceed with a standard reverse transcription reaction using a reverse transcriptase that is sensitive to base modifications.
-
After first-strand synthesis, the resulting cDNA will be truncated at the sites of m6A-O.
-
Ligate adapters to the 3' end of the truncated cDNA fragments.
-
Perform second-strand synthesis and PCR amplification to generate the final sequencing library.
-
Purify the final library and perform quality control (quantification and size distribution analysis).
-
Visualizations
Experimental Workflow for m6A-O-Seq
Caption: Workflow of this compound sequencing (m6A-O-Seq).
Logical Relationship of Troubleshooting
Caption: Troubleshooting logic for low library yield in m6A-O-Seq.
References
Technical Support Center: Enhancing Signal-to-Noise Ratio for N6-methyladenosine N1-oxide and Related Modifications
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio in your experiments involving N6-methyladenosine N1-oxide (m6A-N1-oxide) and other modified RNA nucleosides.
FAQs: Quick Answers to Common Issues
Q1: What is this compound (m6A-N1-oxide)?
A1: this compound is an adenosine (B11128) analogue. While extensive research is available for its precursor, N6-methyladenosine (m6A), m6A-N1-oxide is a more specialized modification. The general principles for detecting and troubleshooting modified nucleosides are applicable to m6A-N1-oxide.
Q2: I am observing a low signal for my target modification. What are the initial checks?
A2: Start by verifying the integrity and concentration of your RNA sample. Ensure your antibodies (if using an antibody-based method) are specific and used at the optimal concentration. For LC-MS/MS, check the instrument's calibration and the stability of your standards.
Q3: My background noise is very high. What are the common causes?
A3: High background noise can stem from several sources, including non-specific antibody binding, contamination of reagents with RNases or other interfering substances, and suboptimal washing steps during immunoprecipitation procedures. For mass spectrometry-based methods, matrix effects and impure solvents can also contribute to high background.
Q4: How can I confirm the specificity of my anti-m6A antibody for m6A-N1-oxide?
A4: Antibody cross-reactivity is a known challenge. To validate specificity, you can perform dot blot assays with synthetic oligonucleotides containing m6A-N1-oxide, m6A, and unmodified adenosine to assess binding. Additionally, competition assays, where you pre-incubate the antibody with a free modified nucleoside, can demonstrate specificity.
Q5: What are the key considerations for sample preparation to minimize noise?
A5: High-quality, intact RNA is crucial. Use RNase inhibitors throughout the extraction process. It is also important to ensure the complete removal of DNA by DNase treatment. For LC-MS/MS, efficient enzymatic digestion of RNA to single nucleosides is critical for accurate quantification.
Troubleshooting Guides
Issue 1: Low Signal Intensity in LC-MS/MS Analysis
| Possible Cause | Recommended Solution |
| Inefficient RNA Digestion | Optimize the digestion protocol. Ensure the correct enzyme-to-substrate ratio and incubation time. Consider using a combination of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase) for complete digestion to single nucleosides. |
| Degradation of Target Analyte | Prepare fresh standards and samples. Avoid repeated freeze-thaw cycles. Ensure the stability of m6A-N1-oxide in your sample storage and processing conditions. |
| Suboptimal Mass Spectrometer Settings | Optimize the instrument parameters, including ionization source settings, collision energy, and MRM transitions for your specific analyte. |
| Low Abundance of Modification | Increase the starting amount of RNA. For very low abundance modifications, consider an enrichment step prior to LC-MS/MS analysis, such as affinity purification. |
Issue 2: High Background in Antibody-Based Assays (e.g., MeRIP-seq)
| Possible Cause | Recommended Solution |
| Non-specific Antibody Binding | Increase the stringency of your wash buffers (e.g., higher salt concentration). Optimize the antibody concentration; using too much antibody can increase non-specific binding. Include a non-specific IgG control in your experiments to estimate the level of background binding. |
| Contamination with gDNA | Ensure complete DNase treatment of your RNA samples and verify the absence of DNA contamination by qPCR. |
| RNA Secondary Structures | Fragment the RNA to a smaller size (e.g., ~100-200 nucleotides) to improve antibody access to the modification site. |
| Inadequate Blocking | Use appropriate blocking agents (e.g., BSA, salmon sperm DNA) in your immunoprecipitation buffer to reduce non-specific binding to beads and tubes. |
Experimental Protocols
Protocol 1: Global Quantification of Modified Nucleosides by LC-MS/MS
This protocol outlines the key steps for the quantification of m6A-N1-oxide and other RNA modifications.
-
RNA Isolation: Extract total RNA from cells or tissues using a method that ensures high purity and integrity. Use RNase inhibitors throughout the process.
-
RNA Quantification and Quality Control: Measure RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess integrity using a bioanalyzer. The A260/A280 ratio should be ~2.0.
-
RNA Digestion:
-
To 1-5 µg of total RNA, add nuclease P1 buffer and nuclease P1.
-
Incubate at 42°C for 2 hours.
-
Add alkaline phosphatase buffer and alkaline phosphatase.
-
Incubate at 37°C for 2 hours.
-
-
Sample Cleanup: Remove enzymes and other interfering substances using a filter unit with a molecular weight cutoff (e.g., 3 kDa).
-
LC-MS/MS Analysis:
-
Resuspend the dried nucleoside mixture in the LC mobile phase.
-
Inject the sample into a C18 reverse-phase column.
-
Perform separation using a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Detect and quantify the nucleosides using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Visualizing Workflows and Pathways
Technical Support Center: N6-methyladenosine (m6A) and N1-oxide (m6A-N1-O) Analysis
Welcome to the technical support center for N6-methyladenosine (m6A) and N6-methyladenosine N1-oxide (m6A-N1-O) analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the complexities of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of artifacts in m6A-N1-O analysis?
A1: A major source of artifacts is the chemical treatment of RNA samples, particularly the use of sodium nitrite (B80452) (NaNO2) under acidic conditions. This method is designed to deaminate unmethylated adenosine (B11128) for single-nucleotide resolution mapping of m6A. However, these conditions can also lead to the unintended oxidation of m6A to m6A-N1-O, artificially inflating the detected levels of m6A-N1-O.[1]
Q2: Can sample preparation and handling contribute to artifact formation?
A2: Yes, rigorous sample preparation protocols are crucial to avoid artifacts.[2] Factors such as pH, the presence of endogenous oxidizing agents, and exposure to nitric oxide (NO) can influence the stability of m6A and potentially lead to its conversion to m6A-N1-O.[3][4] For instance, nitric oxide has been shown to be a potent inhibitor of the FTO demethylase, which can lead to global hypermethylation of m6A on mRNA.[3][4]
Q3: How can I differentiate between genuine, biologically relevant m6A-N1-O and experimental artifacts?
A3: Differentiating between genuine and artifactual m6A-N1-O requires careful experimental design. It is recommended to include control experiments that omit the chemical agents known to cause oxidation. For example, performing a parallel analysis without sodium nitrite treatment can help to establish a baseline level of m6A-N1-O in your sample. A significant increase in m6A-N1-O levels in the nitrite-treated sample would suggest artifactual formation.
Q4: Are there alternative methods for m6A detection that are less prone to these artifacts?
A4: Several methods for m6A detection are available, each with its own set of advantages and limitations. Antibody-based methods like methylated RNA immunoprecipitation sequencing (meRIP-seq) enrich for m6A-containing RNA fragments and are less likely to induce chemical modifications.[5][6] However, the specificity of the antibody is a critical factor.[6] Third-generation sequencing platforms offer direct RNA sequencing, enabling the detection of modifications without the need for chemical conversion, which can also be a valuable approach.[7]
Troubleshooting Guide
Problem 1: Unexpectedly high levels of m6A-N1-O are detected in my samples.
-
Possible Cause: Artifactual oxidation of m6A during sample processing, particularly if using a nitrite-based sequencing method.[1]
-
Troubleshooting Steps:
-
Review Your Protocol: Carefully examine your experimental protocol for any steps that involve acidic conditions or the use of oxidizing agents like sodium nitrite.
-
Perform a Nitrite-Free Control: Analyze a parallel sample that has not been treated with sodium nitrite to determine the baseline level of m6A-N1-O.
-
Optimize pH: If acidic conditions are necessary, consider optimizing the pH to minimize m6A oxidation while maintaining the desired chemical reaction efficiency.
-
Consider Alternative Methods: If artifactual oxidation is suspected to be a significant issue, explore alternative m6A detection methods such as meRIP-seq or direct RNA sequencing.[5][6][7]
-
Problem 2: Inconsistent m6A-N1-O levels are observed across technical replicates.
-
Possible Cause: Variability in sample handling and preparation, leading to different degrees of artifactual oxidation.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure that all sample preparation steps, including incubation times, temperatures, and reagent concentrations, are strictly standardized across all replicates.
-
Use Fresh Reagents: Prepare fresh solutions of all reagents, especially those that are prone to degradation, before each experiment.
-
Minimize Exposure to Oxidants: Handle samples in a manner that minimizes their exposure to environmental oxidants and nitric oxide.
-
Quantitative Data on Artifact Formation
The following table summarizes the potential for artifactual conversion of m6A to m6A-N1-O under different experimental conditions. Please note that these values are illustrative and the actual extent of artifact formation can vary depending on the specific experimental setup.
| Experimental Condition | Reagent | pH | Estimated Artifactual Conversion of m6A to m6A-N1-O (%) |
| Deamination for Sequencing | Sodium Nitrite (NaNO₂) | Acidic (<5.0) | Can be significant, potentially leading to misinterpretation of m6A-N1-O levels. |
| Standard RNA Lysis/Extraction | N/A | Neutral (~7.0) | Low, but can be influenced by endogenous cellular oxidants. |
| Nitric Oxide Exposure | Endogenous or Exogenous NO | Physiological | Can indirectly increase m6A levels by inhibiting FTO demethylase, but direct oxidation to m6A-N1-O is less characterized.[3][4] |
Experimental Protocols
Protocol 1: Control Experiment to Assess Artifactual m6A-N1-O Formation
This protocol is designed to be performed in parallel with a standard nitrite-based m6A sequencing protocol to evaluate the extent of artifactual m6A-N1-O formation.
Objective: To quantify the baseline level of m6A-N1-O in an RNA sample without chemical treatment that could induce oxidation.
Materials:
-
Purified RNA sample
-
Nuclease P1
-
Alkaline Phosphatase
-
LC-MS/MS system
Procedure:
-
RNA Digestion:
-
Take a sufficient amount of your purified RNA sample.
-
Digest the RNA to nucleosides using nuclease P1 followed by dephosphorylation with alkaline phosphatase, according to established protocols.[8]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Quantify the absolute or relative levels of m6A and m6A-N1-O.
-
Compare the m6A-N1-O levels from this control experiment to the levels obtained from your standard protocol that includes chemical treatment (e.g., sodium nitrite). A significant increase in the treated sample is indicative of artifact formation.
-
Visualizations
Caption: Pathway of artifactual m6A-N1-O formation during chemical analysis.
Caption: Workflow for troubleshooting and identifying artifactual m6A-N1-O.
References
- 1. Single-nucleotide resolution of N6-adenine methylation sites in DNA and RNA by nitrite sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitric oxide inhibits FTO demethylase activity to regulate N6-methyladenosine mRNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for antibody-based m6A sequencing of human postmortem brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of N6-methyladenosine N1-oxide during extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N6-methyladenosine N1-oxide (m6A N1-oxide). This resource provides essential guidance on preventing the degradation of this modified nucleoside during extraction from biological samples.
Troubleshooting Guide: Preventing Degradation of m6A N1-oxide
Researchers may encounter challenges in preserving the integrity of the N1-oxide modification on N6-methyladenosine during standard RNA and nucleoside extraction protocols. The following guide addresses specific issues and provides potential solutions to minimize degradation.
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable levels of m6A N1-oxide in final sample. | Degradation during extraction: The N1-oxide group is susceptible to degradation under certain chemical and physical conditions encountered in common extraction protocols. | Review and optimize your extraction protocol. Key factors to consider are pH, temperature, and the presence of reducing agents. See the detailed experimental protocols below for recommended procedures. |
| Acidic conditions: Standard phenol-chloroform extractions, particularly those using acidic phenol (B47542) (e.g., TRIzol), create a low pH environment (around pH 4-5) that can lead to the protonation and subsequent degradation of the N1-oxide.[1][2] | - Use neutral-buffered phenol (pH 7.0-8.0) for extraction. - Consider alternative extraction methods that avoid acidic conditions, such as those based on neutral-buffered chaotropic salts followed by silica (B1680970) column purification. | |
| High temperatures: Prolonged incubation at elevated temperatures during cell lysis or elution steps can thermally degrade the N1-oxide moiety. | - Perform all extraction steps on ice or at 4°C whenever possible. - Minimize the duration of any necessary heating steps. For elution from columns, use pre-chilled elution buffers. | |
| Presence of reducing agents: Endogenous or exogenous reducing agents can reduce the N1-oxide back to N6-methyladenosine, leading to an underestimation of m6A N1-oxide levels. | - Consider the addition of a mild, non-interfering oxidizing agent or a scavenger for reducing agents to the lysis buffer. This should be empirically tested for compatibility with downstream applications. - Process samples immediately after collection to minimize the activity of endogenous reducing enzymes and compounds. | |
| Inconsistent quantification of m6A N1-oxide across replicates. | Variable degradation: Inconsistent application of the extraction protocol, such as slight variations in incubation times or temperatures, can lead to variable levels of degradation between samples. | - Standardize every step of the extraction protocol meticulously. - Prepare master mixes of all reagents to ensure consistency. - Process all samples in parallel to minimize temporal variations. |
| Oxidative damage during sample preparation: Ironically, while the N1-oxide is an oxidized form, harsh oxidative conditions can lead to further, unwanted modifications or degradation of the nucleoside. This can be a concern when analyzing oxidative stress. | - Avoid the use of harsh oxidizing agents in your buffers. - Consider the addition of antioxidants if studying other modifications prone to oxidation, but be aware of their potential to reduce the N1-oxide. This requires careful optimization.[3] | |
| Artifactual formation of other modified nucleosides. | Chemical transformation: The conditions used for extraction and analysis can sometimes lead to the chemical conversion of one modified nucleoside to another, creating artifacts.[4][5] | - Use optimized and validated protocols for enzymatic digestion of RNA to nucleosides. - Ensure the purity of reagents and enzymes to avoid contaminants that could catalyze side reactions.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of the N1-oxide on m6A during extraction?
A1: The primary factors are acidic pH, elevated temperatures, and the presence of reducing agents. The N1-oxide group is a weak base and can be destabilized in acidic environments, such as those created by acidic phenol in TRIzol-based methods.[1][2] High temperatures can lead to thermal decomposition, and reducing agents can convert the N1-oxide back to its parent amine.
Q2: Can I use a standard TRIzol or phenol-chloroform extraction protocol to isolate RNA for m6A N1-oxide analysis?
A2: Standard TRIzol and acidic phenol-chloroform protocols are not recommended without modification because their acidic nature can degrade the N1-oxide.[1][2] If a phenol-chloroform-based method is necessary, it is crucial to use phenol buffered to a neutral pH (7.0-8.0).
Q3: Are there alternative extraction methods that are safer for preserving m6A N1-oxide?
A3: Yes, methods that maintain a neutral pH throughout the process are preferable. Consider using kits that employ neutral-buffered chaotropic salts (e.g., guanidine (B92328) hydrochloride) for lysis, followed by purification of RNA on a silica-based column. These methods avoid the acidic conditions of traditional phenol-based extractions.
Q4: How important is temperature control during the extraction process?
A4: Temperature control is critical. All steps should be performed at low temperatures (on ice or at 4°C) to minimize the risk of thermal degradation of the N1-oxide. Avoid any prolonged heating steps.
Q5: Should I add any specific inhibitors or protectants to my lysis buffer?
A5: In addition to standard RNase inhibitors, if you suspect the presence of significant reducing activity in your sample, you might consider the cautious addition of a mild oxidizing agent. However, this must be carefully validated to ensure it does not interfere with your downstream analysis or create other artifacts. For most applications, rapid processing of fresh samples at low temperatures is the most effective strategy.
Q6: How can I be sure that the m6A N1-oxide I am measuring is not an artifact of my extraction process?
A6: To rule out artifactual formation, you can perform spike-in experiments. Add a known amount of a synthetic N6-methyladenosine standard to your sample before extraction and analyze for any conversion to m6A N1-oxide. Conversely, adding a synthetic m6A N1-oxide standard can help you quantify its recovery and degradation during your specific protocol.
Experimental Protocols
Recommended Protocol for RNA Extraction to Preserve m6A N1-oxide
This protocol is designed to minimize degradation of the N1-oxide modification by maintaining neutral pH and low temperatures.
-
Sample Homogenization:
-
For cell pellets, add 1 mL of ice-cold neutral lysis buffer (e.g., containing neutral-buffered guanidine salt, Tris-HCl pH 7.5, and EDTA).
-
For tissues, immediately flash-freeze in liquid nitrogen and grind to a fine powder. Add the frozen powder to 1 mL of ice-cold neutral lysis buffer.
-
Homogenize the sample quickly on ice using a suitable homogenizer.
-
-
Lysate Clarification:
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
-
RNA Precipitation:
-
Transfer the clear supernatant to a new, pre-chilled tube.
-
Add an equal volume of isopropanol (B130326) and mix gently by inversion.
-
Incubate at -20°C for at least 30 minutes to precipitate the RNA.
-
-
RNA Pellet Washing:
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the RNA.
-
Carefully discard the supernatant.
-
Wash the pellet twice with 1 mL of ice-cold 75% ethanol, centrifuging at 7,500 x g for 5 minutes at 4°C for each wash.
-
-
RNA Resuspension:
-
Briefly air-dry the pellet for 5-10 minutes on ice. Do not over-dry.
-
Resuspend the RNA in an appropriate volume of RNase-free water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).
-
Enzymatic Digestion of RNA to Nucleosides for LC-MS/MS Analysis
-
RNA Denaturation:
-
In a sterile microcentrifuge tube, take 1-5 µg of the extracted RNA.
-
Heat the RNA at 70°C for 5 minutes to denature, then immediately place on ice to prevent refolding.
-
-
Nuclease P1 Digestion:
-
Add nuclease P1 (e.g., 2 units) and a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3) to the denatured RNA.
-
Incubate at 37°C for 2 hours.
-
-
Alkaline Phosphatase Treatment:
-
Add bacterial alkaline phosphatase (e.g., 1 unit) and its corresponding buffer to dephosphorylate the nucleoside monophosphates.
-
Incubate at 37°C for another 2 hours.
-
-
Sample Preparation for LC-MS/MS:
-
Filter the reaction mixture through a 10 kDa molecular weight cutoff filter to remove the enzymes.
-
The flow-through containing the nucleosides is now ready for analysis by LC-MS/MS.
-
Visualizations
Caption: Workflow for m6A N1-oxide extraction and analysis.
Caption: Factors leading to m6A N1-oxide degradation.
References
Technical Support Center: Quantifying Low-Abundance N6-methyladenosine N1-oxide (m6A-N1-oxide)
Disclaimer: Direct experimental data and established protocols for the quantification of N6-methyladenosine N1-oxide (m6A-N1-oxide) in biological samples are currently limited in publicly available scientific literature. The following troubleshooting guides, FAQs, and protocols are based on established principles for the quantification of other low-abundance and chemically labile RNA modifications, such as N6-methyladenosine (m6A) and other N-oxide nucleoside derivatives. Researchers should consider this guidance as a starting point for developing and optimizing their own analytical methods.
I. General Challenges in Quantifying Low-Abundance RNA Modifications
The quantification of rare RNA modifications like m6A-N1-oxide is inherently challenging due to several factors:
-
Low Abundance: These modifications may be present at levels that are near or below the detection limit of standard analytical instrumentation.
-
Chemical Instability: Modified nucleosides can be susceptible to degradation during sample preparation and analysis. For instance, N1-methyladenosine (m1A) is known to undergo Dimroth rearrangement to N6-methyladenosine (m6A) under alkaline conditions, which could be a concern for N1-oxide derivatives as well.[1][2]
-
Enzymatic Digestion Inefficiencies: The enzymes used to digest RNA into individual nucleosides may have reduced efficiency for cleaving linkages adjacent to modified bases.
-
Analytical Challenges: Issues such as poor ionization efficiency in mass spectrometry, co-elution with other molecules during chromatography, and the lack of commercially available standards can hamper accurate quantification.[3][4]
II. Troubleshooting Guide
This guide addresses potential issues that researchers may encounter during the quantification of m6A-N1-oxide using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Problem / Question | Potential Cause(s) | Recommended Solution(s) |
| Why am I not detecting any m6A-N1-oxide signal in my samples? | 1. Extremely low abundance: The concentration of m6A-N1-oxide may be below the detection limit of your instrument. 2. Degradation during sample preparation: The N1-oxide moiety may be chemically labile and degrade during RNA isolation or enzymatic digestion. 3. Inefficient ionization: The molecule may not ionize well under the chosen mass spectrometry source conditions. | 1. Increase the starting amount of RNA. Enrich for specific RNA species (e.g., mRNA) if the modification is expected to be enriched there. 2. Handle samples at low temperatures and use RNase inhibitors. Optimize digestion conditions (e.g., shorter incubation times, milder buffers). 3. Optimize MS parameters (e.g., source temperature, gas flows, and voltages). Consider chemical derivatization to improve ionization efficiency.[5][6][7] |
| My m6A-N1-oxide signal is inconsistent across technical replicates. | 1. Incomplete enzymatic digestion: The digestion of RNA to nucleosides may be variable. 2. Sample loss during cleanup: Variable recovery of the analyte during solid-phase extraction (SPE) or other cleanup steps. 3. Instrument instability: Fluctuations in the LC-MS/MS system performance. | 1. Ensure complete digestion by optimizing enzyme concentration and incubation time. Use a cocktail of nucleases. 2. Use a stable isotope-labeled internal standard to normalize for sample loss. 3. Perform regular maintenance and calibration of the LC-MS/MS system. |
| I am observing a peak at the expected mass of m6A-N1-oxide, but the fragmentation pattern is not what I expect. | 1. Isomeric interference: Another molecule with the same mass but a different structure may be co-eluting. 2. In-source decay or rearrangement: The molecule may be fragmenting or rearranging in the mass spectrometer's ion source before reaching the mass analyzer. | 1. Improve chromatographic separation by optimizing the LC gradient, column chemistry, or mobile phase. 2. Optimize MS source conditions to minimize in-source fragmentation. |
| How can I be sure that the signal I am measuring is truly m6A-N1-oxide and not an artifact? | 1. Lack of a certified reference standard: Without a standard, it is difficult to confirm the identity and quantity of the analyte. 2. Potential for chemical transformation: Other modifications might be converting to m6A-N1-oxide during sample processing. | 1. Synthesize and purify an m6A-N1-oxide standard for comparison of retention time and fragmentation pattern. 2. Perform control experiments where RNA is subjected to the sample preparation workflow without enzymatic digestion to check for non-enzymatic formation of the modification. |
III. Frequently Asked Questions (FAQs)
Q1: What is this compound (m6A-N1-oxide)?
A1: this compound is a derivative of the modified RNA nucleoside N6-methyladenosine (m6A). It is characterized by the presence of a methyl group on the nitrogen at position 6 of the adenine (B156593) base and an oxygen atom on the nitrogen at position 1. While m6A is a well-studied epitranscriptomic mark, the existence and function of m6A-N1-oxide in biological systems are not yet well-characterized.
Q2: Why is quantifying low-abundance m6A-N1-oxide important?
A2: Quantifying low-abundance RNA modifications is crucial for understanding their potential roles in regulating gene expression and cellular processes. Even minor changes in the levels of these modifications could have significant biological impacts. For drug development professionals, understanding the landscape of RNA modifications can provide novel therapeutic targets.
Q3: What is the recommended method for quantifying m6A-N1-oxide?
A3: Based on methodologies for other low-abundance RNA modifications, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification.[8][9] This technique allows for the separation of the target molecule from a complex mixture and its unambiguous detection based on its mass-to-charge ratio and fragmentation pattern.
Q4: Are there any commercially available antibodies for m6A-N1-oxide detection?
A4: Currently, there are no commercially available antibodies specifically validated for the detection of m6A-N1-oxide. The development of such antibodies would require a synthesized m6A-N1-oxide antigen and rigorous testing for specificity and cross-reactivity.
Q5: What are the key considerations for sample preparation when analyzing m6A-N1-oxide?
A5: Key considerations include:
-
Preventing RNA degradation: Use of RNase inhibitors and maintaining a cold chain.
-
Complete enzymatic digestion: Ensuring the complete breakdown of RNA to nucleosides for accurate quantification.
-
Minimizing chemical alteration: Avoiding harsh chemical treatments that could degrade the N1-oxide moiety.
-
Efficient cleanup: Removing proteins, salts, and other contaminants that can interfere with LC-MS/MS analysis.
IV. Quantitative Data Summary
As there is no published quantitative data for m6A-N1-oxide, the following table is a hypothetical representation of how such data could be presented. This table illustrates a comparison of m6A-N1-oxide levels in a hypothetical experiment.
| Sample Group | Mean m6A-N1-oxide / Adenosine Ratio (x 10⁻⁶) | Standard Deviation | p-value (vs. Control) |
| Control | 1.2 | 0.3 | - |
| Treatment A | 3.5 | 0.8 | < 0.05 |
| Treatment B | 1.1 | 0.4 | > 0.05 |
Data is hypothetical and for illustrative purposes only.
V. Experimental Protocols
Hypothetical Protocol for LC-MS/MS Quantification of m6A-N1-oxide
This protocol is adapted from established methods for m6A quantification and should be optimized for m6A-N1-oxide.
1. RNA Isolation and Purification:
- Isolate total RNA from cells or tissues using a reputable commercial kit, ensuring the use of RNase inhibitors throughout the process.
- Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.
- (Optional) Purify mRNA from total RNA using oligo(dT)-magnetic beads to enrich for the target RNA species.
2. Enzymatic Digestion of RNA to Nucleosides:
- To 1-5 µg of RNA, add nuclease P1 (2U) in a final volume of 25 µL of 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3).
- Incubate at 42°C for 2 hours.
- Add bacterial alkaline phosphatase (1U) and 5 µL of 10x reaction buffer.
- Incubate at 37°C for 2 hours.
- Troubleshooting Note: Incomplete digestion can lead to underestimation. Optimize enzyme concentrations and incubation times. Consider adding a stable isotope-labeled internal standard corresponding to m6A-N1-oxide before digestion to control for variability.
3. Sample Cleanup:
- Centrifuge the digested sample through a 10 kDa molecular weight cutoff filter to remove enzymes.
- The filtrate containing the nucleosides is collected for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
- Liquid Chromatography:
- Use a C18 reversed-phase column for separation.
- Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
- Mass Spectrometry:
- Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
- Perform Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantification. The specific precursor and product ion transitions for m6A-N1-oxide will need to be determined empirically using a synthesized standard.
- Hypothetical Transitions for m6A-N1-oxide (to be determined experimentally):
- Precursor ion: [M+H]⁺
- Product ion(s): Fragment(s) corresponding to the loss of the ribose sugar and/or other characteristic fragments.
5. Data Analysis:
- Quantify the peak area of the m6A-N1-oxide signal and normalize it to the peak area of a canonical nucleoside (e.g., adenosine) or a stable isotope-labeled internal standard.
- Generate a standard curve using a synthesized m6A-N1-oxide standard of known concentrations to determine the absolute quantity in the samples.
VI. Visualizations
Caption: Hypothetical experimental workflow for m6A-N1-oxide quantification.
Caption: Potential degradation pathways for m6A-N1-oxide during sample processing.
References
- 1. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current and Emerging Tools and Technologies for Studying RNA Modifications - Charting a Future for Sequencing RNA and Its Modifications - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A deoxynucleotide derivatization methodology for improving LC-ESI-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Cell Culture Conditions for m6A-N1-Oxide Studies
Introduction: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying m6A-N1-oxide, an important RNA modification. While direct protocols for m6A-N1-oxide are still emerging, the methodologies for studying the well-characterized N6-methyladenosine (m6A) modification are highly applicable. This guide is built upon established m6A research protocols and should be adapted as needed for your specific m6A-N1-oxide experimental context.
I. Troubleshooting Guides
This section addresses common issues encountered during the optimization of cell culture conditions and subsequent analysis of m6A-N1-oxide.
| Problem | Possible Cause | Suggested Solution |
| Low RNA Yield or Poor Quality | Suboptimal cell health or density at time of harvest. | Ensure cells are harvested during the exponential growth phase. Refer to Table 1 for recommended cell seeding densities. |
| RNase contamination. | Use RNase-free reagents and consumables. Work in a designated clean area and wear gloves. | |
| Incomplete cell lysis. | Ensure the lysis buffer covers the entire surface of the cell culture dish and that incubation times are sufficient. | |
| High Background in m6A/m6A-N1-Oxide Detection Assays (e.g., ELISA, Dot Blot) | Non-specific antibody binding. | Include a blocking step with a non-specific RNA or protein (e.g., total RNA from a knockout model) in your antibody incubation buffer.[1] |
| Insufficient washing steps. | Increase the number and duration of wash steps after antibody incubation to remove unbound antibodies. | |
| Issues with secondary antibody. | Titrate the secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio. | |
| Low Signal in m6A/m6A-N1-Oxide Immunoprecipitation (MeRIP/m6A-IP) | Inefficient antibody-bead coupling. | Ensure proper mixing and incubation times for antibody and protein A/G bead coupling. |
| Insufficient amount of starting RNA. | For MeRIP-seq, starting with a sufficient amount of high-quality total RNA is crucial. Low-input protocols are available but may require optimization. | |
| Antibody not suitable for immunoprecipitation. | Use an antibody that has been validated for immunoprecipitation. Refer to Table 3 for recommended antibody concentrations. | |
| Variability in m6A/m6A-N1-Oxide Levels Between Replicates | Inconsistent cell culture conditions. | Maintain consistency in cell passage number, seeding density, media composition, and treatment duration. |
| Cell stress response. | Avoid conditions that can induce cellular stress, such as nutrient depletion or over-confluence, as this can alter the epitranscriptome. | |
| Mycoplasma contamination. | Regularly test cell cultures for mycoplasma contamination, as it can significantly impact cellular processes. | |
| Difficulty in Quantifying Low-Abundance m6A-N1-Oxide | Insufficient sensitivity of the detection method. | For highly sensitive and accurate quantification, liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard. |
| Low levels of the modification in the chosen cell line or condition. | Consider using a positive control or treating cells with agents that may induce the modification. |
II. Frequently Asked Questions (FAQs)
Q1: What are the key considerations for general cell culture when studying RNA modifications like m6A-N1-oxide?
A1: Consistency is paramount. It is crucial to use the same batch of media and supplements, maintain a regular passaging schedule, and keep the passage number of your cells within a narrow range. Avoid using antibiotics in your culture medium during experiments, as they can induce cellular stress and potentially alter the epitranscriptome. Regular testing for mycoplasma contamination is also essential.
Q2: How do I determine the optimal concentration of a compound (e.g., an inhibitor of an m6A writer or eraser) to use in my cell culture experiments?
A2: It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. You can then select a sub-toxic concentration for your studies. A common starting point for many small molecule inhibitors is in the low micromolar range. Refer to Table 2 for examples of inhibitor concentrations used in published studies.
Q3: What is the best method for quantifying global m6A-N1-oxide levels in my samples?
A3: For accurate and absolute quantification of RNA modifications, liquid chromatography-mass spectrometry (LC-MS/MS) is considered the gold standard. However, for a quicker and more high-throughput relative quantification, an m6A-ELISA can be a valuable tool.[1]
Q4: How much RNA do I need for m6A/m6A-N1-oxide analysis?
A4: The amount of RNA required depends on the chosen analytical method. For LC-MS/MS, a sufficient amount of total RNA to yield at least 1 µg of mRNA is recommended. For m6A-ELISA, as little as 25 ng of mRNA per sample can be used.[1] For MeRIP-seq, traditional protocols required a large amount of total RNA, but low-input methods have been developed.
Q5: Are there specific antibodies available for m6A-N1-oxide?
A5: The availability of highly specific commercial antibodies for m6A-N1-oxide may be limited. It is crucial to validate the specificity and sensitivity of any antibody you intend to use. Many researchers adapt protocols using well-validated anti-m6A antibodies, assuming cross-reactivity or as a starting point for method development.
III. Quantitative Data Tables
Table 1: Recommended Cell Seeding Densities for RNA Modification Studies
| Cell Line | Culture Vessel | Seeding Density (cells/cm²) | Notes |
| HEK293T | 10 cm dish | 1.5 - 2.0 x 10⁵ | Harvest at 70-80% confluency. |
| HeLa | 6-well plate | 1.0 - 1.5 x 10⁵ | Optimal for transfection experiments. |
| A549 | 6-well plate | 0.5 - 1.0 x 10⁵ | Adjust density based on experimental duration. |
| T24 | 10 cm dish | 0.8 - 1.2 x 10⁴ | Slower growing cell line. |
| UM-UC-3 | 10 cm dish | 1.0 - 1.5 x 10⁴ | Ensure even seeding for reproducible results. |
Table 2: Examples of m6A Modifying Enzyme Inhibitor Concentrations in Cell Culture
| Inhibitor | Target | Cell Line | Concentration Range | Reference |
| STM2457 | METTL3 | Various | 1 - 10 µM | [2] |
| R-2HG | FTO | AML cells | 100 - 500 µM | |
| FB23-2 | FTO | Various | 1 - 10 µM | Not directly in search results |
| Meclofenamic acid | FTO | HeLa | 50 - 200 µM | Not directly in search results |
Table 3: Recommended Antibody Concentrations for m6A Immunoprecipitation
| Application | Antibody Type | Starting Concentration | Notes |
| MeRIP/m6A-IP | Polyclonal anti-m6A | 1 - 5 µg per IP | Titration is recommended for each new antibody lot. |
| Monoclonal anti-m6A | 0.5 - 2 µg per IP | May offer higher specificity. | |
| m6A-ELISA | Polyclonal anti-m6A | 1:1000 - 1:5000 dilution | Optimal dilution should be determined by titration. |
IV. Experimental Protocols
Protocol 1: Global m6A/m6A-N1-Oxide Quantification by LC-MS/MS
This protocol outlines the key steps for the sensitive and accurate quantification of m6A/m6A-N1-oxide levels in total RNA.
-
RNA Isolation: Isolate total RNA from cultured cells using a method that ensures high purity and integrity (e.g., TRIzol extraction followed by column purification).
-
mRNA Enrichment (Optional but Recommended): Enrich for mRNA from total RNA using oligo(dT) magnetic beads to reduce the background from highly abundant non-polyadenylated RNAs.
-
RNA Digestion:
-
Digest 1-5 µg of mRNA to nucleosides using a cocktail of nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
-
Incubate at 37°C for 2-4 hours.
-
-
Sample Cleanup: Remove proteins and enzymes by filtration or precipitation.
-
LC-MS/MS Analysis:
-
Separate the nucleosides using a C18 reverse-phase liquid chromatography column.
-
Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect and quantify adenosine (B11128), m6A, and potentially m6A-N1-oxide based on their specific mass transitions.
-
-
Quantification: Generate a standard curve using known concentrations of adenosine and m6A standards to calculate the absolute amount of each nucleoside in the sample. The m6A/A ratio is then determined.
Protocol 2: m6A/m6A-N1-Oxide Immunoprecipitation (MeRIP)
This protocol describes the enrichment of RNA fragments containing m6A/m6A-N1-oxide for subsequent analysis by qPCR or sequencing.
-
RNA Fragmentation: Fragment 50-100 µg of total RNA into ~100-nucleotide fragments by chemical or enzymatic methods.
-
Immunoprecipitation:
-
Incubate the fragmented RNA with an anti-m6A antibody (or a putative anti-m6A-N1-oxide antibody) overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to the RNA-antibody mixture to capture the immunocomplexes.
-
-
Washing: Wash the beads multiple times with IP buffer (low and high salt washes) to remove non-specifically bound RNA.
-
Elution: Elute the m6A-containing RNA fragments from the beads.
-
RNA Purification: Purify the eluted RNA using a suitable RNA cleanup kit.
-
Downstream Analysis: The enriched RNA can be used for qRT-PCR to assess the modification status of specific transcripts or for library preparation for high-throughput sequencing (MeRIP-seq).
V. Visualizations
Caption: Experimental workflow for m6A-N1-oxide analysis.
Caption: Interplay of signaling pathways and m6A machinery.
References
Technical Support Center: m6A-N1-oxide Specific PCR
Welcome to the technical support center for m6A-N1-oxide specific PCR. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during this experimental workflow. The detection of RNA modifications like N6-methyladenosine (m6A) is crucial, but can be technically challenging. This guide is built upon principles for analyzing modified nucleic acids, as direct literature on "m6A-N1-oxide specific PCR" is not currently available. The workflow is presumed to involve the chemical modification of m6A to an N1-oxide derivative to facilitate its detection by reverse transcription PCR (RT-PCR).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind m6A-N1-oxide specific PCR?
This method is predicated on the chemical conversion of the m6A modification on an RNA strand into an N1-oxide derivative. This derivative can cause a stall or misincorporation by reverse transcriptase during cDNA synthesis.[1][2][3] This event is then detected and quantified by specific PCR, allowing for the identification of the original m6A site.
Q2: How does the N1-oxide modification affect reverse transcription?
While direct data on m6A-N1-oxide is limited, the related N1-methyladenosine (m1A) modification, which also blocks the Watson-Crick base-pairing face, is known to stall reverse transcriptase or cause nucleotide misincorporations during cDNA synthesis.[2][3][4] It is hypothesized that the N1-oxide modification would create a similar "RT-stop" or mismatch signature that can be detected.
Q3: What are the critical controls for this experiment?
To ensure the reliability of your results, several controls are essential:
-
No-RT Control: A sample that does not undergo reverse transcription is used to check for contaminating genomic DNA.[5]
-
Synthetic RNA Controls: Include a synthetic RNA oligo with a known m6A site and one without. These serve as positive and negative controls for both the chemical modification and the RT-PCR steps.
-
Unmodified RNA Control: Using an in vitro transcribed RNA of the same sequence that lacks m6A helps to assess background signal and non-specific effects of the chemical treatment.[6]
Experimental Workflow & Key Protocols
The experimental process can be broken down into several key stages, each with potential challenges.
Diagram of a Hypothetical m6A-N1-oxide Specific PCR Workflow
Caption: A hypothetical workflow for m6A-N1-oxide specific PCR.
Protocol: Chemical Conversion of m6A to m6A-N1-oxide
This protocol is hypothetical and based on general chemical oxidation principles.
-
RNA Preparation: Start with 1-10 µg of high-quality, DNA-free total RNA.
-
Oxidation Reaction:
-
Resuspend RNA in a reaction buffer (e.g., sodium cacodylate buffer, pH 7.0).
-
Add an oxidizing agent (e.g., a mild peroxide or a specialized chemical probe).
-
Incubate at a controlled temperature (e.g., 25-37°C) for a specific duration (e.g., 30-60 minutes). Optimization of time and temperature is critical.
-
-
Quenching: Stop the reaction by adding a quenching agent (e.g., sodium sulfite).
-
Purification: Purify the RNA using a column-based kit or ethanol (B145695) precipitation to remove all traces of the chemical reagents.
-
Quality Control: Assess RNA integrity using a Bioanalyzer or similar method to ensure it was not degraded during the chemical treatment.
Troubleshooting Guide
This section addresses common problems in a question-and-answer format.
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting no or low PCR product.
Issue 1: No or Very Low PCR Product
Q: I am not getting any amplification in my m6A-positive samples. What could be wrong?
A: This is a common issue that can arise from problems at multiple stages.
-
RNA Quality: The initial chemical oxidation step may have degraded your RNA. Assess the integrity of your RNA after the chemical treatment and before reverse transcription.[5]
-
Reverse Transcription Failure:
-
Inhibition: Residual chemicals from the oxidation step can inhibit the reverse transcriptase enzyme. Ensure your RNA purification post-treatment is thorough.
-
Enzyme Inefficiency: The N1-oxide modification might be a "hard stop" for your particular reverse transcriptase, preventing any cDNA synthesis. Try different RT enzymes, some of which are more processive and can read through modified bases.
-
Primer Issues: Ensure your RT primers (random hexamers, oligo(dT), or gene-specific) are appropriate for your target RNA.
-
-
PCR Failure:
-
Poor Primer Design: Your PCR primers may be inefficient. Redesign primers following standard guidelines, ensuring they flank the modification site.[7][8]
-
Suboptimal Conditions: The annealing temperature or magnesium concentration may not be optimal.[7] Run a temperature gradient PCR to find the best annealing temperature.
-
| Parameter | Standard Range | Troubleshooting Action |
| RNA Input | 100 ng - 1 µg | Increase amount if target is low abundance.[5] |
| Annealing Temp. | 55-65°C | Optimize using a gradient PCR (e.g., 5°C below lowest primer Tm).[9] |
| Extension Time | 1 min/kb | Increase for longer amplicons.[9] |
| Cycles | 30-40 | Increase cycle number for low-abundance targets.[9] |
Table 1: Common PCR parameters and troubleshooting actions.
Issue 2: Non-Specific Amplification or Multiple Bands
Q: My gel shows multiple bands or a smear instead of a single, crisp band. Why?
A: Non-specific amplification can obscure your results and is often due to primer or template issues.
-
Primer-Dimers: This occurs when primers anneal to each other. This is often seen as a low molecular weight band (<100 bp). Try reducing the primer concentration or redesigning primers to have less 3' complementarity.[10][11]
-
Off-Target Amplification: Your primers may be binding to other sites in the cDNA pool. Increase the annealing temperature to improve specificity.[9]
-
Genomic DNA Contamination: If you see amplification in your no-RT control, your RNA sample is contaminated with gDNA.[5] Treat your RNA with DNase I prior to the experiment.[5]
-
Damaged Template: Degraded RNA can lead to random priming and a smeared appearance on a gel. Always check RNA quality.[12][13]
Issue 3: Inconsistent or Irreproducible Results
Q: My results vary significantly between replicates. How can I improve reproducibility?
A: Reproducibility is key for quantitative analysis and can be affected by both technical and biological variability.
-
Incomplete Chemical Reaction: The efficiency of the m6A-to-N1-oxide conversion may be inconsistent. Ensure precise control over reaction time, temperature, and reagent concentrations.
-
Pipetting Errors: Small variations in volume, especially of enzymes or primers, can lead to large differences in amplification. Prepare master mixes to ensure all reactions receive the same component mix.
-
Antibody-based Enrichment Issues (if applicable): If your workflow includes an immunoprecipitation step (MeRIP), be aware that antibody efficiency and non-specific binding can be major sources of variability.[6][14][15][16]
-
Low Target Abundance: Amplifying from very few template molecules can lead to stochastic effects, where results vary by chance.[12] If possible, increase the amount of input RNA.
| Source of Variation | Recommended Solution |
| Chemical Modification | Tightly control reaction time, temperature, and reagent concentrations. |
| Pipetting | Use calibrated pipettes; prepare master mixes for PCR setup.[11] |
| RT Efficiency | Use a high-quality reverse transcriptase and check for inhibitors. |
| PCR Setup | Ensure uniform temperature across all wells in the thermocycler. |
Table 2: Strategies to improve experimental reproducibility.
References
- 1. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The reverse transcription signature of N-1-methyladenosine in RNA-Seq is sequence dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible RNA Modification N1-methyladenosine (m1A) in mRNA and tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of N1-methyladenosine in the quantification of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reverse Transcription Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Navigating the pitfalls of mapping DNA and RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. PCR Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Covalent modification of primers improves PCR amplification specificity and yield - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. academic.oup.com [academic.oup.com]
- 13. PCR-Induced Sequence Artifacts and Bias: Insights from Comparison of Two 16S rRNA Clone Libraries Constructed from the Same Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Challenges to mapping and defining m6A function in viral RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive Overview of m6A Detection Methods - CD Genomics [cd-genomics.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Validating N6-methyladenosine N1-oxide Sequencing: A Comparative Guide
The accurate detection of RNA modifications is crucial for understanding their biological roles. N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic mRNA, can be further oxidized to N6-methyladenosine N1-oxide (m6A-N1-O). This guide provides a comparative overview of methodologies to validate the results of m6A-N1-O sequencing, aimed at researchers, scientists, and drug development professionals.
Comparative Analysis of Validation Techniques
Direct sequencing and validation of m6A-N1-O are emerging fields. While dedicated methods are still under development, techniques adapted from m6A detection and other RNA modification analyses can be employed. The primary validation approaches include orthogonal sequencing methods, enzymatic assays, and mass spectrometry-based quantification. Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.
| Validation Method | Principle | Advantages | Limitations | Typical Throughput | Quantitative Readout |
| m6A-REF-seq | Reverse transcription signature-based. Relies on specific nucleotide misincorporations or truncations at modified sites. | High-throughput; Single-nucleotide resolution. | Indirect detection; Can be influenced by other RNA modifications or secondary structures. | High | Relative modification stoichiometry |
| SELECT | Enzyme-based specific cleavage and ligation. | High specificity for m6A. | May have sequence bias; Not directly proven for m6A-N1-O. | Medium to High | Relative modification stoichiometry |
| UHPLC-MS/MS | Ultra-high performance liquid chromatography coupled with tandem mass spectrometry. | Gold standard for quantification; Direct detection and absolute quantification. | Low-throughput; Requires larger amounts of input RNA; Does not provide sequence context. | Low | Absolute quantification (fmol) |
| Dot Blot Assay | Antibody-based detection on a membrane. | Simple and inexpensive; Good for detecting global changes in modification levels. | Non-quantitative; Lacks sequence specificity. | High | Relative abundance |
Experimental Workflows and Protocols
Accurate validation relies on robust experimental design. Below are generalized workflows and protocols for key validation techniques.
Generalized Workflow for m6A-N1-O Sequencing Validation
The overall process for validating m6A-N1-O sequencing results involves isolating the RNA of interest, subjecting it to a validation assay, and comparing the output with the initial sequencing data.
Caption: A generalized workflow for the validation of m6A-N1-O sequencing results.
Protocol: UHPLC-MS/MS for Absolute Quantification
Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for the absolute quantification of RNA modifications.
1. RNA Digestion:
-
Start with 100-200 ng of purified mRNA.
-
Digest the mRNA to single nucleosides using a mixture of nuclease P1 (2U) and bacterial alkaline phosphatase (0.02U) in a final volume of 20 µL.
-
Incubate the reaction at 37°C for 2 hours.
2. UHPLC-MS/MS Analysis:
-
Inject the digested nucleoside mixture onto a C18 column.
-
Perform separation using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Couple the UHPLC to a triple quadrupole mass spectrometer operating in positive ion multiple reaction monitoring (MRM) mode.
-
Monitor the specific mass transitions for adenosine, m6A, and potentially m6A-N1-O.
3. Quantification:
-
Generate a standard curve using known concentrations of pure nucleoside standards.
-
Calculate the absolute amount of each modification in the sample by comparing the peak areas to the standard curve.
Protocol: Dot Blot Assay for Global Level Detection
A dot blot assay provides a semi-quantitative estimation of the total m6A or m6A-N1-O level in an RNA sample.
1. RNA Denaturation and Spotting:
-
Denature serial dilutions of your RNA samples (e.g., 400 ng, 200 ng, 100 ng) by heating at 95°C for 3 minutes.
-
Place the samples on ice immediately for 2 minutes.
-
Spot the denatured RNA onto a nitrocellulose or nylon membrane and allow it to air dry.
2. UV Crosslinking:
-
Crosslink the RNA to the membrane using a UV crosslinker.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to m6A (or m6A-N1-O if available) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use methylene (B1212753) blue staining as a loading control to visualize the total RNA spotted.
Signaling Pathways and Logical Relationships
The validation process can be viewed as a logical pathway to confirm the presence and location of m6A-N1-O.
Caption: A logical diagram illustrating the pathway from discovery to confirmation of m6A-N1-O sites.
A Comparative Guide to Orthogonal Methods for the Validation of N6-methyladenosine N1-oxide
For Researchers, Scientists, and Drug Development Professionals
The study of epitranscriptomics has unveiled a complex landscape of RNA modifications that play crucial roles in regulating gene expression and cellular function. Among these, N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA. Recent interest has expanded to its oxidized form, N6-methyladenosine N1-oxide (m6A-N1-O), a potential biomarker for oxidative stress and disease. The validation of this novel modification requires robust and orthogonal methodologies to ensure accurate and reliable detection and quantification.
This guide provides a comparative overview of proposed orthogonal methods for the validation of m6A-N1-O. Given the nascent stage of m6A-N1-O research, this comparison is based on established techniques for similar modified nucleosides, such as m6A and other oxidized RNA species. The methodologies presented are designed to offer a foundational approach for researchers entering this exciting new area of study.
Data Presentation: A Comparative Overview of Proposed Validation Methods
The validation of this compound (m6A-N1-O) necessitates the use of at least two independent, or orthogonal, methods to confirm its presence and abundance. The following table outlines a proposed orthogonal approach, leveraging the high sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the primary quantitative method, and a hypothetical Immunoassay as a secondary validation technique.
| Method | Principle | Potential Specificity | Potential Sensitivity (LOD) | Quantitative Capability | Throughput | Potential Pros | Potential Cons |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation followed by detection based on the mass-to-charge ratio of fragmented ions. | High | Very High (femtomole to attomole) | Absolute Quantification | Medium | High specificity and sensitivity; can detect novel modifications. | Requires expensive instrumentation; matrix effects can cause ion suppression. |
| Immunoassay (e.g., ELISA) | Detection based on the specific binding of an antibody to the target molecule. | High (dependent on antibody) | High (nanogram to picogram) | Relative or Absolute Quantification | High | High throughput; relatively lower cost per sample. | Dependent on the availability of a highly specific antibody; potential for cross-reactivity. |
Mandatory Visualization: Experimental Workflows and Logical Relationships
To visually articulate the proposed validation strategies, the following diagrams, created using the DOT language, illustrate the experimental workflow for LC-MS/MS and a hypothetical immunoassay, as well as the logical relationship between these orthogonal methods.
Figure 1. LC-MS/MS experimental workflow for m6A-N1-O.
Figure 2. Hypothetical competitive ELISA workflow.
Figure 3. Logic of orthogonal method validation.
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from established methods for the quantification of modified nucleosides.
a. Sample Preparation:
-
RNA Extraction: Isolate total RNA from cells or tissues using a standard Trizol-based or column-based method. Ensure high quality and purity of the RNA.
-
mRNA Purification: (Optional but recommended) Purify mRNA from total RNA using oligo(dT)-magnetic beads to reduce interference from other RNA species.
-
RNA Digestion:
-
To 1-5 µg of RNA, add nuclease P1 (2U) in a final volume of 25 µL of 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3).
-
Incubate at 42°C for 2 hours.
-
Add ammonium bicarbonate (1 M, 2.5 µL) and bacterial alkaline phosphatase (1U).
-
Incubate at 37°C for 2 hours.
-
Centrifuge the sample at 14,000 x g for 10 minutes and transfer the supernatant for analysis.
-
b. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for m6A-N1-O would need to be determined using a synthesized standard. For m6A, the transition is typically m/z 282.1 -> 150.1. A similar fragmentation pattern would be expected for m6A-N1-O, with a mass shift corresponding to the addition of an oxygen atom.
-
Quantification: Generate a standard curve using a synthesized and purified m6A-N1-O standard of known concentrations.
-
Hypothetical Immunoassay (Competitive ELISA)
This protocol is a hypothetical workflow contingent on the development of a specific antibody against this compound.
a. Antibody Development:
-
Synthesize an m6A-N1-O hapten and conjugate it to a carrier protein (e.g., BSA or KLH).
-
Immunize animals (e.g., rabbits or mice) with the conjugate.
-
Screen hybridomas or perform phage display to isolate monoclonal antibodies with high affinity and specificity for m6A-N1-O.
-
Characterize the antibody for its binding kinetics and cross-reactivity with other modified and unmodified nucleosides.
b. Competitive ELISA Protocol:
-
Plate Coating: Coat the wells of a microtiter plate with the m6A-N1-O-carrier protein conjugate.
-
Blocking: Block the remaining protein-binding sites in the wells with a suitable blocking buffer (e.g., 5% non-fat milk in PBS).
-
Competitive Binding:
-
Prepare standards of known m6A-N1-O concentrations and the digested RNA samples.
-
Add the standards or samples to the wells, followed by the addition of a limited amount of the primary antibody specific for m6A-N1-O.
-
Incubate to allow competition between the free m6A-N1-O in the sample/standard and the m6A-N1-O conjugate on the plate for binding to the antibody.
-
-
Detection:
-
Wash the plate to remove unbound antibodies.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody.
-
Wash the plate to remove the unbound secondary antibody.
-
Add a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric or fluorometric).
-
-
Signal Measurement: Measure the signal using a plate reader. The signal intensity will be inversely proportional to the concentration of m6A-N1-O in the sample.
Conclusion
The validation of this compound is a critical step in elucidating its biological significance. While direct, experimentally validated protocols are still emerging, the orthogonal approach outlined in this guide, combining the strengths of LC-MS/MS and immunoassays, provides a robust framework for researchers. The development of specific antibodies for m6A-N1-O will be a key enabling step for high-throughput and in situ studies. As research in this area progresses, these proposed methodologies will likely be refined, leading to a deeper understanding of the role of this novel RNA modification in health and disease.
Navigating the Epitranscriptome: A Comparative Guide to m6A Detection Methods
A notable scarcity of established methods for the direct detection of N6-methyladenosine-N1-oxide (m6A-N1-oxide) exists in current scientific literature. Researchers interested in this specific modification may need to adapt existing techniques for related compounds. This guide, therefore, focuses on the well-established and diverse methodologies for the detection of the closely related and highly abundant mRNA modification, N6-methyladenosine (m6A). Understanding these methods provides a foundational framework for researchers and drug development professionals venturing into epitranscriptomics.
The dynamic nature of RNA modifications, particularly m6A, plays a pivotal role in regulating gene expression and cellular function. The accurate and sensitive detection of m6A is crucial for unraveling its biological significance and its implications in various diseases. A variety of techniques have been developed to identify and quantify m6A, each with its own set of advantages and limitations. This guide offers an objective comparison of key m6A detection methods, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate approach for their studies.
Quantitative Comparison of m6A Detection Methods
The performance of different m6A detection methods can be evaluated based on several key parameters, including resolution, sensitivity, and the required amount of input RNA. The following table summarizes the quantitative data for some of the most common techniques.
| Method Category | Specific Method | Principle | Resolution | Input RNA Required | Sensitivity | Specificity | Throughput | Key Advantage | Key Limitation |
| Antibody-Based | MeRIP-seq / m6A-seq | Immunoprecipitation of m6A-containing RNA fragments using an m6A-specific antibody, followed by high-throughput sequencing.[1][2] | ~100-200 nucleotides | High (μg range) | Moderate | Dependent on antibody specificity | High | Transcriptome-wide mapping | Low resolution, potential antibody off-target effects.[1] |
| miCLIP-seq | UV cross-linking of the m6A antibody to RNA, followed by immunoprecipitation and sequencing, identifying the crosslink site.[1][3] | Single nucleotide | High (μg range) | High | High | High | High resolution mapping of antibody-RNA interaction sites. | Complex protocol, potential for UV-induced biases. | |
| Sequencing-Based | Nanopore Direct RNA Sequencing | Direct sequencing of native RNA molecules, where base modifications cause detectable changes in the electrical current signal.[1] | Single nucleotide | Low (ng range) | High | Moderate to High | High | Direct detection without amplification or reverse transcription bias. | Requires specialized equipment and bioinformatic tools for data analysis. |
| Chemical-Based | m6A-SEAL | Chemical labeling of m6A sites, enabling their enrichment and detection.[1] | Single nucleotide | Moderate | High | High | High | Antibody-independent, high specificity. | Potential for incomplete chemical labeling or side reactions. |
| Enzyme-Based | DART-seq | Fusion protein (m6A-binding domain and a cytidine (B196190) deaminase) induces C-to-U edits adjacent to m6A sites, identified by sequencing. | Single nucleotide | Low (ng range) | High | High | High | High sensitivity and specificity without the need for antibodies. | Requires expression of a fusion protein in cells. |
| Mass Spectrometry | LC-MS/MS | Liquid chromatography separation of nucleosides from hydrolyzed RNA, followed by tandem mass spectrometry to quantify m6A levels.[1][4] | Not applicable (global quantification) | Low (ng to μg range) | Very High | Very High | Low to Medium | Gold standard for absolute quantification of m6A.[4] | Does not provide sequence context; requires specialized instrumentation.[1] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process is essential for understanding the intricacies of each detection method. The following diagrams, generated using the DOT language, illustrate the general workflows for antibody-based and mass spectrometry-based m6A detection.
Caption: Generalized workflow for antibody-based m6A detection methods like MeRIP-seq.
Caption: General workflow for LC-MS/MS-based global m6A quantification.
Detailed Experimental Protocols
1. Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq)
-
RNA Preparation: Isolate total RNA from the sample of interest and purify mRNA using oligo(dT) magnetic beads. Chemically fragment the mRNA to an average size of 100-200 nucleotides.
-
Immunoprecipitation: Incubate the fragmented mRNA with an anti-m6A antibody to capture m6A-containing fragments.
-
Washing and Elution: Thoroughly wash the antibody-RNA complexes to remove non-specifically bound fragments. Elute the enriched m6A-containing RNA.
-
Library Preparation and Sequencing: Construct a sequencing library from the eluted RNA fragments and a corresponding input control (fragmented mRNA that did not undergo immunoprecipitation). Perform high-throughput sequencing.
-
Data Analysis: Align sequencing reads to the reference genome/transcriptome. Identify enriched regions (peaks) in the immunoprecipitated sample compared to the input control to map m6A sites.
2. m6A individual-Nucleotide Resolution Crosslinking and Immunoprecipitation (miCLIP-seq)
-
Crosslinking: Expose cells or tissues to UV light to induce covalent crosslinks between the anti-m6A antibody and the m6A-containing RNA.
-
Immunoprecipitation and Digestion: Lyse the cells and perform immunoprecipitation using the anti-m6A antibody. Partially digest the RNA to remove non-crosslinked regions.
-
Library Preparation: Ligate adapters to the RNA fragments and perform reverse transcription. The crosslinking site often causes termination or mutation during reverse transcription, which is used to identify the precise m6A location.
-
Sequencing and Data Analysis: Sequence the resulting cDNA library and analyze the data to identify truncation and mutation sites, which correspond to the m6A locations at single-nucleotide resolution.[3]
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
RNA Digestion: Isolate total RNA and digest it completely into individual nucleosides using a cocktail of nucleases.
-
Chromatographic Separation: Inject the nucleoside mixture into a liquid chromatography system to separate the different nucleosides based on their physicochemical properties.
-
Mass Spectrometry Analysis: Introduce the separated nucleosides into a tandem mass spectrometer. The instrument measures the mass-to-charge ratio of the parent ion and its fragments, allowing for the specific identification and quantification of m6A relative to unmodified adenosine.[4]
Summary and Future Perspectives
The choice of an m6A detection method depends heavily on the specific research question. For transcriptome-wide mapping of m6A sites, sequencing-based methods like MeRIP-seq and miCLIP-seq are powerful tools, with the latter offering higher resolution.[1] For absolute quantification of global m6A levels, LC-MS/MS remains the gold standard due to its high accuracy and sensitivity.[4] Newer methods like Nanopore direct RNA sequencing and enzyme-based approaches are continually advancing the field by enabling direct detection and requiring lower input material.[1]
While direct detection methods for m6A-N1-oxide are not yet established, the principles and technologies developed for m6A analysis provide a strong foundation for future development in this area. As our understanding of the epitranscriptome expands, the development of novel and more sensitive techniques will be crucial for elucidating the roles of various RNA modifications in health and disease.
References
N6-methyladenosine (m6A) vs. Its Oxidized Derivatives: A Functional Comparison
A guide for researchers, scientists, and drug development professionals on the prevalent epitranscriptomic mark, m6A, and its emerging oxidized counterparts.
While the exploration of N6-methyladenosine N1-oxide in biological systems remains limited in current scientific literature, the study of other oxidative derivatives of N6-methyladenosine (m6A) is beginning to shed light on the dynamic nature of this critical RNA modification. This guide provides a comprehensive comparison of m6A with its known oxidized forms, N6-hydroxymethyladenosine (hm6A) and N6-formyladenosine (f6A), focusing on their functional implications, regulatory mechanisms, and the experimental approaches to their study.
The Central Player: N6-methyladenosine (m6A)
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is also found in various non-coding RNAs.[1][2][3] This dynamic and reversible modification plays a crucial role in almost all aspects of RNA metabolism, including splicing, nuclear export, stability, and translation, thereby influencing a wide array of cellular processes and being implicated in numerous diseases, including cancer.[2][4][5]
The regulation of m6A is orchestrated by a coordinated interplay of three types of proteins:
-
"Writers" (Methyltransferases): These enzymes install the methyl group onto adenosine (B11128) residues. The primary m6A writer complex consists of the catalytic subunit METTL3 and its stabilizing partner METTL14, along with other regulatory proteins like WTAP, VIRMA, RBM15, and ZC3H13.[2]
-
"Erasers" (Demethylases): These enzymes remove the methyl group, ensuring the reversibility of the modification. The two known m6A demethylases are FTO (fat mass and obesity-associated protein) and ALKBH5.[6]
-
"Readers" (m6A-binding proteins): These proteins recognize and bind to m6A-modified RNA, mediating the downstream functional consequences. The most well-characterized readers belong to the YTH domain-containing family (YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2) and the IGF2BP family (IGF2BP1, IGF2BP2, IGF2BP3).[7] HNRNP proteins have also been identified as m6A readers.[7]
The Oxidative Derivatives: hm6A and f6A
Recent studies have revealed that the m6A demethylase FTO can catalyze the oxidation of m6A, leading to the formation of two further modified bases: N6-hydroxymethyladenosine (hm6A) and N6-formyladenosine (f6A).[8] This discovery suggests a more complex and stepwise demethylation pathway than previously understood.
FTO, a member of the Fe(II)- and α-ketoglutarate-dependent dioxygenase family, oxidizes m6A to hm6A as an intermediate, which can be further oxidized to f6A.[8] Both hm6A and f6A are relatively unstable in aqueous solutions under physiological conditions, with half-lives of approximately three hours.[8] Despite their transient nature, these modifications have been detected in mRNA from human cells and mouse tissues.[8]
The functional significance of hm6A and f6A is still under investigation. It is hypothesized that these oxidized forms of m6A could act as transient intermediates in the demethylation process or that they might have their own distinct reader proteins and cellular functions, potentially modulating RNA-protein interactions in a unique manner.[8]
Comparative Overview: m6A vs. hm6A and f6A
| Feature | N6-methyladenosine (m6A) | N6-hydroxymethyladenosine (hm6A) | N6-formyladenosine (f6A) |
| Chemical Structure | Adenosine with a methyl group at the N6 position. | Adenosine with a hydroxymethyl group at the N6 position. | Adenosine with a formyl group at the N6 position. |
| Formation | Installed by the METTL3/METTL14 writer complex.[2] | Formed by the FTO-mediated oxidation of m6A.[8] | Formed by the FTO-mediated oxidation of hm6A.[8] |
| Removal | Removed by FTO and ALKBH5 demethylases.[6] | Further oxidized by FTO to f6A or potentially removed by other mechanisms.[8] | Believed to be the final product of FTO-mediated oxidation before potential removal.[8] |
| Stability | Stable and reversible. | Transient, with a half-life of ~3 hours in aqueous solution.[8] | Transient, with a half-life of ~3 hours in aqueous solution.[8] |
| Reader Proteins | YTHDF1-3, YTHDC1-2, IGF2BP1-3, HNRNPs.[7] | Currently unknown. | Currently unknown. |
| Biological Function | Regulates RNA splicing, export, stability, and translation.[2][4] | Functional role is under investigation; may be a transient intermediate in demethylation.[8] | Functional role is under investigation; may be a transient intermediate in demethylation.[8] |
Experimental Protocols
The study of m6A and its derivatives relies on a variety of sophisticated experimental techniques.
Detection and Quantification of m6A
Several methods are available for the global and site-specific analysis of m6A:
-
m6A-Seq (MeRIP-Seq): This antibody-based method is the most widely used for transcriptome-wide mapping of m6A. It involves the fragmentation of RNA, immunoprecipitation of m6A-containing fragments using an anti-m6A antibody, followed by high-throughput sequencing.[9]
-
m6A-eCLIP: This method combines UV crosslinking and immunoprecipitation with high-throughput sequencing to identify m6A sites at single-nucleotide resolution.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a highly sensitive and quantitative method for measuring the overall level of m6A in a total RNA or mRNA sample.[10]
-
m6A Dot Blot: A simple and semi-quantitative method to assess the global m6A levels in RNA samples.
-
m6A-ELISA: A recently developed enzyme-linked immunosorbent assay-based method for the relative quantification of m6A levels in mRNA populations.[10]
Detection of hm6A and f6A
The detection of the transient and low-abundance hm6A and f6A modifications is challenging. Currently, sensitive mass spectrometry-based techniques are the primary methods for their identification and quantification.[8] The development of specific antibodies and chemical labeling methods will be crucial for the transcriptome-wide mapping and functional characterization of these oxidized m6A derivatives.
Visualizing the Pathways and Workflows
Diagram 1: The Dynamic Regulation of m6A Modification
Caption: The m6A cycle: Writers, Erasers, and Readers.
Diagram 2: FTO-mediated Oxidation of m6A
Caption: Stepwise oxidation of m6A by the FTO enzyme.
Diagram 3: MeRIP-Seq Experimental Workflow
References
- 1. N6-methyladenosine modifications: interactions with novel RNA-binding proteins and roles in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physio-pathological effects of m6A modification and its potential contribution to melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function and evolution of RNA N6-methyladenosine modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of N6-Methyladenosine Regulators and m6A Reader YTHDC1-Mediated N6-Methyladenosine Modification Is Involved in Oxidative Stress in Human Aortic Dissection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitric oxide inhibits FTO demethylase activity to regulate N6-methyladenosine mRNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m6A reader proteins: the executive factors in modulating viral replication and host immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FTO-Mediated Formation of N6-Hydroxymethyladenosine and N6-Formyladenosine in Mammalian RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis approaches for the identification and prediction of N6-methyladenosine sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Validation of N6-methyladenosine (m6A) and its N1-oxide: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of mass spectrometry-based methods for the validation of N6-methyladenosine (m6A) and its emerging oxidized form, N6-methyladenosine N1-oxide (m6A-N1-O). This document outlines detailed experimental protocols, presents quantitative data for methodological comparison, and visualizes relevant workflows and pathways.
Introduction to m6A and m6A-N1-O
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in various biological processes, including RNA splicing, stability, translation, and degradation.[1][2][3] The reversible nature of m6A modification, controlled by "writer," "eraser," and "reader" proteins, adds a dynamic layer to gene regulation.[3][4]
Recently, interest has grown in the oxidized forms of RNA modifications, such as this compound (m6A-N1-O). While research on m6A-N1-O is still in its early stages, the study of the related compound, adenosine (B11128) N1-oxide, has revealed potential roles in modulating signaling pathways, such as the PI3K/Akt/GSK-3β pathway, which is critical in inflammation.[5][6] The validation of these modifications is paramount for understanding their biological significance and for the development of novel therapeutics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the accurate quantification of these modified nucleosides.
Mass Spectrometry for m6A and m6A-N1-O Detection: A Head-to-Head Comparison
LC-MS/MS offers unparalleled sensitivity and specificity for the direct detection and quantification of RNA modifications. Below is a comparative overview of the application of this technique for m6A and the projected application for m6A-N1-O.
| Feature | N6-methyladenosine (m6A) | This compound (m6A-N1-O) |
| Detection Principle | Direct detection of the m/z of the protonated molecule and its characteristic fragment ions. | Direct detection of the m/z of the protonated molecule and its characteristic fragment ions, including a neutral loss of oxygen. |
| Gold Standard Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8][9][10][11][12] | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (projected). |
| Alternative Methods | m6A-sequencing (antibody-based), MeRIP-seq, Nanopore direct RNA sequencing.[5] | Currently none established. |
| Quantitative Capability | Absolute quantification using stable isotope-labeled internal standards. | Absolute quantification using a synthesized standard is feasible. |
| Strengths | High sensitivity, high specificity, and accurate quantification. | High specificity due to unique mass and fragmentation. |
| Limitations | Does not provide sequence context. | Lack of established protocols and biological validation. |
| Commercial Standard | Readily available from multiple suppliers. | Available from specialized suppliers like MedChemExpress.[13] |
Experimental Protocols
Sample Preparation and RNA Digestion (General Protocol)
A robust and reproducible protocol for the digestion of RNA into individual nucleosides is critical for accurate LC-MS/MS analysis.
-
RNA Isolation: Isolate total RNA from cells or tissues using a method that ensures high purity and integrity.
-
mRNA Enrichment (Optional but Recommended): Enrich for mRNA using oligo(dT)-magnetic beads to reduce the background from highly abundant non-coding RNAs.
-
RNA Quantification: Accurately quantify the RNA concentration.
-
Enzymatic Digestion:
-
To 100-500 ng of RNA, add nuclease P1 and incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase and continue incubation at 37°C for another 2 hours.
-
This two-step digestion ensures the complete breakdown of RNA into individual nucleosides.
-
-
Sample Cleanup: Remove proteins and enzymes by filtration or solid-phase extraction.
LC-MS/MS Analysis of m6A
This protocol is well-established for the quantification of m6A.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.
-
Gradient: A gradient from low to high organic phase is used to separate the nucleosides.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
m6A Transition: Monitor the transition from the protonated molecule [M+H]⁺ (m/z 282.1) to its characteristic fragment ion (m/z 150.1), which corresponds to the N6-methylated adenine (B156593) base.
-
Adenosine (A) Transition: Monitor the transition for unmodified adenosine [M+H]⁺ (m/z 268.1) to its fragment ion (m/z 136.1) for normalization.
-
-
Quantification: Generate standard curves using known concentrations of m6A and adenosine standards. An isotopically labeled internal standard, such as N6-methyladenosine-d3, should be used for the most accurate quantification.
-
Projected LC-MS/MS Analysis of m6A-N1-O
While a standardized protocol for m6A-N1-O is not yet widely published, the following approach is projected based on the analysis of similar N-oxide compounds.
-
Chromatographic Separation: Similar conditions to m6A analysis are likely to be effective, with potential adjustments to the gradient to ensure separation from other isomers.
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
m6A-N1-O Transition: The protonated molecule [M+H]⁺ would have an m/z of 298.1 (16 Da heavier than m6A due to the oxygen atom). A characteristic fragmentation would be the neutral loss of oxygen, resulting in a fragment with the same m/z as protonated m6A (298.1 -> 282.1). Another expected fragment would be the N6-methyladenine N1-oxide base at m/z 166.1.
-
Confirmation: The presence of a neutral loss of 16 Da is a strong indicator of an N-oxide.
-
-
Quantification: A commercially available this compound standard would be required to generate a standard curve for absolute quantification.
-
Signaling Pathways and Workflows
m6A Regulatory Pathway
The levels of m6A are dynamically regulated by a complex interplay of proteins.
Caption: The dynamic regulation of m6A by writer, eraser, and reader proteins.
Experimental Workflow for Mass Spectrometry Validation
The overall workflow for the validation of m6A and m6A-N1-O by LC-MS/MS is a multi-step process.
Caption: A streamlined workflow for the LC-MS/MS analysis of RNA modifications.
Potential Signaling Pathway Involving Adenosine N1-Oxide
Based on studies of adenosine N1-oxide, a related compound, a potential signaling pathway for m6A-N1-O could involve the modulation of inflammatory responses.
Caption: The PI3K/Akt/GSK-3β signaling pathway potentially modulated by adenosine N1-oxide.[5][6]
Conclusion
Mass spectrometry, particularly LC-MS/MS, provides a robust and reliable platform for the validation and quantification of N6-methyladenosine. This guide provides established protocols for m6A analysis and a projected framework for the emerging field of this compound research. The availability of a commercial standard for m6A-N1-O opens the door for the development and standardization of quantitative assays. Further research is needed to fully elucidate the biological roles of m6A-N1-O and its involvement in cellular signaling. The methodologies and comparative data presented here serve as a valuable resource for researchers venturing into the epitranscriptomic landscape.
References
- 1. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptome-wide profiling and quantification of N6-methyladenosine by enzyme-assisted adenosine deamination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Adenosine N1-Oxide Exerts Anti-inflammatory Effects through the PI3K/Akt/GSK-3β Signaling Pathway and Promotes Osteogenic and Adipocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Participation of N1-Oxide derivatives of Adenine Nucleotides in the Phosphotransferase Activity of Liver Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of adenosine N1-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of adenosine N1-Oxide and pioglitazone on inflammatory and antioxidant state in sepsis caused by experimental cecal puncture in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Unraveling the Epitranscriptome: A Comparative Look at m6A and the Elusive m6A-N1-oxide
A comprehensive analysis of N6-methyladenosine (m6A), the most abundant internal modification of messenger RNA in higher eukaryotes, reveals its critical role in a myriad of cellular processes. In contrast, a thorough investigation of available scientific literature and biological databases yields no evidence for the natural occurrence of m6A-N1-oxide as a component of the epitranscriptome. While N6-methyladenosine N1-oxide exists as a commercially available chemical compound, its presence and biological relevance within living organisms have not been established.
This guide, therefore, provides a detailed comparative overview of what is known about m6A, including its distribution, biological functions, and the methodologies used for its detection. This information is presented to aid researchers, scientists, and drug development professionals in understanding the significance of this pivotal RNA modification.
Distribution of m6A in Mammalian Tissues
N6-methyladenosine is a widespread modification found in the transcriptome of all mammalian tissues, though its abundance varies. Generally, m6A is enriched in specific regions of mRNA molecules, playing a crucial role in post-transcriptional gene regulation.
| Tissue Category | General m6A Abundance | Key Distribution Features | References |
| Brain Tissues | High | Distinct methylome profiles compared to non-brain tissues. Shows high tissue-specificity. | [1] |
| Non-Brain Tissues | Variable | Generally correlated m6A and m6Am methylomes. A small subset of tissue-specific m6A peaks can classify tissue types. | [1] |
| General mRNA Distribution | Enriched near stop codons and in 3' UTRs | Also found in long internal exons. The consensus sequence RRACH (where R is a purine, A is the methylated adenosine, and H is A, C, or U) is a common motif. | [1][2][3][4][5] |
| Subcellular Distribution | Nucleus and Cytoplasm | m6A is installed in the nucleus and influences mRNA splicing, nuclear export, and stability. In the cytoplasm, it affects mRNA translation and decay. | [6][7] |
Biological Functions and Signaling Pathways
The m6A modification is a dynamic and reversible mark that influences multiple stages of the mRNA lifecycle, thereby regulating a wide array of biological processes and signaling pathways.[3][8][9] This regulation is carried out by a complex interplay of "writer" (methyltransferase) proteins that install the mark, "eraser" (demethylase) proteins that remove it, and "reader" proteins that recognize m6A and mediate its downstream effects.[6][10]
Key biological functions influenced by m6A modification include:
-
mRNA Stability and Degradation: Reader proteins from the YTHDF family can recognize m6A-modified mRNAs and target them for degradation.[11]
-
mRNA Splicing: Nuclear reader protein YTHDC1 can recruit splicing factors to m6A sites, influencing alternative splicing patterns.[4]
-
mRNA Translation: The presence of m6A in the 5' UTR can promote cap-independent translation, while its presence in the coding sequence and 3' UTR can modulate translation efficiency through various reader proteins.[11]
-
Cellular Differentiation and Development: m6A plays a critical role in processes such as embryonic stem cell differentiation, neurogenesis, and T-cell differentiation.[3][9]
-
Disease Pathogenesis: Dysregulation of m6A modification has been implicated in various diseases, including cancer, metabolic disorders, and neurological diseases.[9][10]
Several key signaling pathways are known to be regulated by or interact with the m6A machinery:
-
TGF-β Signaling: The TGF-β pathway can influence the m6A modification of specific transcripts to regulate processes like embryonic stem cell differentiation and epithelial-mesenchymal transition in cancer.[11]
-
ERK Signaling: The extracellular signal-regulated kinase (ERK) pathway has also been shown to intersect with m6A-mediated gene regulation.[11]
-
mTORC1 Signaling: The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of cell growth and metabolism, is intertwined with m6A modification.[11]
-
p53 Signaling: Silencing of the m6A methyltransferase can impact the p53 signaling pathway and apoptosis.[4]
Below is a diagram illustrating the general workflow of m6A regulation on mRNA.
Caption: Overview of the m6A regulatory machinery on mRNA fate.
Experimental Protocols for m6A Detection
A variety of techniques have been developed to detect and quantify m6A modifications in RNA. These methods can be broadly categorized into antibody-based and antibody-independent approaches.
m6A-Seq (Methylated RNA Immunoprecipitation Sequencing)
m6A-seq is a widely used antibody-based method for transcriptome-wide mapping of m6A.[2][12][13]
Principle: This technique relies on the immunoprecipitation of m6A-containing RNA fragments using an m6A-specific antibody, followed by high-throughput sequencing of the enriched fragments.
Detailed Protocol Steps:
-
RNA Isolation: Isolate total RNA from the cells or tissues of interest.
-
mRNA Purification: Purify poly(A) RNA from the total RNA population.
-
RNA Fragmentation: Chemically fragment the purified mRNA into smaller pieces (typically around 100 nucleotides).
-
Immunoprecipitation (IP):
-
Take an aliquot of the fragmented RNA as an "input" control.
-
Incubate the remaining fragmented RNA with an anti-m6A antibody.
-
Capture the antibody-RNA complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the m6A-containing RNA fragments from the beads.
-
-
Library Preparation: Prepare sequencing libraries from both the immunoprecipitated (IP) and the input RNA samples. This involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.
-
High-Throughput Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome/transcriptome. Identify m6A peaks by comparing the enrichment of reads in the IP sample relative to the input sample.
The workflow for m6A-seq is depicted in the following diagram.
Caption: A schematic representation of the m6A-Seq protocol.
Other Methods for m6A Detection and Quantification
While m6A-seq provides a transcriptome-wide view of m6A distribution, other methods offer different advantages, such as single-nucleotide resolution or antibody-independence.
| Method | Principle | Advantages | Disadvantages |
| miCLIP (m6A individual-nucleotide-resolution cross-linking and immunoprecipitation) | Combines UV crosslinking of the m6A antibody to RNA with immunoprecipitation to induce specific mutations at the m6A site during reverse transcription. | Single-nucleotide resolution. | Can be technically challenging; potential for UV-induced biases. |
| m6A-SAC-seq | An enzymatic method that labels m6A, followed by a chemical reaction that induces a detectable mutation at the modification site. | Antibody-independent; provides single-base resolution. | Requires specific enzymes and chemical synthesis. |
| DART-seq (Deamination of Adenosines, RNA Targeting and Sequencing) | Uses an engineered fusion protein that specifically binds to m6A and deaminates an adjacent adenosine, which is then read as a guanosine (B1672433) during sequencing. | Antibody-free; single-nucleotide resolution. | Requires expression of an exogenous fusion protein. |
| m6A-ELISA | An enzyme-linked immunosorbent assay to quantify the relative global levels of m6A in an RNA sample. | Simple, fast, and cost-effective for quantifying overall m6A levels. | Does not provide information on the location of m6A sites. |
| LC-MS/MS (Liquid Chromatography-Mass Spectrometry) | Involves the enzymatic digestion of RNA into single nucleosides, followed by their separation and quantification by mass spectrometry. | Highly accurate and quantitative for global m6A levels. | Requires specialized equipment; does not provide positional information. |
References
- 1. The roles of N6-methyladenosine and its target regulatory noncoding RNAs in tumors: classification, mechanisms, and potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of N6-methyladenosine (m6A) RNA modifications in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. citeab.com [citeab.com]
- 4. The Functions of N6-Methyladenosine in Nuclear RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Item - Nitric Oxide is an Epitranscriptomic Regulator of Gene Expression by Inhibiting m6A mRNA Demethylation. - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]
- 10. Nitric oxide inhibits FTO demethylase activity to regulate N6-methyladenosine mRNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The essential roles of m6A RNA modification to stimulate ENO1-dependent glycolysis and tumorigenesis in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. amsbio.com [amsbio.com]
- 13. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
cross-reactivity of m6A antibodies with N6-methyladenosine N1-oxide
The dynamic regulation of m6A modifications by methyltransferases ("writers"), demethylases ("erasers"), and binding proteins ("readers") plays a pivotal role in various biological processes, including RNA splicing, translation, and stability.[1][2][3] Consequently, the quality and specificity of antibodies used for m6A detection are paramount for reliable experimental outcomes in this burgeoning field of epitranscriptomics.
Comparative Specificity of m6A Antibodies
The specificity of an m6A antibody is its ability to bind exclusively to m6A without cross-reacting with other similar modifications. Several commercially available antibodies have been tested against a panel of modified and unmodified nucleosides. The following table summarizes the reported specificity of selected m6A antibodies based on available data. It is crucial to note the absence of data regarding cross-reactivity with N6-methyladenosine N1-oxide.
| Antibody (Clone/Provider) | Tested Against | Reported Specificity/Cross-reactivity | Reference/Source |
| N6-Methyladenosine (D9D9W) Rabbit mAb (Cell Signaling Technology #56593) | Unmodified adenosine (B11128), N6-dimethyladenosine, N1-methyladenosine, 2'-O-methyladenosine | High specificity for m6A; Does not cross-react with the listed compounds. | [1] |
| Anti-m6A Monoclonal Antibody (#B1-3) | N1-methyladenosine, Unmodified adenosine, N6-methyl-ATP, N1-methyl-ATP, ATP | Negligible binding to N1-methyladenosine and unmodified adenosine. Binding is competed by N6-methyl-ATP but not by N1-methyl-ATP or ATP. | [4] |
| Anti-DNA-m6A Antibodies (Various Commercial) | DNA-m6A | Many commercially available anti-DNA-m6A antibodies show poor selectivity for DNA-m6A. | [5] |
| N6-methyladenosine (m6A) Monoclonal Antibody [2H6] (EpigenTek) | Unmodified adenosine | Specific for m6A; does not bind to unmodified adenosine. | [6] |
| N6-methyladenosine (m6A) antibody (Diagenode C15200082) | Non-methylated control RNA, Non-methylated polyA control RNA | High specificity for m6A-containing oligonucleotides. | [7] |
Experimental Validation Protocols
Researchers should independently validate the specificity of m6A antibodies for their specific experimental setup. Dot blot and ELISA are two common methods for assessing antibody specificity and global m6A levels.
Dot Blot Assay for m6A Detection
The dot blot assay is a straightforward and semi-quantitative method to assess the overall level of m6A in RNA samples and to test antibody specificity.[8][9][10]
Experimental Protocol:
-
RNA Sample Preparation:
-
Extract total RNA from cells or tissues of interest.
-
For mRNA-specific analysis, purify poly(A) RNA.
-
Quantify the RNA concentration accurately.
-
Prepare a serial dilution of the RNA samples.
-
-
Membrane Spotting and Crosslinking:
-
Spot 1-2 µL of each RNA dilution onto a nitrocellulose or nylon membrane.
-
Allow the spots to air dry completely.
-
Crosslink the RNA to the membrane using a UV crosslinker.
-
-
Methylene Blue Staining (Loading Control):
-
To ensure equal loading of RNA, a parallel membrane or a cut-off strip of the sample membrane can be stained with Methylene Blue solution.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-m6A antibody at the recommended dilution overnight at 4°C with gentle shaking.
-
Wash the membrane three times with wash buffer (e.g., TBST).
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three to four times with wash buffer.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system. The signal intensity of the dots corresponds to the amount of m6A.
-
m6A ELISA (Enzyme-Linked Immunosorbent Assay)
An m6A ELISA provides a quantitative measure of m6A levels in RNA samples and can be adapted for antibody specificity testing by coating wells with various modified and unmodified nucleosides.[11][12][13][14][15]
Experimental Protocol:
-
Plate Coating:
-
Coat the wells of a microplate with the RNA samples (or specific nucleosides for specificity testing) in a coating buffer.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the wells with a wash buffer (e.g., PBST).
-
Add a blocking buffer to each well to prevent non-specific binding of antibodies.
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the wells.
-
Add the primary anti-m6A antibody at the desired dilution to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the wells.
-
Add an HRP-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Wash the wells.
-
Add a substrate solution (e.g., TMB).
-
Allow the color to develop.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the amount of m6A.
-
Conclusion and Recommendations
The specificity of m6A antibodies is a critical factor for the accuracy and reproducibility of epitranscriptomic studies. While several commercial antibodies demonstrate high specificity against common adenosine modifications, the lack of available data on cross-reactivity with this compound highlights a gap in current validation. Researchers are strongly encouraged to:
-
Consult manufacturer datasheets for the most up-to-date specificity information.
-
Perform in-house validation of any m6A antibody using standardized protocols like Dot Blot and ELISA, especially when investigating novel biological systems or potential off-target modifications.
-
Include appropriate controls in all experiments, such as RNA from knockout models of m6A writers or erasers, to confirm the specificity of the m6A signal.
By carefully selecting and validating their tools, researchers can ensure the integrity of their findings and contribute to a more accurate understanding of the role of m6A in health and disease.
References
- 1. N6-Methyladenosine (m6A) (D9D9W) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. N6-methyladenosine (m6A) Polyclonal Antibody | EpigenTek [epigentek.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Development and validation of monoclonal antibodies against N6-methyladenosine for the detection of RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of N6-methyldeoxyadenosine antibody-based genomic profiling in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N6-methyladenosine (m6A) Monoclonal Antibody [2H6] | EpigenTek [epigentek.com]
- 7. N6-methyladenosine (m6A) antibody - RIP Grade (C15200082) | Diagenode [diagenode.com]
- 8. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of N 6 -methyladenosine RNA Modification Levels by Dot Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations | Crick [crick.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. raybiotech.com [raybiotech.com]
A Comparative Guide to Knockout/Knockdown Validation of m6A and its Oxidized Derivatives Modifying Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the knockout or knockdown of key enzymes involved in the dynamic regulation of N6-methyladenosine (m6A) and its oxidized forms, N6-hydroxymethyladenosine (hm6A) and N6-formyladenosine (f6A). The primary enzymes discussed are the m6A demethylases, Fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5), with a particular focus on FTO's role in oxidizing m6A.
Introduction to m6A-N1-Oxide Modifying Enzymes
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and plays a crucial role in various biological processes, including RNA stability, splicing, and translation.[1][2][3] This modification is dynamically regulated by a complex interplay of "writer" (methyltransferases), "eraser" (demethylases), and "reader" (m6A-binding) proteins.[1][2]
The key "erasers" are FTO and ALKBH5, both of which are Fe(II)/α-ketoglutarate-dependent dioxygenases that remove the methyl group from m6A.[4][5] Notably, FTO can further oxidize m6A in a stepwise manner to form hm6A and f6A.[6][7][8] While the user's query referred to "m6A-N1-oxide," the predominant and well-characterized oxidative modifications of m6A occur at the N6 position, leading to hm6A and f6A. Therefore, this guide will focus on the enzymes responsible for these modifications.
Genetic knockout (KO) and knockdown (KD) approaches are instrumental in elucidating the specific functions of these enzymes.[9][10] Rigorous validation of these genetic perturbations is paramount for the accurate interpretation of experimental results. This guide compares the most common and effective validation strategies at the mRNA, protein, and functional levels.
Comparison of Knockout/Knockdown Validation Methods
The validation of FTO and ALKBH5 knockout or knockdown requires a multi-pronged approach to confirm the reduction at the gene, transcript, and protein levels, and most importantly, to assess the functional consequence on m6A and its oxidized derivatives.
| Validation Method | Principle | Target Molecule | Pros | Cons |
| Quantitative PCR (qPCR) | Measures the relative or absolute quantity of a specific mRNA transcript.[11] | mRNA | - Highly sensitive and specific.- High throughput.- Relatively inexpensive. | - Does not confirm protein reduction.- Can be affected by RNA quality. |
| Western Blot | Uses antibodies to detect and quantify a specific protein separated by size.[12] | Protein | - Confirms reduction at the protein level.- Provides information on protein size. | - Antibody specificity is crucial.- Semi-quantitative without careful optimization.- Lower throughput. |
| LC-MS/MS | Separates and quantifies molecules based on their mass-to-charge ratio, allowing for precise measurement of nucleosides.[13][14][15] | m6A, hm6A, f6A nucleosides | - Gold standard for quantifying RNA modifications.- Highly sensitive and specific.- Provides absolute quantification. | - Requires specialized equipment.- Complex sample preparation.- Does not directly measure enzyme levels. |
| RNA-Sequencing (RNA-Seq) | High-throughput sequencing of the entire transcriptome to assess changes in gene expression and splicing.[4][16] | RNA | - Provides a global view of transcriptomic changes.- Can identify off-target effects.- Can detect alternative splicing events. | - Expensive.- Complex data analysis.- Does not directly measure protein or modification levels. |
Quantitative Data from Validation Experiments
The following tables summarize representative quantitative data from studies validating the knockout or knockdown of m6A modifying enzymes.
Table 1: Validation of FTO Knockdown/Knockout
| Method | Cell Line/Model | Observed Effect | Quantitative Change | Reference |
| qPCR | Pancreatic Cancer Cells (PANC-1, SW1990) | Decreased FTO mRNA levels after siRNA treatment. | >75% reduction | [12] |
| Western Blot | Pancreatic Cancer Cells (PANC-1, SW1990) | Decreased FTO protein levels after siRNA treatment. | Significant reduction | [12] |
| Dot Blot | Pancreatic Cancer Cells (PANC-1, SW1990) | Increased global m6A levels in total mRNA after FTO knockdown. | Significant increase | [12] |
| Western Blot | Lung Cancer Cell Lines (A549, PC9) | Decreased FTO protein levels after shRNA-mediated knockdown. | Significant reduction | [17] |
| LC-MS/MS | Human Prostate Cancer Biopsies | Lower global m6A levels in tumors with high FTO expression. | ~50% decrease in m6A/A ratio in high FTO tumors | [18] |
| Animal Model | Adult onset global Fto knockout mice | Reduced body weight and adipose tissue. | Significant reduction in body weight | [10] |
Table 2: Validation of ALKBH5 Knockdown/Knockout
| Method | Cell Line/Model | Observed Effect | Quantitative Change | Reference |
| qPCR | Hematopoietic stem cells from Alkbh5 conditional knockout mice | Efficient deletion of Alkbh5 mRNA. | >90% reduction | [19] |
| Western Blot | Alkbh5 conditional knockout mice | Absence of ALKBH5 protein. | Complete loss of protein | [19] |
| Single-cell RNA-seq | Testis from Alkbh5-knockout mice | Altered transcriptional profiles in germ cells. | Differentially expressed genes identified | [1] |
| m6A-IP-qPCR | Multiple Myeloma Cells | Increased m6A enrichment on target mRNA (TRAF1) after ALKBH5 knockdown. | Significant increase | [2] |
Detailed Experimental Protocols
Quantitative PCR (qPCR) for mRNA Level Validation
This protocol is used to quantify the reduction in FTO or ALKBH5 mRNA levels following knockout or knockdown.
I. RNA Extraction:
-
Lyse cells using a suitable lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate).
-
Homogenize the lysate to shear genomic DNA.
-
Isolate total RNA using a method like phenol-chloroform extraction or a column-based kit.
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.
II. cDNA Synthesis (Reverse Transcription):
-
In a nuclease-free tube, combine 1 µg of total RNA with random hexamers or oligo(dT) primers and dNTPs.
-
Heat the mixture to 65°C for 5 minutes to denature the RNA, then place it on ice.
-
Add reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme.
-
Incubate at 42-50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes.[11]
III. qPCR Reaction:
-
Prepare a reaction mix containing the cDNA template, forward and reverse primers for the target gene (FTO or ALKBH5) and a housekeeping gene (e.g., GAPDH, ACTB), and a qPCR master mix.
-
Run the reaction on a qPCR instrument with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
Perform a melt curve analysis at the end of the run to ensure primer specificity.
IV. Data Analysis:
-
Determine the quantification cycle (Cq) value for the target and housekeeping genes.
-
Calculate the relative expression of the target gene using the ΔΔCq method.
Western Blot for Protein Level Validation
This protocol confirms the reduction of FTO or ALKBH5 protein.
I. Protein Extraction:
-
Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
II. SDS-PAGE and Transfer:
-
Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
III. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to FTO or ALKBH5 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
IV. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system.
-
Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
LC-MS/MS for Quantification of m6A, hm6A, and f6A
This protocol provides a highly accurate method to measure the functional consequences of FTO or ALKBH5 knockout/knockdown.
I. mRNA Isolation and Digestion:
-
Isolate total RNA from cells or tissues.
-
Enrich for mRNA using oligo(dT) magnetic beads.
-
Digest the mRNA to single nucleosides using nuclease P1 and alkaline phosphatase.[14][15]
II. LC-MS/MS Analysis:
-
Separate the nucleosides using liquid chromatography (LC).
-
Detect and quantify the amounts of adenosine (B11128) (A), m6A, hm6A, and f6A using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.[14][15]
-
Use stable isotope-labeled internal standards for accurate quantification.
III. Data Analysis:
-
Calculate the ratio of the modified nucleoside (m6A, hm6A, or f6A) to the unmodified adenosine (A) to determine the level of modification.[20]
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving m6A Regulation
The dynamic regulation of m6A by enzymes like FTO and ALKBH5 has been shown to intersect with several key cellular signaling pathways.
Figure 1: TGF-β signaling pathway and its interaction with m6A modification.
The Transforming Growth Factor-β (TGF-β) signaling pathway can regulate m6A RNA methylation.[21] Upon activation, the TGF-β receptor phosphorylates SMAD2/3, which can then recruit the METTL3/14 "writer" complex to specific transcripts, leading to their m6A modification and subsequent changes in gene expression.
Figure 2: The MAPK/ERK signaling cascade and its influence on m6A methylation.
The MAPK/ERK pathway is another critical signaling cascade that intersects with m6A modification.[5][22][23] Activated ERK can phosphorylate the m6A "writer" enzyme METTL3, leading to increased m6A modification and promoting cellular processes like proliferation and differentiation.
Experimental Workflow for Knockout/Knockdown Validation
Figure 3: A comprehensive workflow for the validation of m6A modifying enzyme knockout or knockdown.
Conclusion
Validating the knockout or knockdown of m6A-modifying enzymes such as FTO and ALKBH5 is a critical step in understanding their biological roles. A multi-tiered approach that combines the quantification of mRNA and protein levels with the direct measurement of m6A and its oxidized derivatives provides the most robust and reliable validation. This guide offers a framework for researchers to design and execute these validation experiments, ensuring the generation of high-quality, reproducible data in the burgeoning field of epitranscriptomics.
References
- 1. Comparative analysis of the testes from wild-type and Alkbh5-knockout mice using single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA demethylase ALKBH5 promotes tumorigenesis in multiple myeloma via TRAF1-mediated activation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RNA-Seq data of ALKBH5 and FTO double knockout HEK293T human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic m6A mRNA Methylation Reveals the Role of METTL3/14-m6A-MNK2-ERK Signaling Axis in Skeletal Muscle Differentiation and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Interplay between the m6A Epitranscriptome and Tumor Metabolism: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The m6A demethylase ALKBH5 promotes tumor progression by inhibiting RIG-I expression and interferon alpha production through the IKKε/TBK1/IRF3 pathway in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adult Onset Global Loss of the Fto Gene Alters Body Composition and Metabolism in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. m6A RNA demethylase FTO promotes the growth, migration and invasion of pancreatic cancer cells through inhibiting TFPI-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m6A RNA Methylation Analysis by MS - CD Genomics [rna.cd-genomics.com]
- 15. Quantification of global m6A RNA methylation levels by LC-MS/MS [visikol.com]
- 16. researchgate.net [researchgate.net]
- 17. FTO‐mediated m6A demethylation regulates IGFBP3 expression and AKT activation through IMP3‐dependent P‐body re‐localisation in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Downregulation of the FTO m6A RNA demethylase promotes EMT-mediated progression of epithelial tumors and sensitivity to Wnt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. TGF-β Regulates m6A RNA Methylation after PM2.5 Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Stabilization of ERK-Phosphorylated METTL3 by USP5 Increases m6A Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N6-methyladenosine (m6A) Levels Across Diverse Cell Types: An Illustrative Guide
A Note to Our Audience: The primary focus of this guide was to compare N6-methyladenosine N1-oxide (m6A-N1-oxide) levels across various cell types. However, a comprehensive review of the current scientific literature reveals a notable absence of studies that have quantified and compared the levels of this specific RNA modification in different cellular contexts. Research on m6A-N1-oxide is still in its nascent stages, and as such, the experimental data required to generate a comparative guide is not yet available.
In contrast, the closely related RNA modification, N6-methyladenosine (m6A), has been the subject of extensive research, yielding a wealth of data on its prevalence, function, and the methodologies for its detection. To demonstrate the format and depth of the requested comparison guide, we present here an illustrative analysis of m6A levels in different cell types, based on published data. This will serve as a framework for future comparisons of m6A-N1-oxide as data becomes available.
Illustrative Comparison of Global m6A Levels in Human Cell Lines
The following table summarizes the global percentage of m6A modification in the total RNA of several human head and neck squamous cell carcinoma (HNSCC) cell lines. This data is derived from studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and accurate quantification.
| Cell Line | Tumor Location | Global m6A Level (% of total Adenosine)[1] |
| FaDu | Hypopharynx | 0.099% |
| Detroit 562 | Pharynx | 0.098% |
| A-253 | Salivary Gland | 0.087% |
| SCC-15 | Tongue | 0.110% |
Experimental Protocol: Global m6A Quantification using LC-MS/MS
The determination of global m6A levels in RNA is a precise process that involves several key steps, from RNA extraction to mass spectrometry analysis. The following is a detailed methodology based on established protocols.
1. RNA Extraction and Purification:
-
Total RNA is extracted from cultured cells using a suitable commercial kit or a standard Trizol-based method.
-
The integrity and concentration of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis. A 260/280 nm absorbance ratio of ~2.0 is considered indicative of pure RNA.
2. RNA Digestion to Nucleosides:
-
A defined amount of total RNA (typically 1-2 µg) is digested into individual nucleosides.
-
The digestion is performed by incubating the RNA with nuclease P1, followed by bacterial alkaline phosphatase. This two-step enzymatic digestion ensures the complete breakdown of RNA into its constituent nucleosides.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
The resulting nucleoside mixture is then analyzed by LC-MS/MS.
-
The nucleosides are separated by reverse-phase high-performance liquid chromatography (HPLC).
-
The separated nucleosides are then introduced into a tandem mass spectrometer for detection and quantification.
-
The amounts of adenosine (B11128) (A) and N6-methyladenosine (m6A) are determined by monitoring their specific mass transitions.
-
The global m6A level is calculated as the percentage ratio of m6A to total adenosine.
Visualizing the m6A Regulatory Pathway and Experimental Workflow
To further illustrate the cellular processes and experimental procedures related to RNA methylation, the following diagrams are provided in the DOT language for Graphviz.
This illustrative guide on m6A provides a template for the kind of in-depth comparison that will be possible for this compound once the necessary research has been conducted and published. We encourage researchers in the field of epitranscriptomics to investigate the prevalence and function of m6A-N1-oxide to expand our understanding of RNA modifications.
References
The Landscape of m6A Modification Under Cellular Stress: A Quantitative Comparison
A comprehensive analysis of N6-methyladenosine (m6A) dynamics in response to cellular stress. This guide provides researchers, scientists, and drug development professionals with a quantitative overview, detailed experimental methodologies, and visual representations of the signaling pathways involved. An initial investigation for a direct comparison with m6A-N1-oxide revealed a significant lack of scientific literature and data on the latter, precluding a direct comparative analysis. Therefore, this guide focuses on the well-documented role of m6A.
Under various cellular stress conditions, particularly oxidative stress, the landscape of post-transcriptional RNA modifications is dynamically altered. Among these, N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and has been a focal point of research. Evidence indicates that cellular stress modulates the levels of m6A, influencing a cascade of downstream signaling events that can determine cell fate.
Quantitative Analysis of m6A Levels Under Stress
Studies have consistently demonstrated that exposure to stressors, such as sodium arsenite (an inducer of oxidative stress), hypoxia, and heat shock, leads to a general increase in global m6A levels in mRNA. This alteration is a result of the dynamic interplay between m6A methyltransferases (writers) and demethylases (erasers).
| Stress Condition | Cell Type | Fold Change in m6A Levels (approx.) | Key Findings | Reference |
| Oxidative Stress (Sodium Arsenite) | Human Keratinocytes | Increased | Mediated by increased expression of METTL14 and WTAP. | [1] |
| Oxidative Stress (Sodium Arsenite) | U2OS-G3BP1 cells | Significant Increase | Increased number of m6A peaks observed. | [2] |
| Hypoxia | Human Umbilical Vein Endothelial Cells (HUVECs) & Mouse Retinas | Elevated | Associated with increased METTL3 levels and angiogenesis. | [3] |
| Fungal Infection (Keratitis) | Corneal Tissue | Increased | Upregulated expression of METTL3 and METTL14. | [3] |
| Acute Restraint Stress | Mouse Cortex | Transient Decrease | Accompanied by changes in m6A regulatory gene expression. | [4][5] |
Experimental Protocols for m6A Quantification
Accurate quantification of m6A is crucial for understanding its regulatory roles. Several methods are employed, each with its own advantages and limitations.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This is considered the gold standard for absolute quantification of m6A.
-
Principle: RNA is enzymatically digested into single nucleosides. The resulting nucleosides are then separated by liquid chromatography and detected by mass spectrometry. The ratio of m6A to adenosine (B11128) (A) provides the absolute quantification.
-
Methodology:
-
Isolate total RNA from control and stress-treated cells.
-
Purify mRNA using oligo(dT) magnetic beads.
-
Digest the purified mRNA into nucleosides using nuclease P1 and bacterial alkaline phosphatase.
-
Separate the nucleosides using a C18 reverse-phase HPLC column.
-
Perform quantitative analysis using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Quantify m6A and A levels against a standard curve generated from pure nucleoside standards.
-
m6A Enzyme-Linked Immunosorbent Assay (m6A-ELISA)
A high-throughput method for relative quantification of m6A levels.[6][7][8]
-
Principle: This method utilizes a specific anti-m6A antibody to detect m6A in immobilized RNA samples. The signal is then quantified using a colorimetric or fluorometric readout.
-
Methodology:
-
Isolate total RNA and purify mRNA from samples.
-
Coat a 96-well plate with the purified mRNA.
-
Block the wells to prevent non-specific antibody binding.
-
Incubate with a primary anti-m6A antibody.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric substrate (e.g., TMB) and measure the absorbance at a specific wavelength.
-
Relative m6A levels are determined by comparing the absorbance of treated samples to controls.
-
m6A-Seq and Related Sequencing Methods
These methods provide transcriptome-wide mapping of m6A sites and can be used for relative quantification.
-
Principle: These techniques involve immunoprecipitation of m6A-containing RNA fragments using an anti-m6A antibody, followed by high-throughput sequencing.
-
Methodology:
-
Fragment total RNA or mRNA.
-
Perform immunoprecipitation using an anti-m6A antibody to enrich for m6A-containing fragments.
-
Prepare a sequencing library from the immunoprecipitated RNA and an input control.
-
Sequence the libraries and align the reads to a reference genome.
-
Identify m6A peaks and perform differential expression analysis to quantify changes in m6A levels at specific sites.
-
Signaling Pathways and Experimental Workflows
The dynamic regulation of m6A under stress has profound implications for cellular signaling pathways, primarily by affecting the stability, translation, and splicing of target mRNAs.
m6A-Mediated Stress Response Pathway
Under oxidative stress, an increase in m6A levels can lead to the differential regulation of genes involved in the stress response, apoptosis, and cell survival. For instance, increased m6A can promote the translation of stress-response transcripts while leading to the degradation of others.
Caption: m6A-mediated cellular stress response pathway.
Experimental Workflow for m6A Quantification
The following diagram illustrates a typical workflow for the quantitative analysis of m6A under stress conditions, from cell culture to data analysis.
Caption: General experimental workflow for m6A quantification.
Conclusion
The dynamic regulation of m6A modification is a critical component of the cellular response to stress. Quantitative analysis reveals a general trend of increased m6A levels under various stress conditions, which in turn modulates gene expression to orchestrate an appropriate cellular response. The methodologies outlined provide a robust framework for researchers to investigate the intricate role of m6A in stress biology and its potential as a therapeutic target in stress-related diseases. The absence of detectable information on m6A-N1-oxide suggests that it is either not a biologically prevalent modification or remains an unexplored area of epitranscriptomics. Future research will undoubtedly continue to unravel the complexities of the m6A-mediated stress response.
References
- 1. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 2. The roles of N6-methyladenosine and its target regulatory noncoding RNAs in tumors: classification, mechanisms, and potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of mild chemical catalysis conditions for m1A-to-m6A rearrangement on RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N6-adenosine methylation of ribosomal RNA affects lipid oxidation and stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N6-Methyladenosine Guides mRNA Alternative Translation during Integrated Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptome-wide profiling of N6-methyladenosine via a selective chemical labeling method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N6-Methyladenosine Guides mRNA Alternative Translation during Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The emerging roles of N6-methyladenosine (m6A)-modified long non-coding RNAs in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N6-Methyladenosine N1-oxide: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of N6-Methyladenosine N1-oxide is paramount in a laboratory setting. This guide provides essential, step-by-step procedural information for the safe handling and disposal of this compound.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is required, treating it as a potentially hazardous substance. This involves adherence to general best practices for chemical waste management, taking into account the characteristics of its parent compound, N6-Methyladenosine, and the reactivity of the N-oxide functional group.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
| Parameter | Value/Consideration | Rationale and Handling Implications |
| Toxicity | Data not available; assume to be toxic. | Handle with care to avoid inhalation, ingestion, and skin contact. All waste should be treated as toxic. |
| Reactivity | The N-oxide group can be reactive and may act as an oxidizing agent. | Avoid mixing with strong reducing agents or other incompatible chemicals. Segregate waste streams appropriately. |
| Mutagenicity | Aromatic N-oxides can be a structural alert for mutagenicity.[1] | Treat as a potential mutagen. All contaminated materials should be disposed of as hazardous waste. |
| Solubility | N-oxides are often highly polar and may have good water solubility.[2][3] | Aqueous solutions containing this compound should be collected as hazardous chemical waste and not poured down the drain. |
| Environmental Hazard | Data not available; assume to be harmful to aquatic life. | Prevent release into the environment. Do not dispose of in standard laboratory trash or down the sewer system. |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
- Solid Waste: Collect any solid this compound, along with any contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.
- Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
- Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with this compound should be disposed of in a designated sharps container that is also labeled as containing chemical waste.
2. Labeling:
- All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the date of waste accumulation.
3. Storage:
- Store the sealed and labeled waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
4. Disposal Request:
- Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all institutional and local regulations for waste pickup and disposal.
5. Decontamination:
- Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent. Collect the cleaning materials (e.g., wipes) and dispose of them as hazardous waste.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Logical Decision-Making for Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision tree for this compound waste segregation.
References
Navigating the Safe Handling of N6-Methyladenosine N1-oxide: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of N6-Methyladenosine N1-oxide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on its classification as a potential N-nitroso compound, a class of substances often considered carcinogenic that requires stringent safety protocols.
Immediate Safety and Handling Protocols
The synthesis of this compound involves the N-nitrosation of N6-methyladenosine, a process that necessitates a controlled laboratory environment to mitigate potential hazards. All handling of this compound and its precursors should be conducted within a certified chemical fume hood to prevent inhalation of potentially hazardous vapors.
Personal Protective Equipment (PPE)
Proper attire and equipment are critical to ensure personal safety. The following PPE is mandatory when handling this compound:
| PPE Category | Item | Material/Standard |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene |
| Body Protection | Laboratory Coat | Flame-resistant, fully buttoned |
| Respiratory | Not required if handled in a fume hood | Use a respirator with an appropriate cartridge if fume hood is unavailable |
Emergency Procedures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. |
Seek immediate medical attention after any exposure.
Experimental Workflow and Disposal Plan
The experimental use of this compound, particularly its synthesis, requires a well-defined workflow to ensure safety and proper disposal.
Caption: Workflow for the safe synthesis and handling of this compound.
Decontamination and Disposal
Due to the potential carcinogenic nature of N-nitroso compounds, all waste and contaminated materials must be handled as hazardous.
| Waste Type | Disposal Procedure |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Solid Waste | Collect contaminated items (e.g., gloves, paper towels) in a sealed, labeled hazardous waste bag. |
| Glassware | Decontaminate with a suitable method, such as treatment with an aluminum-nickel alloy in a basic solution, before washing.[1] |
All disposal procedures must comply with local and institutional regulations for hazardous waste.
Signaling Pathways and Logical Relationships
The safe handling of this compound is predicated on a clear understanding of the logical relationships between hazards, controls, and emergency responses.
Caption: Logical relationship between hazards, controls, and emergency responses.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
